molecular formula C36H48F4N3O9P B10860313 Dersimelagon Phosphate CAS No. 2490660-87-0

Dersimelagon Phosphate

Número de catálogo: B10860313
Número CAS: 2490660-87-0
Peso molecular: 773.7 g/mol
Clave InChI: PICGAOGKGDTMCU-ZPNFXMDPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DERSIMELAGON PHOSPHATE is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

Propiedades

Número CAS

2490660-87-0

Fórmula molecular

C36H48F4N3O9P

Peso molecular

773.7 g/mol

Nombre IUPAC

1-[2-[(3S,4R)-1-[(3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl]-4-(methoxymethyl)pyrrolidin-3-yl]-5-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid;phosphoric acid

InChI

InChI=1S/C36H45F4N3O5.H3O4P/c1-47-21-25-18-42(19-30(25)29-12-9-26(36(38,39)40)17-32(29)41-15-13-24(14-16-41)33(44)45)34(46)35(37)22-43(27-5-3-4-6-27)20-31(35)23-7-10-28(48-2)11-8-23;1-5(2,3)4/h7-12,17,24-25,27,30-31H,3-6,13-16,18-22H2,1-2H3,(H,44,45);(H3,1,2,3,4)/t25-,30+,31+,35+;/m1./s1

Clave InChI

PICGAOGKGDTMCU-ZPNFXMDPSA-N

SMILES isomérico

COC[C@H]1CN(C[C@@H]1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)[C@@]4(CN(C[C@H]4C5=CC=C(C=C5)OC)C6CCCC6)F.OP(=O)(O)O

SMILES canónico

COCC1CN(CC1C2=C(C=C(C=C2)C(F)(F)F)N3CCC(CC3)C(=O)O)C(=O)C4(CN(CC4C5=CC=C(C=C5)OC)C6CCCC6)F.OP(=O)(O)O

Origen del producto

United States

Foundational & Exploratory

Dersimelagon Phosphate: A Deep Dive into its Mechanism of Action in Melanocytes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dersimelagon (B607062) phosphate (B84403) (formerly MT-7117) is a novel, orally bioavailable, small molecule agonist of the melanocortin 1 receptor (MC1R).[1][2] It is under investigation as a photoprotective agent for genetic disorders such as erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).[3][4] The core of its therapeutic potential lies in its ability to stimulate melanogenesis within melanocytes, the pigment-producing cells of the skin. This guide provides a detailed technical overview of the mechanism of action of dersimelagon phosphate in melanocytes, complete with quantitative data, experimental methodologies, and visual representations of the key signaling pathways and workflows.

Core Mechanism: Selective MC1R Agonism

Dersimelagon acts as a selective agonist for the MC1R, a G-protein coupled receptor (GPCR) predominantly expressed on the surface of melanocytes.[5] The activation of MC1R is the critical initiating step in the signaling cascade that leads to the synthesis of eumelanin (B1172464), the dark, photoprotective pigment.[6][7]

Binding Affinity and Selectivity

Competitive radioligand binding assays have demonstrated dersimelagon's high affinity and selectivity for the human MC1R over other melanocortin receptor subtypes.[7]

ReceptorBinding Affinity (Ki) in nM
MC1R 2.26
MC3R1420
MC4R32.9
MC5R486
Table 1: Binding Affinity of Dersimelagon for Human Melanocortin Receptors. Data derived from competitive binding assays using [¹²⁵I] NDP-αMSH.[7]
Functional Agonist Activity

The agonistic activity of dersimelagon at the MC1R has been quantified by measuring its ability to stimulate the production of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the MC1R signaling pathway. The half-maximal effective concentration (EC50) values highlight its potent activation of MC1R across various species.[8]

SpeciesFunctional Agonist Activity (EC50) in nM
Human8.16
Cynomolgus Monkey3.91
Mouse1.14
Rat0.251
Table 2: Functional Agonist Activity of Dersimelagon at MC1R. [8]

Signaling Pathway in Melanocytes

Upon binding to MC1R, dersimelagon initiates a well-defined signaling cascade within the melanocyte:

  • G-Protein Activation: The binding of dersimelagon to MC1R induces a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit (Gαs).

  • cAMP Production: The activated Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cyclic AMP (cAMP).

  • PKA Activation: The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

  • CREB Phosphorylation: PKA then phosphorylates the cAMP response element-binding protein (CREB).

  • MITF Upregulation: Phosphorylated CREB functions as a transcription factor, binding to the promoter of the Microphthalmia-associated Transcription Factor (MITF) gene and upregulating its expression. MITF is considered the master regulator of melanocyte development, survival, and function.

  • Melanogenic Gene Expression: MITF, in turn, activates the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome (B613829) tautomerase (DCT).

  • Eumelanin Synthesis: The increased expression of these enzymes drives the synthesis of eumelanin, which is then packaged into melanosomes and transported to surrounding keratinocytes, resulting in skin pigmentation.[6][7]

Dersimelagon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dersimelagon Dersimelagon Phosphate MC1R MC1R Dersimelagon->MC1R Binds Gs Gs MC1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB MITF MITF pCREB->MITF Upregulates Transcription Melanogenic_Genes Melanogenic Genes (TYR, TRP1, DCT) MITF->Melanogenic_Genes Activates Transcription Eumelanin Eumelanin Synthesis Melanogenic_Genes->Eumelanin

Dersimelagon Signaling Pathway in Melanocytes.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of dersimelagon for melanocortin receptors.

Methodology:

  • Cell Culture: Cells expressing the specific human melanocortin receptor subtype (e.g., HEK293 cells transfected with hMC1R) are cultured and harvested.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I] NDP-αMSH) is incubated with the cell membranes in the presence of varying concentrations of unlabeled dersimelagon.

  • Incubation: The reaction mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of dersimelagon that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Cell_Culture Culture cells expressing human MC1R Start->Cell_Culture Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with [¹²⁵I] NDP-αMSH and varying concentrations of Dersimelagon Membrane_Prep->Incubation Filtration Rapid vacuum filtration Incubation->Filtration Washing Wash filters Filtration->Washing Quantification Quantify radioactivity Washing->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis End End Analysis->End

Workflow for Competitive Radioligand Binding Assay.
cAMP Measurement Assay

This assay quantifies the functional agonistic activity of dersimelagon by measuring the intracellular accumulation of cAMP.

Methodology:

  • Cell Seeding: Cells expressing the target MC1R are seeded into a multi-well plate.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Treatment: Cells are then treated with varying concentrations of dersimelagon or a control substance.

  • Incubation: The plate is incubated for a specific period to allow for cAMP production.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • Detection: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, often employing techniques like Homogeneous Time-Resolved Fluorescence (HTRF). The HTRF signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis: A standard curve is used to quantify the cAMP concentration, and the EC50 value for dersimelagon is calculated.

In Vitro Melanin (B1238610) Production Assay

This assay assesses the ability of dersimelagon to induce the synthesis and secretion of melanin in a melanocytic cell line.

Methodology:

  • Cell Seeding: A murine melanoma cell line, B16F1, is commonly used and seeded into a multi-well plate.[7]

  • Treatment: The cells are treated with various concentrations of dersimelagon or a vehicle control.[7]

  • Incubation: The plates are incubated for a period of 3 days to allow for melanin synthesis and secretion into the culture medium.[7]

  • Sample Collection: The cell culture supernatant is collected.

  • Spectrophotometry: The absorbance of the supernatant is measured at a wavelength of 405 nm. The absorbance is directly proportional to the amount of melanin present.[7]

  • Quantification and Analysis: A standard curve generated with synthetic eumelanin is used to determine the concentration of melanin in the samples. The EC50 for melanin production is then calculated.

Melanin_Assay_Workflow Start Start Seed_Cells Seed B16F1 melanoma cells Start->Seed_Cells Treatment Treat cells with varying concentrations of Dersimelagon Seed_Cells->Treatment Incubation Incubate for 3 days Treatment->Incubation Collect_Supernatant Collect cell culture supernatant Incubation->Collect_Supernatant Measure_Absorbance Measure absorbance at 405 nm Collect_Supernatant->Measure_Absorbance Quantify Quantify melanin using a standard curve Measure_Absorbance->Quantify Analysis Calculate EC50 for melanin production Quantify->Analysis End End Analysis->End

Workflow for In Vitro Melanin Production Assay.

Conclusion

This compound is a potent and selective MC1R agonist that effectively stimulates the production of eumelanin in melanocytes. Its well-characterized mechanism of action, involving the activation of the MC1R and the subsequent cAMP-PKA-CREB-MITF signaling cascade, provides a strong rationale for its development as a therapeutic agent for photosensitive disorders. The quantitative data on its binding affinity and functional activity, along with established experimental protocols, offer a solid foundation for further research and development in this area.

References

Dersimelagon Phosphate: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dersimelagon (B607062) phosphate (B84403) (formerly MT-7117) is an investigational, orally bioavailable, small molecule agonist of the melanocortin-1 receptor (MC1R).[1][2][3][4] It is currently under development for the treatment of photodermatoses, including erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP), and has shown potential in preclinical models of systemic sclerosis.[1][2][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the mechanism of action of Dersimelagon Phosphate. Detailed methodologies for key experimental assays are also presented, along with visual representations of its chemical structure and signaling pathway to facilitate a deeper understanding for research and drug development professionals.

Chemical Structure and Properties

This compound is a non-peptidic molecule with a complex chemical structure.[2][3] The phosphate salt form enhances its pharmaceutical properties.

Chemical Structure

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of Dersimelagon and its phosphate salt is presented in the table below.

PropertyValueReference
Chemical Formula C36H48F4N3O9P[6]
Molecular Weight 773.76 g/mol [6]
CAS Number 2490660-87-0[6]
Synonyms MT-7117 phosphate, MT 7117 phosphate, MT7117 phosphate[6]
IUPAC Name 1-(2-((3S,4R)-1-((3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl)-4-(methoxymethyl)pyrrolidin-3-yl)-5-(trifluoromethyl)phenyl)piperidine-4-carboxylic acid compound with phosphoric acid (1:1)[6]
Solubility Soluble in DMSO (≥10 mg/mL) and Ethanol (≥10 mg/mL)[7]
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored in a dry and dark place.[8][9]
Appearance Solid[7]

Biological Properties and Mechanism of Action

Dersimelagon is a potent and selective agonist of the melanocortin-1 receptor (MC1R), a G-protein coupled receptor primarily expressed on melanocytes.[1][2][10] Its activation of MC1R initiates a signaling cascade that leads to the production of eumelanin (B1172464), the dark, photoprotective pigment in the skin.[10]

Binding Affinity and Selectivity

Competitive radioligand binding assays have demonstrated Dersimelagon's high affinity and selectivity for human MC1R over other melanocortin receptor subtypes.

ReceptorBinding Affinity (Ki, nM)Reference
MC1R 2.26[1][10]
MC3R 1420[1][10]
MC4R 32.9[1][10]
MC5R 486[1][10]
Functional Agonist Activity

The functional agonist activity of Dersimelagon has been quantified by its ability to stimulate intracellular cyclic adenosine (B11128) monophosphate (cAMP) production in cells expressing MC1R.

SpeciesFunctional Agonist Activity (EC50, nM)Reference
Human 8.16[1][10][11]
Cynomolgus Monkey 3.91[1][10][11]
Mouse 1.14[1][10][11]
Rat 0.251[11]
Signaling Pathway

The binding of Dersimelagon to MC1R triggers a well-defined intracellular signaling cascade. This process is initiated by the activation of the Gs alpha subunit of the associated G protein, which in turn stimulates adenylyl cyclase to produce cAMP.[12] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB).[12] Activated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte function.[10][12] MITF promotes the transcription of genes encoding melanogenic enzymes, such as tyrosinase, leading to increased eumelanin synthesis.[10][12]

Dersimelagon_Signaling_Pathway Dersimelagon-MC1R Signaling Pathway cluster_cell Melanocyte cluster_nucleus Dersimelagon This compound MC1R MC1R (G-protein coupled receptor) Dersimelagon->MC1R binds and activates Gs Gs protein MC1R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB (activated) CREB->pCREB MITF MITF (Transcription Factor) pCREB->MITF upregulates expression of Melanogenic_Enzymes Melanogenic Enzymes (e.g., Tyrosinase) MITF->Melanogenic_Enzymes promotes transcription of Eumelanin Eumelanin Synthesis Melanogenic_Enzymes->Eumelanin Nucleus Nucleus

Caption: Dersimelagon-induced MC1R signaling cascade in melanocytes.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the properties of this compound.

Competitive Radioligand Binding Assay

This assay is performed to determine the binding affinity (Ki) of Dersimelagon for melanocortin receptors.

Binding_Assay_Workflow Competitive Binding Assay Workflow Start Start: Prepare cell membranes expressing recombinant human melanocortin receptors Incubate Incubate membranes with [125I] NDP-αMSH (radioligand) and varying concentrations of Dersimelagon Start->Incubate Separate Separate bound and free radioligand (e.g., via filtration) Incubate->Separate Measure Measure radioactivity of bound radioligand using a gamma counter Separate->Measure Analyze Analyze data to determine the IC50 value Measure->Analyze Calculate Calculate the Ki value using the Cheng-Prusoff equation Analyze->Calculate End End: Determine binding affinity Calculate->End Melanin_Assay_Workflow In Vitro Melanin (B1238610) Production Assay Workflow Start Start: Seed B16F1 murine melanoma cells in a 96-well plate Treat Treat cells with various concentrations of Dersimelagon or vehicle control Start->Treat Incubate Incubate plates for a defined period (e.g., 3 days) to allow for melanin synthesis Treat->Incubate Lyse Lyse the cells (e.g., with NaOH) to solubilize the melanin Incubate->Lyse Measure Measure the absorbance of the lysate at a specific wavelength (e.g., 405 nm) Lyse->Measure Quantify Quantify melanin content using a standard curve of synthetic melanin Measure->Quantify End End: Determine the EC50 for melanin production Quantify->End

References

An In-Depth Technical Guide to the Discovery and Synthesis of Dersimelagon Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dersimelagon (B607062) Phosphate (formerly MT-7117) is a first-in-class, orally bioavailable, small molecule, selective melanocortin 1 receptor (MC1R) agonist. Developed by Mitsubishi Tanabe Pharma, it is under investigation for the treatment of rare genetic photosensitive disorders, primarily erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP). Dersimelagon stimulates the production of eumelanin, the dark, photoprotective pigment in the skin, thereby aiming to increase pain-free light exposure for patients with these conditions. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, preclinical and clinical development of Dersimelagon Phosphate.

Introduction

Erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP) are rare genetic disorders characterized by the accumulation of protoporphyrin IX in erythrocytes, plasma, and tissues.[1] This accumulation leads to severe phototoxicity, where exposure to sunlight causes excruciating pain, swelling, and burning sensations in the skin.[2] Current management strategies are primarily focused on sun avoidance, which significantly impacts the quality of life for patients.

This compound emerges as a promising therapeutic agent that addresses the underlying mechanism of photosensitivity by enhancing the body's natural photoprotective defenses. As a selective MC1R agonist, it mimics the action of the endogenous alpha-melanocyte-stimulating hormone (α-MSH) to promote the synthesis of eumelanin.[2][3]

Discovery and Rationale

The discovery of Dersimelagon was rooted in the exploration of non-peptidic small molecules capable of activating the MC1R.[4] The therapeutic rationale is based on the well-established role of MC1R in regulating skin pigmentation. Activation of MC1R initiates a signaling cascade that shifts melanin (B1238610) production from the red/yellow pheomelanin to the brown/black, more photoprotective eumelanin.[5]

Chemical Structure and Properties

  • Chemical Name: 1-(2-((3S,4R)-1-((3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl)-4-(methoxymethyl)pyrrolidin-3-yl)-5-(trifluoromethyl)phenyl)piperidine-4-carboxylic acid phosphate

  • Molecular Formula: C₃₆H₄₈F₄N₃O₉P

  • Molecular Weight: 773.76 g/mol

  • CAS Number: 2490660-87-0 (phosphate salt)

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, as is common for proprietary investigational compounds. However, the synthesis of its core heterocyclic structures, namely substituted pyrrolidine (B122466) and piperidine-4-carboxylic acid, involves well-established organic chemistry principles. The discovery of Dersimelagon was reported to have originated from the structural exploration of a previously reported compound.[4]

General Synthetic Workflow:

The synthesis of a complex molecule like Dersimelagon would likely involve a multi-step process, including the stereoselective synthesis of the substituted pyrrolidine and piperidine (B6355638) building blocks, followed by their coupling and subsequent functional group manipulations.

G cluster_0 Pyrrolidine Synthesis cluster_1 Piperidine Synthesis cluster_2 Final Assembly Pyrrolidine Precursors Pyrrolidine Precursors Stereoselective Cyclization Stereoselective Cyclization Pyrrolidine Precursors->Stereoselective Cyclization Multi-step synthesis Functionalization Functionalization Stereoselective Cyclization->Functionalization Introduction of substituents Substituted Pyrrolidine Core Substituted Pyrrolidine Core Functionalization->Substituted Pyrrolidine Core Amide Coupling Amide Coupling Substituted Pyrrolidine Core->Amide Coupling Pyridine Derivative Pyridine Derivative Catalytic Reduction Catalytic Reduction Pyridine Derivative->Catalytic Reduction Hydrogenation Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid Catalytic Reduction->Piperidine-4-carboxylic acid Coupling Partner Preparation Coupling Partner Preparation Piperidine-4-carboxylic acid->Coupling Partner Preparation Dersimelagon (Free Base) Dersimelagon (Free Base) Amide Coupling->Dersimelagon (Free Base) Coupling Partner Preparation->Amide Coupling Salt Formation Salt Formation Dersimelagon (Free Base)->Salt Formation Phosphoric Acid This compound This compound Salt Formation->this compound

Caption: General synthetic workflow for this compound.

Mechanism of Action and Signaling Pathway

Dersimelagon is a selective agonist of the melanocortin 1 receptor (MC1R), a G-protein coupled receptor (GPCR) primarily expressed on melanocytes.[2] Upon binding to MC1R, Dersimelagon activates the Gs alpha subunit of the associated G-protein, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[5] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanocyte development and function. MITF then promotes the transcription of key enzymes involved in melanin synthesis, such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome (B613829) tautomerase (DCT), ultimately leading to an increased production of eumelanin.[5]

G Dersimelagon Dersimelagon MC1R MC1R (GPCR) Dersimelagon->MC1R binds to G_alpha_s Gαs MC1R->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC stimulates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF upregulates Melanogenesis_Genes Tyrosinase, TRP1, DCT (Melanogenesis Genes) MITF->Melanogenesis_Genes promotes transcription of Eumelanin Eumelanin Production Melanogenesis_Genes->Eumelanin leads to

Caption: Dersimelagon-mediated MC1R signaling pathway.

Experimental Protocols

MC1R Binding Assay (General Protocol)

A competitive binding assay is typically used to determine the binding affinity of a compound to MC1R.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human MC1R are cultured in appropriate media.[6]

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation of the cultured cells.[7]

  • Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]NDP-α-MSH) is incubated with the cell membranes in the presence of varying concentrations of the test compound (Dersimelagon).

  • Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay (General Protocol)

This assay measures the ability of a compound to stimulate the production of intracellular cAMP, a key second messenger in the MC1R signaling pathway.

Methodology:

  • Cell Culture: HEK293 cells expressing MC1R are seeded in a multi-well plate.[6]

  • Compound Treatment: Cells are treated with varying concentrations of the test compound (Dersimelagon) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Incubation: The cells are incubated for a specified period to allow for cAMP accumulation.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[8]

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC₅₀) is determined from the dose-response curve.

Preclinical Pharmacology

In Vitro Studies

Dersimelagon has demonstrated high affinity and selective agonistic activity for MC1R across different species.

Table 1: In Vitro Activity of Dersimelagon

ParameterHuman MC1RCynomolgus Monkey MC1RMouse MC1RRat MC1RHuman MC4R
EC₅₀ (nM) 8.163.911.140.251>1000
Ki (nM) 2.26---32.9

Data sourced from MedchemExpress and other publications.[3]

In vitro studies using B16F1 mouse melanoma cells showed that Dersimelagon increased melanin production in a concentration-dependent manner.[3]

In Vivo Studies

In vivo studies in animal models have demonstrated the melanogenic effects of Dersimelagon.

Table 2: In Vivo Effects of Dersimelagon

Animal ModelDosingObserved EffectReference
Ay/a Mice ≥0.3 mg/kg/day (oral)Significant darkening of coat color.[3]
Cynomolgus Monkeys ≥1 mg/kg/day (oral)Significant skin pigmentation, which was reversible upon cessation of treatment.[3]

Clinical Development

Dersimelagon has undergone Phase 1 and Phase 2 clinical trials, with ongoing Phase 3 studies.

Phase 1 Clinical Trial (NCT02834442)

A first-in-human, double-blind, placebo-controlled study was conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of Dersimelagon.[9][10]

Table 3: Summary of Pharmacokinetic Parameters of Dersimelagon in Healthy Volunteers (Multiple Ascending Doses)

DoseTmax (median, hours)t₁/₂ (mean, hours)
30 mg 4.010.56
90 mg 5.014.15
150 mg 4.015.68
300 mg 4.018.97
450 mg 4.017.84

Data from the first-in-human study. Tmax and t₁/₂ are reported on Day 14.[11]

Dersimelagon was generally well-tolerated, with the most common treatment-emergent adverse events being lentigo (formation of small, pigmented spots on the skin) and skin hyperpigmentation.[9][10]

Phase 2 Clinical Trial (ENDEAVOR - NCT03520036)

A Phase 2, multicenter, randomized, placebo-controlled study evaluated the efficacy and safety of Dersimelagon in patients with EPP or XLP.[1][9]

Table 4: Efficacy Results from the ENDEAVOR Study (16 weeks of treatment)

EndpointPlaceboDersimelagon 100 mg QDDersimelagon 300 mg QD
Change from baseline in time to first prodromal symptom (minutes) +20.2+74.0 (p=0.008 vs placebo)+82.7 (p=0.003 vs placebo)
Reduction in total number of pain events -60% reduction (p=0.027 vs placebo)50% reduction (p=0.028 vs placebo)

Data from the ENDEAVOR Phase 2 trial.[1][12]

The study demonstrated that both 100 mg and 300 mg daily doses of Dersimelagon significantly increased the duration of symptom-free sunlight exposure in patients with EPP or XLP.[1]

Ongoing Clinical Trials

A Phase 3 clinical trial program, including the INSPIRE study (NCT04402489), is currently underway to further evaluate the long-term safety and efficacy of Dersimelagon in a larger patient population, including adolescents.

Experimental Workflow for Clinical Trials:

G cluster_0 Patient Recruitment cluster_1 Randomization cluster_2 Treatment Period cluster_3 Data Collection & Analysis Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Informed Consent Informed Consent Placebo Placebo Dersimelagon (Low Dose) Dersimelagon (Low Dose) Dersimelagon (High Dose) Dersimelagon (High Dose) Randomization Randomization Randomization->Placebo Randomization->Dersimelagon (Low Dose) Randomization->Dersimelagon (High Dose) Treatment Period Treatment Period Randomization->Treatment Period Daily Dosing Daily Dosing Monitoring (Safety & Efficacy) Monitoring (Safety & Efficacy) Primary Endpoint Assessment\n(Time to Prodromal Symptoms) Primary Endpoint Assessment (Time to Prodromal Symptoms) Secondary Endpoint Assessment Secondary Endpoint Assessment Statistical Analysis Statistical Analysis Patient Recruitment Patient Recruitment Patient Recruitment->Randomization Data Collection & Analysis Data Collection & Analysis Treatment Period->Data Collection & Analysis

Caption: General workflow for a randomized controlled trial of Dersimelagon.

Conclusion

This compound represents a significant advancement in the potential treatment of erythropoietic protoporphyrias. Its novel, oral formulation and selective mechanism of action offer a promising approach to improving the quality of life for patients suffering from these debilitating photosensitive disorders. The robust preclinical data and positive results from Phase 1 and 2 clinical trials support its continued development. The ongoing Phase 3 studies will be crucial in further establishing the long-term safety and efficacy profile of this innovative therapy.

References

Dersimelagon Phosphate: A Technical Overview of Oral Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dersimelagon phosphate (B84403) (formerly MT-7117) is a novel, orally bioavailable, non-peptide small molecule that acts as a selective agonist for the melanocortin-1 receptor (MC1R).[1][2] Currently under investigation for the treatment of erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP), Dersimelagon has demonstrated the ability to increase symptom-free light exposure in patients.[1][3] This technical guide provides a comprehensive analysis of the oral bioavailability and pharmacokinetic profile of Dersimelagon, compiling data from key clinical studies and outlining the experimental methodologies employed.

Mechanism of Action and Signaling Pathway

Dersimelagon exerts its therapeutic effect by selectively binding to and activating MC1R, a G-protein coupled receptor located on melanocytes.[2][4] This activation stimulates the production of eumelanin, a dark pigment that plays a crucial role in photoprotection.[4] Beyond its effect on pigmentation, MC1R activation is also associated with anti-inflammatory effects.[5]

Dersimelagon (Oral) Dersimelagon (Oral) MC1R MC1R Dersimelagon (Oral)->MC1R G-Protein G-Protein MC1R->G-Protein Anti-inflammatory Effects Anti-inflammatory Effects MC1R->Anti-inflammatory Effects Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Eumelanin Production Eumelanin Production MITF->Eumelanin Production

Dersimelagon's MC1R Signaling Pathway

Oral Bioavailability and Pharmacokinetic Profile

Dersimelagon is designed for oral administration, offering a convenient dosing option for patients.[6] Studies in healthy volunteers have demonstrated its rapid absorption and a generally consistent pharmacokinetic profile.

Pharmacokinetic Parameters in Healthy Adults

The following tables summarize key pharmacokinetic parameters from a first-in-human, double-blind, placebo-controlled Phase 1 study (NCT02834442) involving single and multiple ascending doses of Dersimelagon.[1]

Table 1: Single Ascending Dose (SAD) Pharmacokinetics of Dersimelagon [1]

Dose Range (mg)Median Tmax (h)Systemic Exposure (AUC0-∞ and Cmax)
1 - 6004.0 - 5.0Increased in a slightly more than dose-proportional manner

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetics of Dersimelagon (Day 14) [1][7]

Dose Range (mg)Median Tmax (h)Mean t½ (h)Steady State
30 - 4504.0 - 5.010.56 - 18.97Generally reached by 5 days
Relative Bioavailability and Effects of Gastric Conditions

A separate Phase 1 study (NCT03688022) assessed the relative oral bioavailability of two tablet formulations (50 mg and 100 mg) and the impact of various gastric conditions on the pharmacokinetics of Dersimelagon in healthy adults.[8][9]

Table 3: Relative Oral Bioavailability and Food Effect [8][9]

ParameterFinding
Relative Bioavailability (100 mg vs. 50 mg tablets)97%
Effect of High-Fat Meal on AUCNo significant effect
Effect of High-Fat Meal on CmaxIncreased by 22%
Effect of Proton-Pump Inhibitor (Esomeprazole) on AUCComparable to administration alone
Effect of Proton-Pump Inhibitor (Esomeprazole) on CmaxSlight decrease
Effect of Acidic BeverageIncreased Tmax, decreased AUC and Cmax

Metabolism and Excretion

Dersimelagon is extensively metabolized in the liver, primarily to its glucuronide metabolite.[8][10] The primary route of excretion is through the feces, with over 90% of the administered radioactivity recovered in feces within 5 days post-dose in a mass balance study (NCT03503266).[8] Urinary excretion of radioactivity was negligible.[8]

cluster_absorption Absorption cluster_metabolism Metabolism cluster_excretion Excretion Oral Administration Oral Administration GI Tract GI Tract Oral Administration->GI Tract Liver Liver GI Tract->Liver Portal Vein Feces Feces GI Tract->Feces Dersimelagon Glucuronide Dersimelagon Glucuronide Liver->Dersimelagon Glucuronide Bile Bile Dersimelagon Glucuronide->Bile Bile->GI Tract Enterohepatic Recirculation cluster_protocol Pharmacokinetic Study Protocol Subject Dosing Subject Dosing Serial Blood Sampling Serial Blood Sampling Subject Dosing->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Bioanalytical Assay (LC-MS/MS) Bioanalytical Assay (LC-MS/MS) Plasma Separation->Bioanalytical Assay (LC-MS/MS) Data Analysis (NCA) Data Analysis (NCA) Bioanalytical Assay (LC-MS/MS)->Data Analysis (NCA) Pharmacokinetic Parameters Pharmacokinetic Parameters Data Analysis (NCA)->Pharmacokinetic Parameters

References

Preclinical Profile of Dersimelagon Phosphate: A Novel Oral MC1R Agonist for Erythropoietic Protoporphyria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dersimelagon (B607062) phosphate (B84403) (formerly MT-7117) is an investigational, orally administered, small molecule agonist of the melanocortin-1 receptor (MC1R) in development for the treatment of erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).[1][2] EPP and XLP are rare genetic disorders characterized by excruciating photosensitivity due to the accumulation of protoporphyrin IX.[3] Dersimelagon is designed to increase the production of eumelanin (B1172464), a dark pigment in the skin that provides protection against visible light, thereby potentially increasing sunlight tolerance in patients with EPP.[4] This technical guide provides a comprehensive overview of the preclinical data for dersimelagon, including its pharmacodynamics, pharmacokinetics, and in vitro effects, based on publicly available information. While direct preclinical studies in animal models of EPP assessing phototoxicity were not identified in the conducted research, the data presented here support the mechanism of action and provide a scientific foundation for the ongoing clinical development of dersimelagon.

Mechanism of Action: Selective MC1R Agonism and Melanogenesis

Dersimelagon is a selective agonist of the MC1R, a G-protein coupled receptor primarily expressed on melanocytes.[5] Activation of MC1R stimulates the production of eumelanin, a brown-black pigment that is more effective at absorbing and scattering light than the yellow-red pheomelanin.[6] This increase in eumelanin is hypothesized to provide photoprotection in patients with EPP.

Signaling Pathway

The binding of dersimelagon to MC1R initiates a downstream signaling cascade that ultimately leads to increased eumelanin synthesis. A simplified representation of this pathway is provided below.

Dersimelagon Dersimelagon Phosphate MC1R MC1R Dersimelagon->MC1R Binds to AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Increases Transcription Melanogenesis Eumelanin Production MITF->Melanogenesis Promotes cluster_0 In Vitro Receptor Assays start Cells expressing recombinant MC1R binding Competitive Binding Assay (Displacement of radiolabeled ligand) start->binding functional cAMP Production Assay (Measure intracellular cAMP) start->functional ki Determine Ki (Binding Affinity) binding->ki ec50 Determine EC50 (Agonist Potency) functional->ec50 cluster_1 Preclinical Pharmacokinetic Study Workflow start Administer single oral dose of [14C]dersimelagon to rats/monkeys blood Collect blood samples at various time points start->blood excreta Collect urine and feces start->excreta tissue Quantitative Whole-Body Autoradiography (Rats) start->tissue analysis Analyze plasma concentrations blood->analysis excretion_analysis Determine excretion routes excreta->excretion_analysis distribution_analysis Assess tissue distribution tissue->distribution_analysis pk_params Calculate PK parameters (Tmax, t1/2) analysis->pk_params

References

Dersimelagon Phosphate: Preclinical Evidence in Systemic Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Systemic sclerosis (SSc) is a complex autoimmune disease characterized by widespread fibrosis, vasculopathy, and immune system dysregulation. The unmet medical need for effective therapies has driven research into novel therapeutic targets. One such target is the melanocortin 1 receptor (MC1R), known for its anti-inflammatory and anti-fibrotic properties.[1][2][3] Dersimelagon (B607062) phosphate (B84403) (formerly MT-7117), a novel, orally bioavailable, small molecule selective agonist of MC1R, has emerged as a promising therapeutic candidate for SSc.[3][4] This technical guide provides a comprehensive overview of the preclinical evidence for dersimelagon phosphate in systemic sclerosis, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

This compound acts as a selective agonist for the melanocortin 1 receptor (MC1R).[3][4] Activation of MC1R is known to exert broad anti-inflammatory and anti-fibrotic effects.[1][2][3] The therapeutic potential of MC1R agonism in SSc is supported by evidence that the endogenous MC1R ligand, α-melanocyte-stimulating hormone (α-MSH), can suppress skin fibrosis in animal models, while deficient MC1R signaling exacerbates it.[1] this compound's therapeutic effects in preclinical SSc models are attributed to its ability to modulate inflammation, vascular dysfunction, and fibrosis.[1][5]

In Vivo Preclinical Efficacy

The in vivo efficacy of this compound was evaluated in a bleomycin (B88199) (BLM)-induced murine model of systemic sclerosis, a well-established model that recapitulates key pathological features of the human disease.[1][6] Both prophylactic and therapeutic treatment regimens were assessed.

Prophylactic Treatment

In a prophylactic setting, this compound was administered orally at the same time as the induction of fibrosis with bleomycin.[1]

Data Summary: Prophylactic Efficacy of this compound in BLM-Induced SSc Model

ParameterVehicle (BLM)Dersimelagon (0.3 mg/kg/day)Dersimelagon (1 mg/kg/day)Dersimelagon (3 mg/kg/day)Statistical Significance (vs. Vehicle)
Skin Fibrosis
Dermal Thickness (µm)~350~250~225~200p < 0.01
Hydroxyproline (B1673980) Content (µ g/punch )~120~90~80~75p < 0.01
Lung Inflammation & Fibrosis
Lung Weight (mg)~200~160~150~140p < 0.01
Ashcroft Score~4.5~2.5~2.0~1.5p < 0.01

Data are approximate values extrapolated from graphical representations in the source publication for illustrative purposes.[1]

Therapeutic Treatment

In a therapeutic study design, this compound administration was initiated after the establishment of skin fibrosis by bleomycin.[1]

Data Summary: Therapeutic Efficacy of this compound in BLM-Induced SSc Model

ParameterVehicle (BLM)Dersimelagon (3 mg/kg/day)Dersimelagon (10 mg/kg/day)Statistical Significance (vs. Vehicle)
Skin Fibrosis
Dermal Thickness (µm)~400~300~250p < 0.01
Myofibroblast Count (cells/HPF)~40~25~15p < 0.01

Data are approximate values extrapolated from graphical representations in the source publication for illustrative purposes.[1]

In Vitro Anti-Fibrotic Effects

The direct anti-fibrotic effects of this compound were investigated in vitro using human dermal fibroblasts stimulated with transforming growth factor-β (TGF-β), a key pro-fibrotic cytokine.[1]

Data Summary: In Vitro Efficacy of this compound on Human Dermal Fibroblasts

ParameterControlTGF-βTGF-β + Dersimelagon (1 µM)Statistical Significance (vs. TGF-β)
α-SMA mRNA Expression (fold change)1~4.5~2.0p < 0.01
Collagen Type I mRNA Expression (fold change)1~3.5~1.5p < 0.01

Data are approximate values extrapolated from graphical representations in the source publication for illustrative purposes.[1]

Effects on SSc-Related Biomarkers

Serum protein profiling in the BLM-induced SSc model revealed that this compound treatment suppressed multiple SSc-related biomarkers.[1][5]

Data Summary: Effect of this compound on SSc-Related Serum Biomarkers

BiomarkerVehicle (BLM)Dersimelagon (3 mg/kg/day)% Inhibition
P-selectinHighReducedNot specified
OsteoprotegerinHighReducedNot specified
Cystatin CHighReducedNot specified
Growth and differentiation factor-15 (GDF-15)HighReducedNot specified
S100A9HighReducedNot specified

Quantitative values for percentage inhibition were not provided in the source material.[1]

Gene Expression Analysis

Microarray-based gene expression analysis in the lungs of BLM-treated mice demonstrated that this compound exerts its anti-inflammatory effects by suppressing the activation of inflammatory cells and inflammation-related signaling pathways.[1] The analysis also highlighted vascular dysfunction as a key pathology targeted by the compound.[1][5]

Experimental Protocols

Bleomycin-Induced Systemic Sclerosis Murine Model

This protocol describes the induction of skin and lung fibrosis in mice using bleomycin, as employed in the preclinical evaluation of this compound.[1]

Materials:

  • Bleomycin hydrochloride

  • Phosphate-buffered saline (PBS)

  • C57BL/6 mice (8-10 weeks old)

  • Insulin syringes with 29G needles

Procedure:

  • Prepare a solution of bleomycin in PBS at a concentration of 1 mg/mL.

  • Anesthetize the mice.

  • Administer daily subcutaneous injections of bleomycin (100 µL) into a defined area of the shaved upper back for 28 consecutive days.

  • For prophylactic studies, begin oral administration of this compound or vehicle daily from day 0.

  • For therapeutic studies, induce fibrosis for 21 days, and then begin daily oral administration of this compound or vehicle from day 21 to day 42.

  • Monitor mice for body weight and signs of distress.

  • At the end of the treatment period, euthanize the mice and collect skin and lung tissues for analysis.

Analyses:

  • Dermal thickness: Measured from hematoxylin (B73222) and eosin (B541160) (H&E) stained skin sections.

  • Collagen content: Assessed by hydroxyproline assay of skin biopsies.

  • Lung fibrosis: Quantified using the Ashcroft scoring system on Masson's trichrome-stained lung sections.

  • Myofibroblast infiltration: Determined by immunohistochemical staining for α-smooth muscle actin (α-SMA).

In Vitro TGF-β-Induced Fibroblast Activation

This protocol details the in vitro assay used to assess the anti-fibrotic activity of this compound on human dermal fibroblasts.[1]

Materials:

  • Normal human dermal fibroblasts (NHDFs)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Recombinant human TGF-β1

  • This compound

  • RNA extraction and quantitative PCR reagents

Procedure:

  • Culture NHDFs in DMEM with 10% FBS until they reach 80-90% confluency.

  • Starve the cells in serum-free DMEM for 24 hours.

  • Pre-treat the cells with this compound or vehicle for 1 hour.

  • Stimulate the cells with TGF-β1 (10 ng/mL) for 24 hours.

  • Lyse the cells and extract total RNA.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of fibrotic markers such as α-SMA (ACTA2) and collagen type I (COL1A1).

Immunohistochemistry for MC1R Expression

This protocol outlines the procedure for detecting the expression of MC1R in skin biopsies from SSc patients.[1]

Materials:

  • Formalin-fixed, paraffin-embedded skin biopsy sections

  • Primary antibody against MC1R

  • Biotinylated secondary antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB (3,3'-diaminobenzidine) substrate

  • Hematoxylin counterstain

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding sites with normal goat serum.

  • Incubate the sections with the primary anti-MC1R antibody overnight at 4°C.

  • Incubate with the biotinylated secondary antibody.

  • Incubate with streptavidin-HRP conjugate.

  • Develop the signal with DAB substrate, resulting in a brown precipitate at the site of antigen expression.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the sections for microscopic examination.

Visualizations

Signaling Pathway of this compound

Dersimelagon_Signaling Dersimelagon Dersimelagon Phosphate MC1R MC1R Dersimelagon->MC1R activates AC Adenylyl Cyclase MC1R->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Anti_Inflammatory Anti-inflammatory Effects CREB->Anti_Inflammatory Anti_Fibrotic Anti-fibrotic Effects CREB->Anti_Fibrotic Preclinical_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_human Human Tissue Analysis BLM_model Bleomycin-Induced SSc Mouse Model Prophylactic Prophylactic Treatment BLM_model->Prophylactic Therapeutic Therapeutic Treatment BLM_model->Therapeutic Skin_Lung_Analysis Histology, Hydroxyproline, Biomarkers, Gene Expression Prophylactic->Skin_Lung_Analysis Skin & Lung Analysis Therapeutic->Skin_Lung_Analysis Fibroblasts Human Dermal Fibroblasts TGFb_stimulation TGF-β Stimulation Fibroblasts->TGFb_stimulation Dersimelagon_treatment Dersimelagon Treatment TGFb_stimulation->Dersimelagon_treatment qPCR_analysis α-SMA, Collagen I Expression Dersimelagon_treatment->qPCR_analysis qPCR for Fibrotic Markers SSc_biopsies SSc Patient Skin Biopsies IHC Immunohistochemistry for MC1R SSc_biopsies->IHC

References

In Vitro Effects of Dersimelagon on Human Keratinocytes: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current understanding of the in vitro effects of Dersimelagon (MT-7117) on human keratinocytes. Dersimelagon is an orally bioavailable, selective agonist of the melanocortin-1 receptor (MC1R).[1] While extensive research has been conducted on its effects on melanocytes and in clinical settings for conditions like erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP), direct in vitro studies on human keratinocytes are not extensively documented in publicly available literature.

However, the expression of MC1R on human keratinocytes suggests that these cells are potential targets for Dersimelagon.[1] This guide summarizes the available data on MC1R activation in keratinocytes by its natural ligand, alpha-melanocyte-stimulating hormone (α-MSH), to infer the potential effects of Dersimelagon. Additionally, in vitro data on other human skin cells are presented to provide a broader context of Dersimelagon's activity.

Expression of MC1R on Human Keratinocytes

Immunohistochemical analyses have confirmed the expression of MC1R in the epidermis, specifically on keratinocytes, in the skin of patients with systemic sclerosis.[1][2] The expression of MC1R on keratinocytes is not restricted to pathological conditions and has been reported in normal human skin as well.[3][4] This expression provides the biological basis for a potential direct effect of MC1R agonists like Dersimelagon on keratinocyte function.

Potential Anti-Inflammatory Effects on Human Keratinocytes

Given that Dersimelagon is a selective MC1R agonist, its effects on human keratinocytes are likely to mirror those of the endogenous MC1R ligand, α-MSH. In vitro studies have established that α-MSH exerts significant anti-inflammatory effects on human keratinocytes.

Activation of MC1R signaling in keratinocytes has been shown to modulate the production of inflammatory mediators. Specifically, α-MSH has been demonstrated to:

  • Inhibit TNF-α Production: In HaCaT cells (a human keratinocyte cell line) stably expressing human MC1R, constitutive receptor activity led to reduced basal and UVB-induced tumor necrosis factor-alpha (TNF-α) production. This inhibitory effect was further enhanced by α-MSH stimulation.[5]

  • Regulate Interleukin-10 (IL-10) Expression: Treatment of normal human keratinocytes with α-MSH has been shown to increase the expression of IL-10 mRNA.[6] IL-10 is an anti-inflammatory cytokine, suggesting a mechanism by which MC1R activation can dampen inflammatory responses.

  • Modulate NF-κB Signaling: The anti-inflammatory effects of α-MSH are partly mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[1][7] Studies have shown that α-MSH can reduce TNF-α-stimulated NF-κB activity in keratinocytes.[8]

These findings suggest that Dersimelagon, by activating MC1R on keratinocytes, could potentially exert anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory signaling pathways.

In Vitro Data on Other Human Skin Cells

While specific in vitro data for Dersimelagon on human keratinocytes is limited, studies on other human skin cells provide valuable insights into its biological activity.

Human Dermal Fibroblasts

In vitro studies on human dermal fibroblasts have shown that Dersimelagon can inhibit the activation of these cells by suppressing transforming growth factor-beta (TGF-β)-induced alpha-smooth muscle actin (α-SMA, encoded by the ACTA2 gene) mRNA elevation.[1][9] This suggests an anti-fibrotic potential for the compound.

Data Summary Tables

Table 1: In Vitro Effects of α-MSH on Human Keratinocytes

Cell TypeTreatmentEffectKey Findings
Normal Human Keratinocytesα-MSH (0.01 or 0.1 µg/ml)Increased IL-10 mRNA expressionα-MSH stimulates the expression of the anti-inflammatory cytokine IL-10.[6]
HaCaT Cells (stably expressing MC1R)α-MSHEnhanced inhibition of UVB-induced TNF-α expressionMC1R signaling inhibits the production of the pro-inflammatory cytokine TNF-α.[5]
Human Keratinocytesα-MSHReduction of TNF-α-stimulated NF-κB activityα-MSH can suppress a key pro-inflammatory signaling pathway.[8]

Table 2: In Vitro Effects of Dersimelagon on Other Human Skin Cells

Cell TypeTreatmentEffectKey Findings
Human Dermal FibroblastsDersimelagon (MT-7117)Inhibition of TGF-β-induced ACTA2 mRNA elevationDersimelagon demonstrates potential anti-fibrotic activity.[1][9]

Signaling Pathways and Experimental Workflows

Dersimelagon-MC1R Signaling Cascade

The binding of an agonist like Dersimelagon to MC1R initiates a G-protein-coupled receptor signaling cascade. This pathway is central to the physiological effects observed in target cells.

Dersimelagon_MC1R_Signaling Dersimelagon Dersimelagon MC1R MC1R Dersimelagon->MC1R Gs Gαs MC1R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene activates Response Cellular Response (e.g., Anti-inflammatory effects) Gene->Response

Caption: Dersimelagon activation of the MC1R signaling pathway.

Experimental Workflow for Investigating In Vitro Effects on Keratinocytes

The following diagram outlines a general workflow for studying the effects of a compound like Dersimelagon on human keratinocytes in vitro.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Culture Culture Human Keratinocytes Treatment Treat with Dersimelagon (various concentrations) Culture->Treatment Incubation Incubate for defined time periods Treatment->Incubation Viability Cell Viability/Proliferation (e.g., MTT, BrdU) Incubation->Viability Differentiation Differentiation Markers (e.g., qPCR for KRT1, LOR) Incubation->Differentiation Cytokine Cytokine Production (e.g., ELISA, Luminex) Incubation->Cytokine Signaling Signaling Pathway Analysis (e.g., Western Blot for p-CREB) Incubation->Signaling Data Quantitative Data Analysis Viability->Data Differentiation->Data Cytokine->Data Signaling->Data Conclusion Conclusion on Dersimelagon's Effects Data->Conclusion

References

Dersimelagon Phosphate: A Deep Dive into its Binding Affinity for Melanocortin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of Dersimelagon Phosphate for the melanocortin receptor family. Dersimelagon (formerly MT-7117) is a novel, orally bioavailable, non-peptidic small molecule that acts as a selective agonist for the melanocortin 1 receptor (MC1R).[1][2][3] Its development marks a significant step in targeting melanocortin pathways for therapeutic intervention in conditions such as erythropoietic protoporphyria (EPP) and other skin pigmentation disorders.[2][4][5]

Quantitative Binding and Functional Data

The selectivity and potency of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data for its interaction with human melanocortin receptors.

Table 1: Binding Affinity (Ki) of Dersimelagon for Human Melanocortin Receptors
Receptor SubtypeKi (nM)
hMC1R2.26[4][5]
hMC3R1420
hMC4R32.9[4][5]
hMC5R486

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity (EC50) of Dersimelagon at Human Melanocortin Receptors
Receptor SubtypeEC50 (nM)
hMC1R8.16[4]
hMC2R>10000
hMC4R79.6

Note: A lower EC50 value indicates greater potency in activating the receptor.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to determine the binding affinity and functional activity of compounds like Dersimelagon.

Radioligand Binding Assay (for determining Ki)

This competitive binding assay quantifies the affinity of a test compound (Dersimelagon) for a specific receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

1. Membrane Preparation:

  • Cells stably or transiently expressing the human melanocortin receptor of interest are cultured and harvested.

  • The cells are lysed, and the cell membranes are isolated through centrifugation.

  • The final membrane preparation is resuspended in a suitable buffer and the protein concentration is determined.

2. Competitive Binding Reaction:

  • The reaction is typically performed in a 96-well plate format.

  • Each well contains the receptor-expressing membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]NDP-α-MSH for MC1R), and varying concentrations of the unlabeled test compound (Dersimelagon).

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.

  • Total binding is determined in the absence of any competing compound.

3. Incubation and Filtration:

  • The plates are incubated to allow the binding reaction to reach equilibrium.

  • The reaction is terminated by rapid filtration through a filter mat, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

4. Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is plotted as the percentage of specific binding versus the log concentration of the test compound.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for determining EC50)

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the signaling pathway of many G protein-coupled receptors (GPCRs), including the melanocortin receptors.

1. Cell Culture and Plating:

  • Cells expressing the melanocortin receptor of interest are seeded into 96- or 384-well plates and cultured to an appropriate confluency.

2. Compound Treatment:

  • The cell culture medium is removed, and the cells are incubated with a buffer containing various concentrations of the test compound (Dersimelagon).

  • For Gαi-coupled receptors, an adenylyl cyclase activator like forskolin (B1673556) is often included to induce a measurable level of cAMP that can be inhibited by the test compound.

3. Cell Lysis and cAMP Measurement:

  • After a defined incubation period, the cells are lysed to release the intracellular cAMP.

  • The concentration of cAMP is then measured using a variety of methods, such as:

    • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

    • Luminescence-based assays (e.g., GloSensor™): These use a genetically engineered biosensor that emits light in the presence of cAMP.

4. Data Analysis:

  • The raw data (e.g., fluorescence or luminescence signal) is converted to cAMP concentrations using a standard curve.

  • The cAMP concentration is plotted against the log concentration of the test compound.

  • The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined from the resulting dose-response curve.

Signaling Pathway and Experimental Workflows

Melanocortin 1 Receptor (MC1R) Signaling Pathway

Dersimelagon, as an MC1R agonist, mimics the action of the endogenous ligand, α-melanocyte-stimulating hormone (α-MSH). The binding of Dersimelagon to MC1R, a Gs protein-coupled receptor, initiates a signaling cascade that leads to the production of eumelanin.

MC1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dersimelagon Dersimelagon (Agonist) MC1R MC1R Dersimelagon->MC1R Binds to Gs Gs Protein MC1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Increases Transcription Melanogenesis Melanogenesis MITF->Melanogenesis Promotes

Caption: MC1R signaling cascade initiated by Dersimelagon.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a radioligand binding assay to determine the Ki of a test compound.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity wash->count analyze Data Analysis: IC50 and Ki Calculation count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Experimental Workflow: cAMP Functional Assay

This diagram outlines the general procedure for a cAMP functional assay to determine the EC50 of an agonist.

cAMP_Assay_Workflow start Start plate_cells Plate Receptor-Expressing Cells in Microplate start->plate_cells add_compound Add Test Compound (Dersimelagon) plate_cells->add_compound incubate Incubate to Stimulate cAMP Production add_compound->incubate lyse Lyse Cells to Release Intracellular cAMP incubate->lyse detect Detect cAMP Levels (e.g., HTRF, Luminescence) lyse->detect analyze Data Analysis: EC50 Determination detect->analyze end End analyze->end

Caption: Workflow for a cAMP functional assay.

References

A Technical Guide to the In Vitro Anti-Fibrotic Properties of MT-7117

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-fibrotic effects of MT-7117 (dersimelagon), a novel, orally available, small molecule agonist of the melanocortin 1 receptor (MC1R).[1][2][3] The activation of MC1R is known to exert anti-inflammatory and anti-fibrotic effects, making MT-7117 a promising therapeutic candidate for fibrotic diseases such as systemic sclerosis (SSc).[1][2][4] This document details the key in vitro findings, experimental methodologies, and associated signaling pathways.

Quantitative Data Summary

The primary in vitro anti-fibrotic effect of MT-7117 observed is the suppression of transforming growth factor-beta (TGF-β)-induced fibroblast activation.[1] TGF-β is a key cytokine that drives the differentiation of fibroblasts into myofibroblasts, a critical step in the pathogenesis of fibrosis.[5][6] This activation is characterized by the increased expression of alpha-smooth muscle actin (α-SMA), encoded by the ACTA2 gene.[1][6]

The following table summarizes the quantitative data from in vitro studies on human dermal fibroblasts.

Cell TypeTreatmentMT-7117 ConcentrationEndpoint MeasuredResultReference
Human Dermal Fibroblasts (Healthy Donors)TGF-β1000 nmol/LACTA2 mRNA ExpressionSuppression of TGF-β-induced increase[1]
Human Dermal Fibroblasts (SSc Patients)TGF-β1000 nmol/LACTA2 mRNA ExpressionSuppression of TGF-β-induced increase[1]

Note: SSc stands for Systemic Sclerosis.

Key Experimental Protocols

The following section details the methodology for the in vitro assessment of MT-7117's anti-fibrotic effects on human dermal fibroblasts.

Cell Culture and Treatment
  • Cell Source: Primary human dermal fibroblasts were isolated from skin biopsies of both healthy donors and patients with systemic sclerosis.

  • Culture Conditions: Fibroblasts were cultured in standard cell culture medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Induction of Fibrotic Phenotype: To mimic fibrotic conditions, cultured fibroblasts were stimulated with recombinant human TGF-β.

  • Intervention: Cells were co-treated with TGF-β and varying concentrations of MT-7117 or a vehicle control. The endogenous MC1R ligand, α-melanocyte-stimulating hormone (α-MSH), was used as a positive control in some experiments.[1]

Gene Expression Analysis of Fibrotic Markers
  • Objective: To quantify the effect of MT-7117 on the expression of key fibrosis-related genes, particularly ACTA2.

  • Methodology:

    • RNA Isolation: Following the treatment period, total RNA was extracted from the fibroblast cultures using a suitable RNA isolation kit.

    • Reverse Transcription: The isolated RNA was reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • Quantitative Polymerase Chain Reaction (qPCR): The cDNA was then used as a template for qPCR to measure the relative expression levels of ACTA2 mRNA. A housekeeping gene was used for normalization.

    • Data Analysis: The change in ACTA2 mRNA expression was calculated relative to the vehicle-treated control group.

The workflow for this experimental protocol is visualized below.

G cluster_0 Cell Preparation cluster_1 Experimental Treatment cluster_2 Gene Expression Analysis start Isolate Human Dermal Fibroblasts (Healthy & SSc) culture Culture Fibroblasts start->culture treat Treat with TGF-β and MT-7117 (or Vehicle/α-MSH) culture->treat rna_extraction RNA Isolation treat->rna_extraction rt Reverse Transcription (cDNA Synthesis) rna_extraction->rt qpcr qPCR for ACTA2 Expression rt->qpcr analysis Data Analysis qpcr->analysis

Experimental workflow for in vitro anti-fibrotic testing.

Signaling Pathways

MT-7117 exerts its anti-fibrotic effects by activating the MC1R signaling pathway, which in turn counteracts the pro-fibrotic signaling cascade initiated by TGF-β.

Pro-Fibrotic TGF-β Signaling

Transforming growth factor-beta (TGF-β) is a potent pro-fibrotic cytokine.[5] Its signaling pathway is a primary driver of fibrosis.

  • Ligand Binding: TGF-β binds to its type II receptor (TGFβRII).

  • Receptor Complex Formation: This binding recruits and phosphorylates the type I receptor (TGFβRI, also known as ALK5).

  • SMAD Activation: The activated receptor complex phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3.

  • Nuclear Translocation: Phosphorylated SMAD2/3 forms a complex with SMAD4 and translocates to the nucleus.

  • Gene Transcription: In the nucleus, this complex acts as a transcription factor, upregulating the expression of pro-fibrotic genes, including ACTA2 (α-SMA) and collagen genes, leading to myofibroblast differentiation and extracellular matrix deposition.[5][6]

Anti-Fibrotic MT-7117/MC1R Signaling

MT-7117 is a selective agonist for MC1R, a G-protein coupled receptor.[1][2] Activation of MC1R is known to have anti-inflammatory and anti-fibrotic properties.[2][4]

  • Ligand Binding: MT-7117 binds to and activates MC1R on the surface of fibroblasts.

  • G-Protein Activation: This activates the associated Gs alpha subunit of the G-protein.

  • cAMP Production: The activated Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

  • Downstream Effects: Elevated cAMP levels are thought to mediate the anti-fibrotic effects, which include the suppression of TGF-β-induced SMAD signaling and subsequent downregulation of ACTA2 expression. The precise mechanism of crosstalk between the cAMP pathway and the TGF-β/SMAD pathway is an area of ongoing research.

The interplay between these two pathways is visualized in the diagram below.

Signaling pathways of MT-7117 and TGF-β in fibroblasts.

Conclusion

In vitro studies demonstrate that MT-7117 effectively counteracts the pro-fibrotic effects of TGF-β in human dermal fibroblasts from both healthy individuals and patients with systemic sclerosis.[1] By acting as a potent MC1R agonist, MT-7117 suppresses the key fibrotic marker α-SMA (encoded by ACTA2) at the transcriptional level.[1] These findings highlight the direct anti-fibrotic potential of MT-7117 on fibroblasts, supporting its further development as a therapeutic agent for fibrotic diseases.[1][7]

References

Dersimelagon Phosphate: A Technical Guide to its Mechanism of Action and Induction of Cellular cAMP Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dersimelagon (B607062) phosphate (B84403) (formerly MT-7117) is a novel, orally bioavailable, small-molecule selective agonist of the melanocortin-1 receptor (MC1R).[1] Activation of this G-protein coupled receptor initiates a signaling cascade that results in the increased intracellular production of cyclic adenosine (B11128) monophosphate (cAMP). This upregulation of cAMP is a critical step in mediating the downstream effects of Dersimelagon, which include the stimulation of eumelanin (B1172464) synthesis and anti-inflammatory responses.[2][3] This technical guide provides an in-depth overview of the mechanism of action of Dersimelagon phosphate, with a focus on its role in cAMP production. It includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Selective MC1R Agonism

Dersimelagon acts as a potent and selective agonist for the MC1R.[4] The MC1R is a key regulator of melanocyte function and is primarily expressed on the surface of these cells.[5] The binding of Dersimelagon to the MC1R is the initial and critical event that triggers the intracellular signaling cascade leading to melanogenesis and other physiological responses.[5]

Binding Affinity and Selectivity

Competitive radioligand binding assays have been utilized to determine the binding affinity (Ki) of Dersimelagon to a panel of human melanocortin receptors. These studies have demonstrated a high affinity and selectivity for MC1R over other melanocortin receptor subtypes, such as MC3R, MC4R, and MC5R.[5][6]

Table 1: Binding Affinity (Ki) of Dersimelagon for Human Melanocortin Receptors [5][6]

ReceptorKi (nM)
MC1R2.26
MC3R1420
MC4R32.9
MC5R486
Data sourced from competitive binding assays with [¹²⁵I] NDP-αMSH.
Functional Agonist Activity and cAMP Production

The agonistic activity of Dersimelagon at the MC1R has been quantified by measuring its ability to stimulate the production of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in the MC1R signaling pathway.[5] The half-maximal effective concentration (EC50) values demonstrate the potent activation of MC1R across different species.[2][3][4] Dersimelagon has been shown to increase cAMP levels in a dose-dependent manner.[7]

Table 2: Functional Agonist Activity (EC50) of Dersimelagon at MC1R (cAMP Production) [2][3][4]

SpeciesEC50 (nM)
Human8.16
Cynomolgus Monkey3.91
Mouse1.14
Rat0.251
Data sourced from cAMP accumulation assays in cells expressing recombinant MC1R.

The MC1R Signaling Pathway and cAMP Production

The binding of Dersimelagon to the MC1R, a Gs protein-coupled receptor, initiates a well-defined signaling cascade that leads to the production of cAMP.[8]

  • Receptor Activation: Dersimelagon binds to and activates the MC1R on the cell surface.

  • G-Protein Coupling: This activation leads to a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein.[8]

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and binds to and activates the enzyme adenylyl cyclase.[9]

  • cAMP Synthesis: Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[9]

  • Downstream Signaling: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).[10] PKA then phosphorylates the cAMP Response Element-Binding protein (CREB), which translocates to the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF).[9][10] MITF is a master regulator of melanogenic gene expression, including tyrosinase, which is a key enzyme in the melanin (B1238610) synthesis pathway.[10]

Dersimelagon_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dersimelagon Dersimelagon Phosphate MC1R MC1R Dersimelagon->MC1R Binds to Gs Gs Protein MC1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF (Transcription) CREB->MITF Induces Melanogenesis Melanogenesis (Eumelanin Production) MITF->Melanogenesis Binding_Assay_Workflow A Prepare Cell Membranes (Expressing MCRs) B Incubate with [¹²⁵I] NDP-αMSH & Dersimelagon A->B C Reach Equilibrium B->C D Vacuum Filtration C->D E Wash Filters D->E F Measure Radioactivity (Gamma Counter) E->F G Data Analysis (IC50 & Ki Calculation) F->G cAMP_Assay_Workflow A Seed MC1R-expressing cells B Pre-incubate with PDE inhibitor A->B C Add Dersimelagon (various concentrations) B->C D Incubate at 37°C C->D E Lyse cells D->E F Measure cAMP levels (e.g., HTRF, ELISA) E->F G Data Analysis (Dose-response curve, EC50) F->G Melanin_Assay_Workflow A Plate B16F1 cells B Treat with Dersimelagon (various concentrations) A->B C Incubate (e.g., 3 days) B->C D Wash cells with PBS C->D E Lyse cells with NaOH D->E F Measure Absorbance at 405 nm E->F G Data Analysis (Normalize to protein, EC50) F->G

References

Investigating the Off-Target Profile of Dersimelagon Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dersimelagon (B607062) phosphate (B84403) (MT-7117) is an investigational, orally active, small-molecule selective agonist of the melanocortin-1 receptor (MC1R).[1][2] Its primary mechanism of action is to stimulate the production of eumelanin, a dark pigment that protects the skin from the phototoxic effects of sunlight.[1] This has positioned it as a promising therapeutic for rare genetic disorders like Erythropoietic Protoporphyria (EPP) and X-Linked Protoporphyria (XLP), which are characterized by extreme photosensitivity.[3] While its on-target activity is well-defined, a thorough understanding of its off-target effects is critical for a complete safety and efficacy assessment. This technical guide provides a detailed overview of the known off-target profile of dersimelagon, based on available preclinical and clinical data.

Summary of Off-Target and Related Effects

While dersimelagon is characterized by its high selectivity for MC1R, investigations have revealed interactions with other biological pathways and systems. These are summarized below.

CategoryFindingImplication
Receptor Selectivity Dersimelagon is a selective agonist for MC1R with lower affinity for other melanocortin receptor subtypes.[1][4]The primary therapeutic effect is mediated through MC1R, with a lower likelihood of off-target effects from activation of other MCRs.
Drug-Drug Interactions Potential for clinically relevant interactions with substrates of the Breast Cancer Resistance Protein (BCRP), such as atorvastatin (B1662188) and rosuvastatin.[2]Co-administration with BCRP substrate drugs may require dose adjustments or careful monitoring.
Anti-Fibrotic Effects In preclinical models of systemic sclerosis, dersimelagon inhibited the activation of human dermal fibroblasts induced by Transforming Growth Factor-beta (TGF-β).[4][5]Suggests a potential therapeutic application beyond photosensitivity, in fibrotic diseases.
Anti-Inflammatory Effects Activation of MC1R is known to have broad anti-inflammatory effects.[4][5]These on-target effects may contribute to the overall therapeutic profile and could be beneficial in conditions with an inflammatory component.
Common Adverse Events The most frequently reported treatment-emergent adverse events (TEAEs) in clinical trials are nausea, freckles (ephelides), and skin hyperpigmentation.[6][7][8]Hyperpigmentation and freckles are expected on-target effects. Nausea may be a systemic or off-target effect requiring further investigation.

Signaling Pathways and Experimental Workflows

On-Target MC1R Signaling Pathway

Dersimelagon's primary therapeutic effect is initiated by its binding to and activation of the MC1R, a G-protein coupled receptor on melanocytes.[1] This activation stimulates the production of eumelanin, which provides photoprotection.

Dersimelagon Dersimelagon Phosphate MC1R MC1R Dersimelagon->MC1R Binds to G_Protein G-Protein MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Activates Transcription of Melanogenesis Melanogenesis Genes (e.g., TYR, TYRP1, DCT) MITF->Melanogenesis Activates Transcription of Eumelanin Eumelanin Production Melanogenesis->Eumelanin

Dersimelagon's On-Target MC1R Signaling Pathway
Potential Anti-Fibrotic Pathway via TGF-β Inhibition

Preclinical studies have suggested that dersimelagon may exert anti-fibrotic effects by suppressing the activation of dermal fibroblasts, a process often mediated by the TGF-β signaling pathway.[4][5]

Dersimelagon This compound Activation Fibroblast Activation (e.g., α-SMA expression) Dersimelagon->Activation Inhibits TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binds to Fibroblast Dermal Fibroblast TGF_beta_R->Activation Induces Fibrosis Fibrosis Activation->Fibrosis

Hypothesized Anti-Fibrotic Action of Dersimelagon
Experimental Workflow for Assessing Drug-Drug Interactions

A physiologically based pharmacokinetic (PBPK) modeling approach was used to investigate the potential for drug-drug interactions (DDIs).[2] This workflow integrates in vitro, in silico, and in vivo data to simulate the effects of co-administration.

cluster_0 Data Input In_vitro In Vitro Data (e.g., transporter inhibition) PBPK_Model PBPK Model Construction In_vitro->PBPK_Model In_silico In Silico Data (e.g., molecular properties) In_silico->PBPK_Model In_vivo In Vivo Data (Phase 1 PK) In_vivo->PBPK_Model Simulation DDI Simulation (Co-administration with BCRP substrates) PBPK_Model->Simulation Analysis Analysis of Plasma Exposure (AUC, Cmax) Simulation->Analysis Conclusion Clinical DDI Potential Assessment Analysis->Conclusion

PBPK Modeling Workflow for DDI Assessment

Detailed Experimental Protocols

Receptor Binding Affinity Assays

While specific binding affinity data for dersimelagon across all melanocortin receptors were not detailed in the provided search results, a standard experimental approach to determine receptor selectivity involves competitive binding assays.

  • Objective: To determine the binding affinity (Ki) of dersimelagon for MC1R, MC2R, MC3R, MC4R, and MC5R.

  • Methodology:

    • Cell Lines: Use stable cell lines individually expressing each of the human melanocortin receptors.

    • Radioligand: A radiolabeled ligand with known high affinity for all melanocortin receptors (e.g., [¹²⁵I]NDP-α-MSH) is used.

    • Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled dersimelagon.

    • Detection: After incubation and washing to remove unbound ligand, the amount of bound radioactivity is measured using a scintillation counter.

    • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of dersimelagon that inhibits 50% of radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

In Vitro Fibroblast Activation Assay

The anti-fibrotic potential of dersimelagon was assessed by its ability to inhibit the activation of human dermal fibroblasts.[4][5]

  • Objective: To evaluate the effect of dersimelagon on TGF-β-induced activation of human dermal fibroblasts.

  • Methodology:

    • Cell Culture: Primary human dermal fibroblasts are cultured in appropriate media.

    • Treatment: Cells are pre-incubated with varying concentrations of dersimelagon for a specified period, followed by stimulation with a known concentration of TGF-β.

    • Endpoint Measurement: Fibroblast activation is assessed by measuring the expression of alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation. This can be quantified at the mRNA level using quantitative real-time PCR (qRT-PCR) for the ACTA2 gene or at the protein level using Western blotting or immunofluorescence.

    • Data Analysis: The expression of α-SMA in dersimelagon-treated cells is compared to that in cells treated with TGF-β alone.

Clinical Trial Monitoring for Adverse Events

The safety profile of dersimelagon, including potential off-target effects manifesting as adverse events, is evaluated in clinical trials.[3][6][7][9]

  • Objective: To identify and characterize the treatment-emergent adverse events (TEAEs) associated with dersimelagon administration.

  • Methodology:

    • Study Design: Randomized, double-blind, placebo-controlled trials are conducted in the target patient population (e.g., EPP and XLP).[3][10]

    • Data Collection: At regular study visits, participants are monitored for any adverse events through spontaneous reporting, physical examinations, and laboratory tests. The severity and relationship to the study drug are assessed by the investigators.

    • Data Analysis: The incidence, severity, and type of TEAEs are compared between the dersimelagon and placebo groups. Statistical analyses are performed to identify any significant differences. The most commonly reported TEAEs for dersimelagon have been nausea, freckles, and skin hyperpigmentation.[6][8]

References

Navigating the Stability and Storage of Dersimelagon Phosphate: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, detailed stability and storage data for the investigational drug Dersimelagon Phosphate (also known as MT-7117) is not extensively available in the public domain. This guide provides a comprehensive framework based on established principles for the stability and storage of investigational small molecule drugs, in accordance with regulatory guidelines from bodies such as the International Council for Harmonisation (ICH). Researchers, scientists, and drug development professionals should use this as a general guide and are encouraged to seek compound-specific data from the manufacturer where possible.

Introduction to this compound and the Importance of Stability

This compound is an orally administered, selective agonist of the melanocortin-1 receptor (MC1R) under investigation for the treatment of erythropoietic protoporphyria (EPP) and other photodermatoses. As with any investigational new drug, ensuring its chemical and physical stability is paramount for the integrity of research and the safety of potential clinical applications. Stability studies are crucial to determine the shelf-life, identify optimal storage conditions, and understand the degradation pathways of the active pharmaceutical ingredient (API).

General Principles of Small Molecule Drug Stability

The stability of a small molecule drug like this compound is influenced by environmental factors such as temperature, humidity, and light. Regulatory bodies like the ICH have established guidelines for stability testing to ensure the quality, safety, and efficacy of pharmaceutical products.[1][2][3] These studies are typically categorized into long-term, accelerated, and forced degradation studies.[4][5][6]

Long-Term and Accelerated Stability Testing

Long-term stability testing is conducted under recommended storage conditions to establish the shelf-life of the drug substance.[5][6] Accelerated stability studies, performed under more strenuous conditions, are designed to predict the degradation profile over a shorter period.[4][5][6]

The following table summarizes the typical conditions for these studies as per ICH guidelines:

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Table 1: ICH Recommended Stability Testing Conditions.[1]

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8][9] These studies expose the drug substance to conditions more severe than those in accelerated stability testing, including hydrolysis, oxidation, photolysis, and thermal stress.[7][10] The insights gained from forced degradation studies are critical for developing stability-indicating analytical methods.[9]

Recommended Storage Conditions for Research-Grade this compound

While specific storage instructions for this compound should be obtained from the supplier, general best practices for storing investigational new drugs in a research setting are as follows:

  • Temperature: Investigational products should be stored at controlled room temperature (typically 20°C to 25°C), refrigerated (2°C to 8°C), or frozen (-20°C or below), as specified by the manufacturer.[11][12] Continuous temperature monitoring is crucial.[11][13]

  • Humidity: To prevent hydrolysis, storage in a low-humidity environment is recommended. Desiccants can be used for moisture-sensitive compounds.

  • Light: Protection from light, especially UV light, is critical for photosensitive compounds. Amber vials or storage in the dark are common practices.

  • Inert Atmosphere: For compounds susceptible to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.

The following diagram illustrates a general workflow for the handling and storage of an investigational drug like this compound in a research laboratory.

G General Workflow for Investigational Drug Handling and Storage cluster_receipt Receipt and Initial Assessment cluster_storage Storage cluster_handling Handling and Dispensing Receipt Receive this compound Verification Verify Certificate of Analysis (CoA) Receipt->Verification Initial_Assessment Initial Physical & Chemical Assessment Verification->Initial_Assessment Storage_Conditions Store under Recommended Conditions (Temperature, Humidity, Light) Initial_Assessment->Storage_Conditions Monitoring Continuous Environmental Monitoring Storage_Conditions->Monitoring Dispensing Dispense for Experiments Storage_Conditions->Dispensing Documentation Maintain Detailed Records Dispensing->Documentation

Caption: General workflow for handling and storage of investigational drugs.

Experimental Protocols for Stability Assessment

The development of a stability-indicating analytical method is a critical step in assessing the stability of a drug substance. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[14][15]

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.[15][16]

The following diagram outlines the logical workflow for developing a stability-indicating HPLC method.

G Workflow for Stability-Indicating HPLC Method Development cluster_development Method Development cluster_validation Method Validation (ICH Q2(R1)) Forced_Degradation Perform Forced Degradation Studies Initial_Method Develop Initial HPLC Method Forced_Degradation->Initial_Method Optimization Optimize Method for Separation Initial_Method->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ Detection & Quantitation Limits Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for developing a stability-indicating HPLC method.

Sample Protocol for Forced Degradation Studies

The following table provides a general protocol for conducting forced degradation studies on a small molecule drug like this compound. The conditions should be adjusted to achieve approximately 5-20% degradation of the active pharmaceutical ingredient.

Stress ConditionTypical Protocol
Acid Hydrolysis 0.1 N HCl at 60°C for 24 hours
Base Hydrolysis 0.1 N NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid drug substance at 80°C for 48 hours
Photolytic Degradation Expose solid drug to UV light (e.g., 254 nm) and visible light (ICH option 1 or 2)

Table 2: General Protocol for Forced Degradation Studies.

Conclusion

While specific stability and storage data for this compound are not publicly available, researchers can adhere to the established principles and regulatory guidelines for investigational small molecule drugs to ensure the integrity of their research. Proper storage, handling, and the use of validated stability-indicating analytical methods are fundamental to generating reliable and reproducible data. It is imperative for researchers to obtain any available stability information directly from the manufacturer and to perform their own stability assessments as part of their research protocols.

References

A Technical Guide to Dersimelagon: A Comparative Analysis of the Phosphate Free Base and Phosphate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dersimelagon (B607062), a novel, orally bioavailable small molecule, is a selective agonist of the melanocortin-1 receptor (MC1R) under investigation for the treatment of erythropoietic protoporphyria (EPP), X-linked protoporphyria (XLP), and systemic sclerosis.[1][2][3][4][5] The selection of an appropriate solid-state form of an active pharmaceutical ingredient (API) is a critical step in drug development, profoundly influencing its physicochemical and pharmacokinetic properties. This technical guide provides an in-depth comparison of the phosphate (B84403) free base and the phosphate salt of Dersimelagon, focusing on their core properties, the rationale behind salt selection, and the experimental methodologies used for their characterization.

Introduction to Dersimelagon

Dersimelagon (formerly MT-7117) acts as a full agonist for MC1R, mimicking the action of the endogenous ligand α-melanocyte-stimulating hormone (αMSH) to stimulate eumelanin (B1172464) production.[2][6] This mechanism of action is intended to provide photoprotection in patients with photosensitive porphyrias.[5] As a nonpeptide small molecule, Dersimelagon has been developed for oral administration, offering a significant advantage over peptide-based therapies.[7][8] The phosphate salt form, specifically Dersimelagon phosphoric acid, is the entity predominantly studied in preclinical and clinical trials.[2][4]

Physicochemical Properties: Free Base vs. Phosphate Salt

The conversion of a free base to a salt form is a common strategy in pharmaceutical development to enhance properties such as solubility, stability, and bioavailability. While direct comparative experimental data for Dersimelagon free base versus its phosphate salt is not extensively published, we can infer the expected differences based on established principles of salt formation and the available data on the phosphate salt.

Table 1: Physicochemical Properties of Dersimelagon

PropertyDersimelagon Free BaseDersimelagon Phosphate SaltRationale for Difference
Molecular Formula C36H45F4N3O5[9]Not explicitly stated in resultsAddition of phosphoric acid
Molecular Weight 675.77 g/mol [9]> 675.77 g/mol Addition of phosphoric acid
CAS Number 1835256-48-8[9]2490660-87-0[9]Different chemical entities
Physical State Crystalline solidCrystalline solidSalt formation often yields stable crystalline structures.
Melting Point Likely lower than the saltLikely higher than the free baseSalt formation typically increases the melting point due to the ionic nature of the crystal lattice.[10]
Aqueous Solubility LowerHigherPhosphate salts are generally selected to improve the aqueous solubility of weakly basic drugs.
Hygroscopicity VariablePotentially higherSalt forms can be more hygroscopic, which requires careful consideration during formulation and storage.
Chemical Stability Generally goodOften enhancedSalt formation can improve the chemical stability of the API by preventing degradation reactions.[11]

Pharmacokinetic Profile of Dersimelagon (Phosphate Salt)

Pharmacokinetic studies have been conducted using the phosphate salt of Dersimelagon, demonstrating its suitability for oral administration.

Table 2: Pharmacokinetic Parameters of Dersimelagon (Phosphate Salt) in Humans

ParameterValueReference
Bioavailability Orally bioavailable[7][8][7][8]
Time to Maximum Concentration (Tmax) Median of 2 to 5 hours[1][5][12][13][1][5][12][13]
Absorption Rapidly absorbed[1][5][12][1][5][12]
Metabolism Extensively metabolized in the liver, primarily to a glucuronide metabolite.[5][14][5][14]
Elimination Primarily excreted in feces.[5][5]
Half-life (t1/2) 10.56 to 18.97 hours after multiple doses[12][13][12][13]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize and compare the free base and salt forms of an API like Dersimelagon.

Salt Formation and Characterization

Objective: To prepare and confirm the formation of the phosphate salt of Dersimelagon.

Methodology:

  • Preparation: The free base of Dersimelagon is dissolved in a suitable solvent. A stoichiometric amount of phosphoric acid, also dissolved in a suitable solvent, is added to the solution of the free base. The resulting salt is then isolated, typically through precipitation and filtration, and may be recrystallized to achieve high purity.[15]

  • Characterization: The formation of the salt is confirmed using various analytical techniques.[15]

    • X-Ray Powder Diffraction (XRPD): To confirm the crystalline structure of the salt and differentiate it from the free base.

    • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior of the salt.[10]

    • Thermogravimetric Analysis (TGA): To assess thermal stability and identify the presence of solvates or hydrates.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify changes in bond vibrations indicative of salt formation.

Solubility Determination

Objective: To quantitatively measure and compare the aqueous solubility of Dersimelagon free base and its phosphate salt.

Methodology (Shake-Flask Method): [16][17]

  • An excess amount of the compound (either free base or phosphate salt) is added to a series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8).[17]

  • The vials are agitated in a temperature-controlled shaker bath for a sufficient period to reach equilibrium (typically 24-72 hours).[17][18]

  • The resulting saturated solutions are filtered to remove any undissolved solid.

  • The concentration of the dissolved API in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[19]

Stability Indicating Assay

Objective: To assess and compare the chemical stability of the free base and phosphate salt under various stress conditions.

Methodology (Forced Degradation Studies): [20][21]

  • Samples of both the free base and the phosphate salt are exposed to a range of stress conditions as per ICH guidelines, including:

    • Acidic and basic hydrolysis: Treatment with HCl and NaOH solutions.

    • Oxidation: Treatment with hydrogen peroxide.

    • Thermal stress: Exposure to high temperatures.

    • Photostability: Exposure to light.

  • At specified time points, the samples are analyzed using a validated stability-indicating HPLC method.[22][23] This method must be capable of separating the intact API from any degradation products.

  • The extent of degradation is quantified, and the degradation products are characterized. A degradation of 5-20% is generally considered suitable for validating the method.[20][21]

Signaling Pathways and Experimental Workflows

Dersimelagon's MC1R Signaling Pathway

Dersimelagon, upon binding to the G protein-coupled MC1R, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] This signaling cascade ultimately stimulates melanogenesis, resulting in the production of eumelanin.

MC1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dersimelagon Dersimelagon MC1R MC1R Dersimelagon->MC1R Binds to G_protein G Protein MC1R->G_protein Activates AC Adenylyl Cyclase ATP ATP G_protein->AC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Increases Transcription Melanogenesis Melanogenesis (Eumelanin Production) MITF->Melanogenesis Stimulates Salt_Selection_Workflow Start Start: Dersimelagon Free Base Counterion Counterion Selection (e.g., Phosphoric Acid) Start->Counterion Salt_Formation Salt Formation Experiments (Varying Solvents, Stoichiometry) Counterion->Salt_Formation Solid_Form Solid Form Screening (Crystallization) Salt_Formation->Solid_Form Characterization Physicochemical Characterization Solid_Form->Characterization Properties Solubility Stability Hygroscopicity Melting Point Crystal Form Characterization->Properties Decision Select Optimal Salt Form Characterization->Decision

References

Methodological & Application

Application Notes: In Vitro Characterization of Dersimelagon Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dersimelagon (B607062) Phosphate (also known as MT-7117) is an investigational, orally bioavailable, non-peptide small molecule that acts as a selective agonist for the melanocortin 1 receptor (MC1R).[1][2][3][4] MC1R is a G protein-coupled receptor primarily expressed on melanocytes and other cells such as monocytes, endothelial cells, fibroblasts, and keratinocytes.[1] Activation of MC1R is known to stimulate eumelanin (B1172464) production, which can offer photoprotection, and also exerts anti-inflammatory and anti-fibrotic effects.[4][5][6] Dersimelagon is being developed for the treatment of photosensitivity in patients with erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP), as well as for systemic sclerosis due to its potential disease-modifying effects.[1][2][7] These application notes provide a summary of in vitro assay data and detailed protocols for the characterization of Dersimelagon.

Mechanism of Action

Dersimelagon selectively binds to and activates MC1R. As a Gs protein-coupled receptor, MC1R activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor. Phosphorylated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte differentiation and pigmentation. MITF promotes the transcription of key melanogenic enzymes like tyrosinase, leading to the synthesis of eumelanin, a dark pigment that protects the skin from UV radiation.

MC1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC1R MC1R Gs Gαs MC1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB MITF MITF (Gene) pCREB->MITF Upregulates Transcription MITF_p MITF (Protein) MITF->MITF_p Eumelanin Eumelanin Production MITF_p->Eumelanin Promotes Dersimelagon Dersimelagon Dersimelagon->MC1R Binds

Caption: Dersimelagon-activated MC1R signaling pathway.

Data Presentation

Quantitative in vitro data for Dersimelagon are summarized below.

Table 1: Receptor Binding Affinity and Functional Agonist Activity of Dersimelagon (MT-7117)

Receptor Target Species Assay Type Value Reference
MC1R Human Binding Affinity (Ki) 2.26 nM [8]
Human Functional Agonism (EC₅₀) 8.16 nM [8]
Cynomolgus Monkey Functional Agonism (EC₅₀) 3.91 nM [8]
Mouse Functional Agonism (EC₅₀) 1.14 nM [8]
Rat Functional Agonism (EC₅₀) 0.251 nM [8]

| MC4R | Human | Binding Affinity (Ki) | 32.9 nM |[8] |

Table 2: Summary of Other In Vitro Effects

Assay Type Cell Type Effect Observed Reference
Fibroblast Activation Human Dermal Fibroblasts Suppressed TGF-β-induced ACTA2 (α-SMA) mRNA elevation. [1][9]
Cell Proliferation Human Melanoma Cell Lines (5 types) Did not affect cell proliferation. [5]
Melanin (B1238610) Production Mouse Melanoma (B16F1) Increased melanin production in a concentration-dependent manner. [3][10]
CYP/UGT Isoform Inhibition In Vitro System Relatively potent inhibition of CYP2C9, CYP3A, and UGT1A1 observed. [11]

| Transporter Inhibition | In Vitro System | Relatively potent inhibition of BCRP, P-gp, and OATPs observed. |[11] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of Dersimelagon for the human MC1R.

Materials:

  • Cell membranes from HEK293 cells stably expressing human MC1R.

  • Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH (NDP-α-MSH).

  • Dersimelagon Phosphate (MT-7117).

  • Non-specific binding control: unlabeled NDP-α-MSH.

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA.

  • 96-well filter plates (GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of Dersimelagon in Binding Buffer.

  • In a 96-well plate, add 50 µL of Binding Buffer, 50 µL of radioligand at a final concentration of ~0.1 nM, and 50 µL of the Dersimelagon dilution.

  • For total binding wells, add 50 µL of Binding Buffer instead of the compound.

  • For non-specific binding wells, add 50 µL of unlabeled NDP-α-MSH at a final concentration of 1 µM.

  • Initiate the binding reaction by adding 50 µL of the MC1R-expressing cell membranes (~10 µg protein/well).

  • Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Terminate the assay by rapid filtration through the GF/C filter plate using a cell harvester.

  • Wash the filters three times with ice-cold Binding Buffer.

  • Allow filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and plot the percentage of inhibition against the logarithm of Dersimelagon concentration. Determine the IC₅₀ value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay

This functional assay measures the ability of Dersimelagon to stimulate intracellular cAMP production, determining its EC₅₀ value.

cAMP_Workflow A 1. Seed Cells (e.g., CHO-K1 expressing MC1R) in 96-well plates B 2. Culture Cells (24 hours) A->B C 3. Pre-incubation with IBMX (phosphodiesterase inhibitor) for 30 min B->C D 4. Treat Cells with serial dilutions of Dersimelagon (15-30 min at 37°C) C->D E 5. Lyse Cells using provided lysis buffer D->E F 6. Perform cAMP Detection (e.g., HTRF, ELISA) E->F G 7. Read Plate and acquire data F->G H 8. Data Analysis Plot dose-response curve and calculate EC50 G->H

Caption: General workflow for a cAMP accumulation assay.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the target MC1R (human, monkey, mouse, or rat).

  • Cell culture medium (e.g., F-12K with 10% FBS).

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA.

  • This compound (MT-7117).

  • Positive control: α-MSH or Forskolin.

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Seed the MC1R-expressing cells into 96-well plates and culture overnight.

  • The next day, aspirate the culture medium and wash the cells once with pre-warmed PBS.

  • Add 50 µL of Stimulation Buffer to each well and incubate for 30 minutes at 37°C to inhibit phosphodiesterases.

  • Prepare serial dilutions of Dersimelagon in Stimulation Buffer.

  • Add 50 µL of the Dersimelagon dilutions to the appropriate wells. Include wells for vehicle control and a positive control.

  • Incubate the plate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

  • Plot the cAMP concentration against the logarithm of Dersimelagon concentration and use non-linear regression (sigmoidal dose-response) to determine the EC₅₀ value.

Protocol 3: Melanin Production Assay in B16F1 Cells

This assay evaluates the effect of Dersimelagon on melanogenesis in a mouse melanoma cell line.[10]

Materials:

  • B16F1 mouse melanoma cell line.

  • Culture Medium: DMEM with 10% FBS.

  • This compound (MT-7117).

  • Lysis Buffer: 1 N NaOH.

  • Synthetic melanin standard.

  • 96-well plates.

Procedure:

  • Seed B16F1 cells in 96-well plates at a density of 1 x 10⁴ cells/well.

  • Allow cells to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of Dersimelagon (e.g., 1 nM to 10 µM). Include a vehicle-treated control.

  • Incubate the cells for 72-96 hours.

  • After incubation, wash the cells with PBS.

  • Visually inspect the cell pellets for darkening, indicative of melanin production.

  • To quantify, lyse the cells by adding 100 µL of 1 N NaOH and incubating at 80°C for 1 hour.

  • Measure the absorbance of the lysate at 405 nm using a plate reader.

  • Create a standard curve using synthetic melanin to calculate the melanin content in each well.

  • Normalize the melanin content to the total protein content of a parallel well (determined by a BCA assay) to account for any changes in cell number.

Protocol 4: Fibroblast Activation Assay (ACTA2 mRNA Expression)

This protocol assesses the anti-fibrotic potential of Dersimelagon by measuring its effect on a key marker of fibroblast activation.[1][9]

Materials:

  • Normal human dermal fibroblasts (NHDF).

  • Fibroblast growth medium.

  • Recombinant human TGF-β1.

  • This compound (MT-7117).

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix and primers for ACTA2 (α-SMA) and a housekeeping gene (e.g., GAPDH).

Procedure:

  • Culture NHDFs in 6-well plates until they reach ~80% confluency.

  • Serum-starve the cells for 24 hours.

  • Pre-treat the cells with various concentrations of Dersimelagon for 1 hour.

  • Stimulate the cells with a pro-fibrotic agent, TGF-β1 (e.g., 10 ng/mL), for 24 hours. Include control wells (vehicle only, Dersimelagon only, TGF-β1 only).

  • After incubation, wash the cells with PBS and lyse them.

  • Extract total RNA using a commercial kit according to the manufacturer's protocol.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qPCR) using primers for ACTA2 and the housekeeping gene.

  • Analyze the results using the ΔΔCt method to determine the relative fold change in ACTA2 mRNA expression in response to treatment. Compare the expression in cells treated with TGF-β1 alone versus those co-treated with TGF-β1 and Dersimelagon.

References

Application Notes and Protocols for Dersimelagon Phosphate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the in vitro use of Dersimelagon (B607062) Phosphate (also known as MT-7117), a selective oral agonist for the melanocortin 1 receptor (MC1R).[1] Dersimelagon Phosphate is currently under investigation for its therapeutic potential in treating photosensitive disorders such as erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP), as well as conditions with inflammatory and fibrotic components.[1]

Mechanism of Action

This compound is a small molecule that selectively binds to and activates the MC1R, a G-protein coupled receptor.[1] This activation initiates a downstream signaling cascade, primarily through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets. In melanocytes, this signaling pathway stimulates the production of eumelanin, a dark pigment that protects the skin from UV radiation.[2] Beyond its effects on pigmentation, MC1R activation is also known to have broad anti-inflammatory and anti-fibrotic effects.[1][3]

Signaling Pathway of this compound

Dersimelagon_Signaling Dersimelagon Dersimelagon Phosphate MC1R MC1R Dersimelagon->MC1R binds to Gs Gαs MC1R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream Eumelanin Eumelanin Production Downstream->Eumelanin AntiInflammatory Anti-inflammatory Effects Downstream->AntiInflammatory AntiFibrotic Anti-fibrotic Effects Downstream->AntiFibrotic

Caption: this compound activates the MC1R signaling cascade.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various cell-based assays.

ParameterCell LineValueReference
EC50 (cAMP Production) Recombinant cells (human MC1R)8.16 nM[4]
EC50 (Melanin Production) B16F1 mouse melanoma13.0 pmol/L[4]
AssayCell LineRecommended Concentration RangeTreatment Duration
cAMP Production Recombinant cells (hMC1R)0.1 nM - 1 µM30 minutes
Melanin (B1238610) Production B16F1 mouse melanoma1 pM - 100 nM3 days
TGF-β-induced Fibroblast Activation Human Dermal Fibroblasts1 nM - 1 µM24 - 72 hours

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a stock solution of this compound in sterile dimethyl sulfoxide (B87167) (DMSO). For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in anhydrous DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare working dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent-induced cytotoxicity.

Protocol 1: In Vitro cAMP Production Assay

This protocol is designed to measure the agonistic activity of this compound on MC1R by quantifying intracellular cAMP levels.

Experimental Workflow for cAMP Production Assay

cAMP_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed cells expressing human MC1R Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Add_Dersimelagon Add Dersimelagon (0.1 nM - 1 µM) Incubation_24h->Add_Dersimelagon Incubation_30min Incubate for 30 min at 37°C Add_Dersimelagon->Incubation_30min Cell_Lysis Lyse cells Incubation_30min->Cell_Lysis cAMP_Measurement Measure intracellular cAMP (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Measurement Data_Analysis Generate dose-response curve and calculate EC50 cAMP_Measurement->Data_Analysis

Caption: Workflow for the in vitro cAMP production assay.

Materials:

  • Cells expressing human MC1R (e.g., CHO-hMC1R)

  • Complete cell culture medium

  • This compound stock solution

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 1% BSA and 10 mM HEPES)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Commercially available cAMP assay kit (e.g., HTRF, ELISA)

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed the MC1R-expressing cells in a 96-well plate at an appropriate density and incubate overnight at 37°C in a 5% CO2 incubator.

  • Preparation of Assay Buffer: Prepare the assay buffer containing a phosphodiesterase inhibitor such as 0.5 mM IBMX to prevent cAMP degradation.

  • Cell Treatment: a. Aspirate the culture medium from the wells. b. Wash the cells once with the assay buffer. c. Add serially diluted this compound (e.g., from 0.1 nM to 1 µM) in assay buffer to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Forskolin).

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 value from the curve.

Protocol 2: In Vitro Melanin Production Assay

This protocol is used to assess the effect of this compound on melanin synthesis in a suitable cell line.

Experimental Workflow for Melanin Production Assay

Melanin_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed B16F1 melanoma cells Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Add_Dersimelagon Add Dersimelagon (e.g., 1 pM - 100 nM) Incubation_24h->Add_Dersimelagon Incubation_3days Incubate for 3 days Add_Dersimelagon->Incubation_3days Collect_Supernatant Collect cell supernatant Incubation_3days->Collect_Supernatant Measure_Melanin Measure melanin concentration (absorbance at 405 nm) Collect_Supernatant->Measure_Melanin Data_Analysis Generate dose-response curve and calculate EC50 Measure_Melanin->Data_Analysis

Caption: Workflow for the in vitro melanin production assay.

Materials:

  • B16F1 mouse melanoma cell line[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • NaOH (1 N)

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed B16F1 cells in a suitable culture plate (e.g., 24-well plate) and allow them to adhere overnight.

  • Cell Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., from 1 pM to 100 nM). Include a vehicle control.

  • Incubation: Incubate the cells for 3 days at 37°C in a 5% CO2 incubator.[5]

  • Melanin Measurement: a. Collect the cell culture supernatant. b. To measure intracellular melanin, lyse the cells with 1 N NaOH. c. Measure the absorbance of the supernatant or the cell lysate at 405 nm using a spectrophotometer. d. Create a standard curve using synthetic melanin to quantify the melanin concentration.

  • Data Analysis: Plot the melanin concentration against the this compound concentration to generate a dose-response curve and determine the EC50.

Protocol 3: TGF-β-induced Fibroblast Activation Assay

This protocol is designed to evaluate the anti-fibrotic potential of this compound by measuring its ability to inhibit the activation of fibroblasts induced by Transforming Growth Factor-beta (TGF-β).

Experimental Workflow for Fibroblast Activation Assay

Fibroblast_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed human dermal fibroblasts Serum_Starve Serum-starve cells Cell_Seeding->Serum_Starve Pretreat_Dersimelagon Pre-treat with Dersimelagon (e.g., 1 nM - 1 µM) Serum_Starve->Pretreat_Dersimelagon Add_TGFb Add TGF-β (e.g., 10 ng/mL) Pretreat_Dersimelagon->Add_TGFb Incubation_48h Incubate for 48h Add_TGFb->Incubation_48h Harvest_Cells Harvest cells or fix for staining Incubation_48h->Harvest_Cells Measure_Readouts Measure activation markers: - α-SMA (Western Blot/IF) - Collagen (Sirius Red) Harvest_Cells->Measure_Readouts Data_Analysis Quantify and compare treatment groups Measure_Readouts->Data_Analysis

Caption: Workflow for the TGF-β-induced fibroblast activation assay.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast growth medium

  • Serum-free medium

  • Recombinant human TGF-β1

  • This compound stock solution

  • Reagents for endpoint analysis (e.g., antibodies for Western blot or immunofluorescence, Sirius Red stain)

Procedure:

  • Cell Culture: Culture HDFs in fibroblast growth medium until they reach 70-80% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.[6][7]

  • Treatment: a. Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) in serum-free medium for 1-2 hours. b. Add TGF-β1 to the medium at a final concentration of 10 ng/mL to induce fibroblast activation.[7][8][9] Include a control group with this compound alone and a control group with TGF-β1 alone.

  • Incubation: Incubate the cells for 24 to 72 hours, depending on the endpoint being measured.[7]

  • Endpoint Analysis:

    • Alpha-Smooth Muscle Actin (α-SMA) Expression:

      • Western Blot: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for α-SMA.[6][10]

      • Immunofluorescence: Fix and permeabilize the cells, then stain with a fluorescently labeled anti-α-SMA antibody and visualize by microscopy.

    • Collagen Deposition:

      • Sirius Red Staining: Fix the cells and stain with Sirius Red solution. Elute the dye and measure the absorbance to quantify total collagen deposition.[5]

  • Data Analysis: Quantify the expression of α-SMA or the amount of collagen deposition and compare the results from this compound-treated groups to the TGF-β1-only control to determine the inhibitory effect.

References

Application Notes and Protocols for Preclinical Photosensitivity Studies of Dersimelagon Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dersimelagon (B607062) phosphate (B84403) (formerly MT-7117) is an investigational, orally bioavailable, selective small-molecule agonist of the melanocortin-1 receptor (MC1R).[1][2] It is being developed for the treatment of rare genetic disorders characterized by severe photosensitivity, such as erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).[3][4][5] The primary mechanism of action of dersimelagon is to increase the production of eumelanin (B1172464), the dark pigment in the skin that provides natural protection against harmful ultraviolet (UV) and visible light.[1][6][7] This document provides detailed application notes and protocols for the preclinical assessment of Dersimelagon Phosphate's effects on pigmentation in animal models, which serves as a surrogate for its potential to mitigate photosensitivity. A proposed protocol for direct photosensitivity testing in a relevant disease model is also included.

Mechanism of Action: MC1R Signaling Pathway

Dersimelagon selectively binds to and activates the MC1R, a G-protein coupled receptor expressed on melanocytes.[1][6] This activation stimulates the production of cyclic adenosine (B11128) monophosphate (cAMP), which in turn upregulates the expression and activity of enzymes involved in the synthesis of eumelanin.[1][8] The resulting increase in eumelanin production and deposition in the skin is expected to enhance tolerance to sunlight exposure.[6][7]

MC1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome Dersimelagon Dersimelagon Phosphate MC1R MC1R Dersimelagon->MC1R Binds to G_protein G-protein MC1R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF (transcription factor) CREB->MITF Upregulates transcription of Tyrosinase Tyrosinase & other melanogenic enzymes MITF->Tyrosinase Upregulates transcription of Eumelanin Eumelanin Production Tyrosinase->Eumelanin Catalyzes

Caption: Dersimelagon MC1R signaling pathway for eumelanin production.

Preclinical Assessment of Pigmentation

The primary pharmacodynamic effect of Dersimelagon in preclinical studies is the induction of skin and coat pigmentation. This serves as a key indicator of target engagement and potential efficacy in reducing photosensitivity.

Quantitative Data Summary: Pigmentation Study in Cynomolgus Monkeys

The following table summarizes the dose-dependent effect of Dersimelagon on skin pigmentation in male cynomolgus monkeys, as measured by a colorimeter. The change in skin lightness (ΔL*) is presented, where a more negative value indicates darker pigmentation.

Treatment Group (oral gavage, daily)Duration of TreatmentMean Change in Skin Lightness (ΔL*) at End of TreatmentTime to Reversibility of Pigmentation (post-treatment)
Vehicle4 weeksNot specified (control)N/A
1 mg/kg/day Dersimelagon4 weeksStatistically significant decrease from week 44 weeks
3 mg/kg/day Dersimelagon4 weeksStatistically significant decrease from week 44 weeks
10 mg/kg/day Dersimelagon4 weeksStatistically significant decrease from week 34 weeks
30 mg/kg/day Dersimelagon3 weeksStatistically significant decrease from week 116 weeks

Data sourced from a preclinical study on the melanogenic effect of dersimelagon.[9]

Experimental Protocols

Protocol 1: Assessment of Coat Color Change in Mice

This protocol describes a method to evaluate the effect of orally administered Dersimelagon on coat color in mice, a qualitative but effective measure of eumelanin production.

Objective: To assess the in vivo melanogenic activity of Dersimelagon by observing changes in coat color.

Animal Model: C57BL/6J-Ay/+ mice are a suitable model due to their yellow (pheomelanin-dominant) coat color, which allows for a clear visual assessment of darkening (eumelanin induction).[9]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Oral gavage needles

  • Animal clippers

  • Standard laboratory animal caging and husbandry supplies

Procedure:

  • Animal Acclimatization: Acclimate male C57BL/6J-Ay/+ mice (e.g., 7 weeks old) to the laboratory conditions for at least one week prior to the start of the experiment.

  • Grouping and Dosing: Randomly assign mice to treatment groups (e.g., vehicle control, and various doses of Dersimelagon such as 0.3, 1, 3, 10 mg/kg/day).

  • Drug Administration: Administer Dersimelagon or vehicle orally by gavage once daily for a specified period (e.g., 6 consecutive days).[2]

  • Hair Removal: On the final day of treatment, shave a small area of the dorsal coat of each mouse.

  • Observation: Observe the color of the newly grown coat in the shaved area over the following days. The assessment can be a qualitative scoring of yellow versus black/darkened coat.[2]

  • Data Analysis: The number of mice in each group exhibiting a darkened coat color can be compared using statistical methods such as Fisher's exact test.

Protocol 2: Quantitative Assessment of Skin Pigmentation in Non-Human Primates

This protocol provides a method for the quantitative measurement of skin pigmentation changes in cynomolgus monkeys following oral administration of Dersimelagon.

Objective: To quantify the change in skin pigmentation induced by Dersimelagon using colorimetry.

Animal Model: Male cynomolgus monkeys.[9]

Materials:

  • This compound

  • Vehicle

  • Oral gavage supplies

  • Colorimeter (e.g., Konica Minolta)[9]

  • Animal handling and restraint equipment

Procedure:

  • Acclimatization and Baseline Measurement: Acclimate the animals to the housing and handling procedures. Prior to the first dose, measure the baseline skin color on a consistent, non-haired area of the face (e.g., the cheek).[9]

  • Dosing: Administer Dersimelagon or vehicle orally once daily for a defined period (e.g., 3-4 weeks).

  • Colorimetric Measurements: At regular intervals (e.g., weekly) during the treatment period and a subsequent washout period, measure the skin color of the same facial area using a colorimeter.

    • Record the Lab* values. The L* value, representing lightness, is the primary endpoint for assessing pigmentation.

    • For each measurement, take the mean of three readings.[9]

  • Data Analysis: Calculate the change in lightness (ΔL) from baseline for each animal at each time point. Compare the ΔL values between the treatment and vehicle groups using appropriate statistical analyses (e.g., ANOVA).

Proposed Protocol for Direct Photosensitivity Assessment in an EPP Mouse Model

While pigmentation studies provide indirect evidence of photoprotective effects, a direct assessment of photosensitivity in a relevant disease model is crucial. The following is a proposed protocol based on established methods for inducing and measuring photosensitivity in a mouse model of EPP.

Photosensitivity_Workflow cluster_setup Experimental Setup cluster_challenge Photosensitivity Challenge cluster_assessment Endpoint Assessment A Induce Protoporphyria in Mice (e.g., Griseofulvin diet) B Administer Dersimelagon or Vehicle (Chronic Dosing) A->B C Expose a defined skin area to light source (e.g., 410 nm) B->C D Measure Acute Skin Reaction (e.g., ear swelling, edema) C->D E Histological Analysis of Skin Biopsy (e.g., vascular damage, inflammation) C->E

Caption: Proposed workflow for a preclinical photosensitivity study.

Objective: To determine if Dersimelagon administration can reduce the severity of light-induced skin reactions in a mouse model of erythropoietic protoporphyria.

Animal Model: A mouse model of EPP can be established, for example, by feeding albino mice a diet containing griseofulvin, which induces protoporphyria.[3][10]

Materials:

  • Griseofulvin-containing rodent chow

  • This compound and vehicle

  • Light source emitting in the range that activates protoporphyrin (e.g., black light with a peak around 410 nm).[3]

  • Calipers for measuring ear thickness or other methods for quantifying edema.

  • Histology supplies.

Procedure:

  • Induction of EPP: Place mice on a griseofulvin-supplemented diet for a sufficient period to induce protoporphyria.

  • Treatment: Begin daily oral administration of Dersimelagon or vehicle. Continue treatment for a duration expected to induce significant pigmentation based on the results of Protocol 1.

  • Phototoxicity Induction:

    • Anesthetize the mice.

    • Expose a specific area of skin (e.g., the ear or a shaved dorsal area) to a controlled dose of light from the 410 nm source.[3]

  • Assessment of Photosensitivity Reaction:

    • Macroscopic Evaluation: At various time points post-irradiation (e.g., 1, 4, 24 hours), visually score the exposed skin for signs of a phototoxic reaction (erythema, edema).

    • Quantitative Measurement of Edema: Measure the thickness of the irradiated ear using calipers and compare it to the non-irradiated ear or to baseline measurements.

  • Histopathological Analysis: At the end of the observation period, collect skin biopsies from the irradiated and non-irradiated sites. Process the tissue for histology and examine for signs of phototoxic injury, such as endothelial cell damage, vascular leakage, and inflammatory cell infiltration.[3][10]

  • Data Analysis: Compare the severity of the phototoxic reactions (visual scores, edema measurements, histological findings) between the Dersimelagon-treated and vehicle-treated groups using appropriate statistical tests.

Conclusion

The provided protocols offer a framework for the preclinical evaluation of this compound. The pigmentation studies in mice and non-human primates are essential for demonstrating the pharmacodynamic activity of the compound. The proposed photosensitivity protocol in an EPP mouse model provides a direct method to assess the functional consequence of increased pigmentation, which is the amelioration of light-induced skin damage. These studies are critical for the nonclinical development of Dersimelagon as a potential therapy for photosensitive disorders.

References

Application Notes and Protocols: Dersimelagon Phosphate in a Bleomycin-Induced Fibrosis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a chronic, progressive, and fatal interstitial lung disease characterized by the excessive deposition of extracellular matrix, leading to stiffening of the lungs and compromised respiratory function.[1][2][3][4] The bleomycin-induced fibrosis model in rodents is a widely utilized and relevant preclinical model to investigate the pathogenesis of fibrosis and to evaluate the efficacy of potential anti-fibrotic therapies.[2][3][5] Bleomycin (B88199), an anti-cancer agent, induces DNA damage, leading to an inflammatory response and subsequent fibrotic cascade that mimics key aspects of human IPF.[2][6]

Dersimelagon Phosphate (MT-7117) is an investigational, orally bioavailable, small-molecule selective agonist of the melanocortin 1 receptor (MC1R).[7][8][9] Activation of MC1R is known to have broad anti-inflammatory and anti-fibrotic effects.[7][10][11] Preclinical studies have demonstrated that Dersimelagon exhibits disease-modifying effects in models of systemic sclerosis, impacting inflammation, vascular dysfunction, and fibrosis.[7][8][10] These application notes provide detailed protocols for testing the therapeutic potential of this compound in a bleomycin-induced pulmonary fibrosis mouse model.

Mechanism of Action of this compound

Dersimelagon is a selective agonist for the MC1R, a G-protein coupled receptor expressed on various cell types, including melanocytes, monocytes, endothelial cells, and fibroblasts.[9][12] The anti-fibrotic effects of Dersimelagon are mediated, at least in part, by its ability to suppress the activation of fibroblasts.[7][8] In vitro studies have shown that Dersimelagon inhibits the transforming growth factor-β (TGF-β)-induced increase in alpha-smooth muscle actin (α-SMA) mRNA, a key marker of myofibroblast differentiation.[7][8] Myofibroblasts are the primary cell type responsible for excessive collagen deposition in fibrotic diseases. By inhibiting fibroblast activation, Dersimelagon can potentially reduce collagen production and mitigate the progression of fibrosis.[7][8]

Below is a diagram illustrating the signaling pathway of bleomycin-induced fibrosis and the proposed mechanism of action for this compound.

Bleomycin Bleomycin LungInjury DNA Damage & Reactive Oxygen Species Bleomycin->LungInjury Inflammation Inflammation (Macrophages, Neutrophils) LungInjury->Inflammation TGFb TGF-β Activation Inflammation->TGFb Fibroblast Fibroblast TGFb->Fibroblast Myofibroblast Myofibroblast Differentiation Fibroblast->Myofibroblast TGF-β ECM Extracellular Matrix (Collagen) Deposition Myofibroblast->ECM Fibrosis Pulmonary Fibrosis ECM->Fibrosis Dersimelagon Dersimelagon Phosphate MC1R MC1R Activation Dersimelagon->MC1R MC1R->Myofibroblast Inhibition

Bleomycin-induced fibrosis signaling pathway.

Experimental Design and Protocols

This section outlines the detailed protocols for inducing pulmonary fibrosis in mice using bleomycin and for evaluating the efficacy of this compound.

Experimental Workflow

The general workflow for a preclinical study evaluating Dersimelagon in the bleomycin-induced fibrosis model is depicted below. This can be adapted for both prophylactic (treatment starts at the time of injury) and therapeutic (treatment starts after fibrosis is established) regimens.

acclimatization Animal Acclimatization (C57BL/6 mice, 7 days) grouping Randomization into Treatment Groups acclimatization->grouping bleomycin Bleomycin Instillation (Day 0) grouping->bleomycin treatment Dersimelagon/Vehicle Administration (Oral Gavage) bleomycin->treatment monitoring Daily Monitoring (Body Weight, Clinical Signs) treatment->monitoring sacrifice Euthanasia & Sample Collection (e.g., Day 14 or 21) monitoring->sacrifice analysis Endpoint Analysis (Histology, Collagen Assay, BAL) sacrifice->analysis

Experimental workflow for Dersimelagon testing.
Materials and Reagents

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Bleomycin Sulfate (B86663): Lyophilized powder.

  • This compound (MT-7117): Synthesized by Mitsubishi Tanabe Pharma Corporation or commercially sourced.

  • Vehicle for Dersimelagon: 0.5% (w/v) methylcellulose (B11928114) in sterile water.[9]

  • Anesthetics: Ketamine/Xylazine cocktail or Isoflurane.

  • Sterile Saline: 0.9% NaCl.

  • Reagents for Hydroxyproline (B1673980) Assay: Hydrochloric acid (HCl), Chloramine-T, DMAB reagent.

  • Reagents for Histology: 10% neutral buffered formalin, paraffin (B1166041), Hematoxylin and Eosin (H&E) stains, Masson's trichrome stain kit.

  • Reagents for BAL: Ice-cold sterile phosphate-buffered saline (PBS).

Detailed Protocols

Protocol 1: Bleomycin-Induced Pulmonary Fibrosis

  • Animal Preparation: Acclimatize C57BL/6 mice for at least 7 days prior to the experiment.

  • Anesthesia: Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).

  • Bleomycin Preparation: Dissolve bleomycin sulfate in sterile saline to a final concentration for the desired dose (e.g., 1.5 U/kg).[2]

  • Intratracheal Instillation:

    • Place the anesthetized mouse in a supine position on a surgical board.

    • Make a small midline incision in the neck to expose the trachea.

    • Carefully insert a 24-gauge catheter or needle into the trachea between the cartilaginous rings.

    • Instill a single dose of bleomycin solution (typically 50 µL for a mouse) directly into the lungs.[2][13][14]

    • Hold the mouse in a vertical position for a few seconds to ensure even distribution of the solution.

    • Suture the incision and allow the mouse to recover on a heating pad.

    • Control animals should receive an equal volume of sterile saline.

Protocol 2: this compound Administration

  • Drug Preparation: Prepare a suspension of this compound in 0.5% methylcellulose solution.[9] The concentration should be calculated based on the desired dosage and the average body weight of the mice.

  • Oral Gavage:

    • Administer the Dersimelagon suspension or vehicle once daily via oral gavage using a ball-tipped feeding needle.

    • The volume should not exceed 10 mL/kg body weight.

    • For prophylactic studies, begin administration on Day 0, shortly before or after bleomycin instillation.[7]

    • For therapeutic studies, begin administration at a later time point when fibrosis is established (e.g., Day 7 or 14).[7]

Protocol 3: Bronchoalveolar Lavage (BAL)

  • Euthanasia: At the study endpoint, euthanize the mouse via an approved method.

  • Trachea Exposure: Expose the trachea as described in Protocol 1.

  • Cannulation: Insert a catheter into the trachea and secure it with a suture.

  • Lavage:

    • Instill a volume of ice-cold PBS (e.g., 0.8-1.0 mL) into the lungs through the catheter.[1][7]

    • Gently aspirate the fluid and collect it in a tube on ice.[1][7]

    • Repeat the process 3-4 times, pooling the recovered fluid.

  • Cell Analysis: Centrifuge the BAL fluid to pellet the cells. The supernatant can be stored for cytokine analysis, and the cell pellet can be resuspended for total and differential cell counts.[7]

Protocol 4: Histological Analysis

  • Tissue Collection and Fixation:

    • After BAL (or in a separate cohort of animals), perfuse the lungs with saline.

    • Excise the lungs and fix them in 10% neutral buffered formalin for 24 hours.

  • Processing and Staining:

    • Embed the fixed lung tissue in paraffin and cut 4-5 µm sections.

    • Stain sections with H&E for general morphology and with Masson's trichrome to visualize collagen deposition (collagen stains blue).[15]

  • Fibrosis Scoring: Quantify the extent of fibrosis using a semi-quantitative scoring system, such as the Ashcroft score, on the Masson's trichrome-stained slides.

Protocol 5: Hydroxyproline Assay for Collagen Quantification

  • Tissue Preparation:

    • Excise a portion of the lung (or the entire lung), weigh it, and freeze it.

    • Lyophilize the lung tissue to a constant dry weight.

  • Hydrolysis:

    • Hydrolyze the dried tissue in 6N HCl at 110-120°C for 18-24 hours in a sealed tube.[3][8][10]

  • Assay Procedure:

    • Neutralize the hydrolysate and use a commercial hydroxyproline assay kit or a standard laboratory protocol.

    • The assay typically involves the oxidation of hydroxyproline followed by a colorimetric reaction with DMAB reagent.[8]

    • Read the absorbance at 560 nm and calculate the hydroxyproline content based on a standard curve.

    • Hydroxyproline content is expressed as µg per mg of dry lung weight or per right lung.

Data Presentation and Expected Outcomes

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Efficacy of this compound on Lung Inflammation and Fibrosis

ParameterVehicle + SalineVehicle + BleomycinDersimelagon (0.3 mg/kg) + BleomycinDersimelagon (1 mg/kg) + BleomycinDersimelagon (3 mg/kg) + Bleomycin
Lung Weight (mg) BaselineIncreasedReducedReducedSignificantly Reduced
Hydroxyproline (µ g/lung ) BaselineSignificantly IncreasedReducedReducedSignificantly Reduced
BAL Total Cells (x10^5) BaselineIncreasedReducedReducedSignificantly Reduced
BAL Neutrophils (%) BaselineSignificantly IncreasedReducedReducedSignificantly Reduced
BAL Lymphocytes (%) BaselineSignificantly IncreasedReducedReducedSignificantly Reduced
Ashcroft Score 0-14-6ReducedReducedSignificantly Reduced

Data presented in this table are illustrative and based on expected outcomes from preclinical studies.

Table 2: Prophylactic vs. Therapeutic Efficacy of this compound

Treatment RegimenKey EndpointsExpected Outcome
Prophylactic Inhibition of collagen deposition, reduced lung weight, decreased inflammatory cell influx.Significant reduction in fibrotic markers with doses ≥0.3 mg/kg/day.[7]
Therapeutic Suppression of established fibrosis, reduction in skin thickening (in skin fibrosis models), decreased myofibroblast counts.Significant suppression of fibrosis with doses ≥3 mg/kg/day.[7]

Conclusion

The bleomycin-induced fibrosis model is a robust tool for the preclinical evaluation of anti-fibrotic agents like this compound. The protocols outlined in these application notes provide a comprehensive framework for assessing the efficacy of Dersimelagon in preventing and treating pulmonary fibrosis. Key endpoints, including histological analysis of collagen deposition and biochemical quantification of hydroxyproline content, are crucial for determining the therapeutic potential of this novel MC1R agonist. The data generated from these studies can provide a strong rationale for further clinical development of Dersimelagon for the treatment of IPF and other fibrotic diseases.

References

Application Note: Determination of Dersimelagon Phosphate in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive bioanalytical method for the quantitative determination of Dersimelagon in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, providing consistent and reproducible results. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving Dersimelagon.

Introduction

Dersimelagon (MT-7117) is an orally administered, selective small-molecule agonist of the melanocortin 1 receptor (MC1R)[1][2][3][4][5]. It is under investigation for the treatment of diseases such as erythropoietic protoporphyria and systemic sclerosis[1][4][6]. Activation of MC1R by Dersimelagon is known to have anti-inflammatory and anti-fibrotic effects, in addition to inducing melanin (B1238610) production[3][4][6].

Accurate measurement of Dersimelagon concentrations in plasma is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This document provides a detailed protocol for its quantification in human plasma.

Signaling Pathway of Dersimelagon

Dersimelagon exerts its therapeutic effects by activating the MC1R, a G-protein coupled receptor (GPCR)[2]. Upon binding, it initiates a cascade of intracellular signaling events. A generalized representation of this pathway is shown below.

MC1R_Signaling_Pathway cluster_membrane Plasma Membrane MC1R MC1R G_Protein G-Protein (Gs) MC1R->G_Protein Activates Dersimelagon Dersimelagon Dersimelagon->MC1R Binds to AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Melanin Synthesis, Anti-inflammatory) CREB->Gene_Expression Regulates

Caption: Dersimelagon activates the MC1R signaling cascade.

Experimental Protocol

Materials and Reagents
  • Dersimelagon reference standard

  • Internal Standard (IS) (e.g., a deuterated analog of Dersimelagon)

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Solid-Phase Extraction (SPE) cartridges

Instrumentation
  • HPLC System: Capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 200 µL of plasma, add 20 µL of the internal standard working solution. Vortex and load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute Dersimelagon and the IS with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

HPLC-MS/MS Conditions

Table 1: HPLC Parameters

ParameterValue
Column C18 reversed-phase (50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Gradient 10% B to 90% B in 3.0 min, hold for 1.0 min, re-equilibrate for 1.0 min

Table 2: Mass Spectrometry Parameters

ParameterDersimelagonInternal Standard
Ionization Mode ESI PositiveESI Positive
MRM Transition To be determined empiricallyTo be determined empirically
Collision Energy To be determined empiricallyTo be determined empirically
Declustering Potential To be determined empiricallyTo be determined empirically
Method Validation

The method was validated according to regulatory guidelines. A lower limit of quantification (LLOQ) of 0.1 ng/mL was established for the analysis of Dersimelagon in plasma samples[7].

Workflow Diagram

HPLC_Analysis_Workflow Start Start: Plasma Sample Collection Sample_Prep Sample Preparation (Solid-Phase Extraction) Start->Sample_Prep HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection MS_Detection MS/MS Detection HPLC_Injection->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing End End: Report Generation Data_Processing->End

References

Application Notes and Protocols for Gene Expression Analysis in Cells Treated with Dersimelagon Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dersimelagon (B607062) Phosphate (also known as MT-7117) is an investigational, orally bioavailable small molecule that acts as a selective agonist for the melanocortin-1 receptor (MC1R).[1][2] MC1R is a G-protein coupled receptor primarily expressed on melanocytes and is known to play a key role in regulating skin pigmentation.[1] Activation of MC1R stimulates the production of eumelanin (B1172464), a dark pigment that offers protection against ultraviolet (UV) radiation.[1] Dersimelagon is currently under investigation for the treatment of rare genetic disorders characterized by extreme photosensitivity, such as erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).[3] Beyond its role in melanogenesis, MC1R activation has also been associated with anti-inflammatory and anti-fibrotic effects, suggesting a broader therapeutic potential for Dersimelagon.[4][5]

These application notes provide a comprehensive overview of the methodologies to analyze the effects of Dersimelagon Phosphate on gene expression. The included protocols are designed to guide researchers in assessing the molecular response to Dersimelagon treatment in relevant cell types.

Mechanism of Action: MC1R Signaling Pathway

Dersimelagon selectively binds to and activates MC1R. This initiates a downstream signaling cascade that ultimately leads to changes in gene expression. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB translocates to the nucleus and binds to cAMP response elements (CRE) in the promoter regions of target genes, thereby modulating their transcription.

A key target of this pathway is the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function. CREB activation leads to increased MITF expression. MITF then upregulates the expression of several genes crucial for eumelanin synthesis, including Tyrosinase (Tyr), Tyrosinase-related protein 1 (Trp1), and Dopachrome (B613829) tautomerase (Dct).[6]

Dersimelagon_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dersimelagon Dersimelagon Phosphate MC1R MC1R Dersimelagon->MC1R Binds & Activates AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates MITF_Gene MITF Gene CREB->MITF_Gene Upregulates Transcription MITF MITF (Transcription Factor) MITF_Gene->MITF Expresses Melanogenesis_Genes Melanogenesis Genes (Tyr, Trp1, Dct) MITF->Melanogenesis_Genes Upregulates Transcription

Caption: Dersimelagon MC1R Signaling Pathway.

Data Presentation: Gene Expression Analysis

Melanogenesis-Related Gene Expression

Preclinical studies in murine models have demonstrated that oral administration of Dersimelagon leads to a significant upregulation of genes involved in eumelanin biosynthesis in the skin.[6] The following table summarizes these findings.

Gene SymbolGene NameFunction in MelanogenesisObserved Effect of Dersimelagon
Tyr TyrosinaseRate-limiting enzyme in melanin (B1238610) synthesisSignificant Upregulation
Trp1 Tyrosinase-related protein 1Stabilizes tyrosinase and contributes to eumelanin synthesisSignificant Upregulation
Dct Dopachrome tautomeraseCatalyzes the conversion of dopachrome to DHICA in the eumelanin pathwaySignificant Upregulation

Table 1: Summary of Dersimelagon's effect on melanogenesis-related gene expression in preclinical models. "Significant Upregulation" indicates a notable increase in mRNA levels as observed in in vivo studies.[6]

Anti-Inflammatory and Anti-Fibrotic Gene Expression

In a preclinical model of systemic sclerosis (SSc), microarray-based gene expression analysis of lung tissue revealed that Dersimelagon treatment modulated the expression of genes associated with inflammation and fibrosis.[4] The treatment was shown to exert anti-inflammatory effects by suppressing the activation of inflammatory cells and related signaling pathways.[7] Furthermore, Dersimelagon inhibited the activation of human dermal fibroblasts by suppressing the TGF-β-induced increase in ACTA2 (alpha-smooth muscle actin) mRNA, a key marker of myofibroblast differentiation and fibrosis.[7]

Gene/PathwayBiological ProcessObserved Effect of Dersimelagon
Inflammatory Cell Signaling InflammationSuppression of activation pathways
ACTA2 (α-SMA) Fibrosis, Myofibroblast differentiationSuppression of TGF-β-induced upregulation

Table 2: Summary of Dersimelagon's anti-inflammatory and anti-fibrotic effects on gene expression in a preclinical SSc model. The data indicates a modulatory effect on key pathways involved in the disease pathology.[4][7]

Experimental Protocols

The following are detailed protocols for analyzing gene expression in cells treated with this compound. These protocols can be adapted for various cell types, including primary human melanocytes, dermal fibroblasts, or relevant cell lines.

Experimental Workflow Overview

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_gene_expression_analysis Gene Expression Analysis cluster_data_analysis Data Analysis Cell_Seeding Seed Cells in Culture Plates Dersimelagon_Treatment Treat Cells with Dersimelagon (and Vehicle Control) Cell_Seeding->Dersimelagon_Treatment Cell_Lysis Lyse Cells and Harvest RNA Dersimelagon_Treatment->Cell_Lysis RNA_Purification Purify and Quantify RNA Cell_Lysis->RNA_Purification cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Purification->cDNA_Synthesis qPCR Quantitative PCR (qPCR) for Target Genes cDNA_Synthesis->qPCR RNA_Seq RNA Sequencing (RNA-Seq) for Global Profiling cDNA_Synthesis->RNA_Seq Data_Analysis Relative Quantification (ΔΔCt) or Differential Expression Analysis qPCR->Data_Analysis RNA_Seq->Data_Analysis

Caption: Workflow for Gene Expression Analysis.
Protocol 1: Quantitative Real-Time PCR (qPCR)

This protocol is suitable for analyzing the expression of a targeted set of genes (e.g., Tyr, Trp1, Dct, ACTA2).

1. Cell Culture and Treatment:

  • Seed the cells of interest (e.g., primary human epidermal melanocytes) in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in the culture medium to the desired final concentrations.

  • Replace the culture medium with fresh medium containing various concentrations of Dersimelagon or a vehicle control (medium with the same concentration of solvent).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

2. RNA Extraction and Quantification:

  • Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol reagent) and extract total RNA according to the manufacturer's protocol.

  • Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio between 1.8 and 2.0 is considered pure.

  • Assess RNA integrity using agarose (B213101) gel electrophoresis or a bioanalyzer.

3. cDNA Synthesis:

  • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

4. qPCR:

  • Perform qPCR using a real-time PCR system with a SYBR Green or TaqMan-based assay.

  • The reaction mixture should include the cDNA template, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH, ACTB), and the appropriate PCR master mix.

  • A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

5. Data Analysis:

  • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression. The data should be normalized to the reference gene and compared to the vehicle-treated control group.

Protocol 2: RNA Sequencing (RNA-Seq)

This protocol is designed for a global, unbiased analysis of the transcriptome in response to Dersimelagon treatment.

1. Cell Culture, Treatment, and RNA Extraction:

  • Follow steps 1 and 2 from the qPCR protocol. For RNA-seq, it is crucial to use high-quality RNA with a high integrity number (RIN > 8).

2. Library Preparation:

  • Prepare RNA-seq libraries from the extracted RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

3. Sequencing:

  • Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

4. Data Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).

  • Quantification: Count the number of reads mapping to each gene.

  • Differential Expression Analysis: Use statistical packages (e.g., DESeq2 or edgeR in R) to identify genes that are differentially expressed between Dersimelagon-treated and control samples.

  • Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify enriched biological pathways and functions.

Conclusion

The provided application notes and protocols offer a framework for investigating the effects of this compound on gene expression. The activation of the MC1R signaling pathway by Dersimelagon leads to the upregulation of melanogenesis-related genes, providing a molecular basis for its potential photoprotective effects. Additionally, evidence suggests that Dersimelagon can modulate inflammatory and fibrotic gene expression, opening avenues for its application in other disease contexts. By employing the detailed qPCR and RNA-seq protocols, researchers can further elucidate the molecular mechanisms of Dersimelagon and explore its full therapeutic potential.

References

Application Note: Measuring cAMP Levels after Dersimelagon Phosphate Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dersimelagon Phosphate (also known as MT-7117) is an orally bioavailable, selective non-peptide agonist for the melanocortin 1 receptor (MC1R).[1][2][3][4] The MC1R is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating skin pigmentation and has anti-inflammatory effects.[3][5][6] As a Gαs-coupled receptor, activation of MC1R by an agonist like Dersimelagon stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[5][7][8]

This application note provides detailed protocols for quantifying the increase in intracellular cAMP levels in response to this compound stimulation. Measuring cAMP is a primary method for assessing the potency and efficacy of MC1R agonists and is a critical step in drug discovery and development. The following sections detail the MC1R signaling pathway, summarize the pharmacological properties of Dersimelagon, and provide step-by-step protocols for two common cAMP assay methods: Homogeneous Time-Resolved Fluorescence (HTRF) and Enzyme-Linked Immunosorbent Assay (ELISA).

Dersimelagon (MT-7117) Signaling Pathway

Upon binding to the MC1R, Dersimelagon induces a conformational change in the receptor, activating the associated heterotrimeric Gs protein. The Gαs subunit dissociates and activates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. This increase in cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses, including melanogenesis.[5][6]

Dersimelagon_Signaling_Pathway cluster_membrane Cell Membrane AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts MC1R_inactive MC1R MC1R_active MC1R (Active) MC1R_inactive->MC1R_active Activates G_protein Gαsβγ MC1R_active->G_protein Activates G_protein->AC Activates Dersimelagon Dersimelagon Phosphate Dersimelagon->MC1R_inactive Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Leads to

Dersimelagon-MC1R signaling cascade.

Pharmacological Data

Dersimelagon is a potent and selective agonist of the MC1R. Its efficacy has been characterized across multiple species, demonstrating nanomolar to sub-nanomolar potency. The following table summarizes key quantitative data for this compound.

ParameterSpeciesValueReference
EC₅₀ Human (hMC1R)8.16 nM[1]
Cynomolgus Monkey (cmMC1R)3.91 nM[1]
Mouse (mMC1R)1.14 nM[1]
Rat (rMC1R)0.251 nM[1]
Ki Human (hMC1R)2.26 nM[1]
Human (hMC4R)32.9 nM[1]

Experimental Workflow for cAMP Measurement

The general workflow for measuring cAMP levels following cell stimulation with Dersimelagon involves several key steps, from cell culture to data analysis. This process is applicable to various detection technologies, including HTRF and ELISA.

Experimental_Workflow A 1. Cell Culture & Seeding (e.g., HEK293 expressing MC1R) C 3. Cell Stimulation (Incubate cells with Dersimelagon) A->C B 2. Prepare Dersimelagon Dilutions (Dose-response curve) B->C D 4. Cell Lysis (Release intracellular cAMP) C->D E 5. cAMP Detection (Add assay reagents, e.g., HTRF or ELISA) D->E F 6. Incubation (Allow competitive binding to occur) E->F G 7. Data Acquisition (Read plate on compatible reader) F->G H 8. Data Analysis (Calculate cAMP concentration, plot dose-response, determine EC₅₀) G->H

References

Application Notes and Protocols for Immunohistochemical Analysis of MC1R Expression in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanocortin 1 Receptor (MC1R) is a G protein-coupled receptor pivotal in regulating pigmentation and photoprotection in melanocytes. Its role extends to influencing inflammation and DNA repair pathways. Dysregulation of MC1R signaling is strongly associated with an increased risk of melanoma and other skin cancers. Consequently, the accurate detection and quantification of MC1R expression in tissue samples are crucial for both basic research and the development of targeted therapeutics. Immunohistochemistry (IHC) stands as a powerful technique to visualize MC1R protein expression in situ, providing valuable insights into its localization and abundance within the tissue microenvironment.

These application notes provide a comprehensive guide, including detailed protocols for the immunohistochemical staining of MC1R in formalin-fixed, paraffin-embedded (FFPE) tissue sections, information on validated antibodies, and a summary of expected expression patterns in various tissues.

Quantitative Data on MC1R Expression

The expression of MC1R varies significantly across different tissue types and is notably upregulated in melanoma. The following tables summarize the relative expression levels of MC1R in human tissues as determined by immunohistochemistry.

Table 1: MC1R Expression in Melanocytic Lesions

Tissue TypeMC1R Expression LevelStaining CharacteristicsReference
Benign NeviNegative to LowWeak cytoplasmic and/or membranous staining in a subset of nevi.[1][2][3]
Primary MelanomaModerate to HighIntense cytoplasmic and membranous staining in the majority of primary melanomas.[2][4] Expression correlates with tumor depth.[1][3][1][2][3][4]
Metastatic MelanomaHighStrong and widespread cytoplasmic and membranous staining. Expression is significantly higher than in primary melanomas.[1][2][3][1][2][3][4]

Table 2: MC1R Expression in Normal Human Tissues

TissueExpression LevelStaining LocationReference
SkinLow in keratinocytes, detectable in melanocytesCytoplasmic and membranous[2][4]
Adrenal GlandLow-[2]
CerebellumLow-[2]
LiverLow-[2]
TestisLowLeydig cells[2][5]
OvaryLowLutein cells in the corpus luteum[2][5]
PlacentaLowNucleus of trophoblastic cells[2][5]
AppendixWeak-[2]
MyocardiumWeak-[2]
KidneyWeak-[2]
MyometriumWeak-[2]
Immune CellsDetectableMonocytes/macrophages, neutrophils[6]

MC1R Signaling Pathway

MC1R is activated by α-melanocyte-stimulating hormone (α-MSH), triggering a cascade that leads to the production of eumelanin, a dark, photoprotective pigment.[7] The signaling can be antagonized by the Agouti signaling protein (ASIP), which promotes the synthesis of pheomelanin, a red/yellow pigment associated with increased photosensitivity.[8][9]

MC1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC1R MC1R Gs Gαs MC1R->Gs Activates aMSH α-MSH (Agonist) aMSH->MC1R Binds ASIP ASIP (Antagonist) ASIP->MC1R Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Melanogenic_Genes Melanogenic Genes (TYR, TRP1, DCT) MITF->Melanogenic_Genes Activates Transcription Eumelanin Eumelanin Production Melanogenic_Genes->Eumelanin Leads to IHC_Workflow start Start: FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced) deparaffinization->antigen_retrieval blocking_peroxidase Peroxidase Block (Chromogenic Only) antigen_retrieval->blocking_peroxidase blocking_nonspecific Blocking (e.g., Normal Serum) blocking_peroxidase->blocking_nonspecific primary_ab Primary Antibody (Anti-MC1R) blocking_nonspecific->primary_ab secondary_ab Secondary Antibody (Biotinylated or Fluorescent) primary_ab->secondary_ab detection Detection (Streptavidin-HRP or Fluorophore) secondary_ab->detection chromogen Chromogen Development (DAB for HRP) detection->chromogen If Chromogenic counterstain Counterstain (Hematoxylin or DAPI) detection->counterstain If Fluorescent chromogen->counterstain dehydration Dehydration & Mounting counterstain->dehydration visualization Visualization (Microscopy) dehydration->visualization end End: Stained Slide visualization->end

References

Application Notes and Protocols for Formulating Dersimelagon Phosphate for Oral Gavage in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dersimelagon Phosphate (also known as MT-7117) is an orally bioavailable, selective, non-peptide agonist of the melanocortin-1 receptor (MC1R).[1] Activation of MC1R stimulates the production of eumelanin, the dark pigment in the skin, which has photoprotective properties.[1] Dersimelagon is under investigation for the treatment of rare genetic disorders characterized by extreme photosensitivity, such as erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).[2] Preclinical studies in mice are essential for evaluating the efficacy and safety of new chemical entities like Dersimelagon. Oral gavage is a common and precise method for administering compounds to rodents in such studies.[3]

Due to its physicochemical properties, this compound presents formulation challenges, particularly concerning its solubility in aqueous vehicles suitable for animal dosing. This document provides detailed application notes and protocols for the formulation of this compound for oral gavage in mice, ensuring accurate and reproducible dosing for preclinical research.

Physicochemical Properties of Dersimelagon

A summary of the key physicochemical properties of Dersimelagon is presented in Table 1. Understanding these properties is crucial for developing an appropriate formulation strategy.

PropertyValueSource
Molecular FormulaC36H45F4N3O5[4]
Molecular Weight675.8 g/mol [5]
logP2.33[6]
pKa (Strongest Acidic)3.01[6]
pKa (Strongest Basic)8.7[6]
Water SolubilityPoor (predicted)Inferred from logP and chemical structure
Solubility in Organic SolventsSoluble in DMSO[7]

Signaling Pathway of this compound

Dersimelagon acts as an agonist at the MC1R, a G protein-coupled receptor (GPCR) predominantly expressed on melanocytes.[8] Upon binding, it activates a downstream signaling cascade that leads to melanogenesis.

MC1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC1R MC1R G_protein Gαs MC1R->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_protein->AC Activation PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation MITF MITF CREB->MITF Upregulation Melanogenesis_Genes Melanogenesis Genes (e.g., TYR) MITF->Melanogenesis_Genes Transcription Eumelanin Eumelanin Production Melanogenesis_Genes->Eumelanin Translation & Enzymatic Activity Dersimelagon Dersimelagon Phosphate Dersimelagon->MC1R Agonist Binding

Figure 1: this compound signaling pathway via MC1R.

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Methylcellulose (B11928114) (400 cP)

  • Sterile, purified water

  • Magnetic stirrer and stir bars

  • Heater/hot plate

  • Analytical balance

  • Spatula

  • Glass beakers

  • Volumetric flasks

  • Sterile, calibrated oral gavage needles (20-22 gauge for mice)

  • Syringes (1 mL or appropriate size)

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Vehicle Preparation: 0.5% Methylcellulose in Purified Water

A 0.5% methylcellulose solution is a commonly used vehicle for oral gavage studies in mice, providing a uniform suspension for poorly soluble compounds.[3]

Protocol:

  • Calculate the required volume of 0.5% methylcellulose solution based on the number of animals and dosing volume.

  • Heat approximately one-third of the total required volume of purified water to 60-80°C in a sterile beaker with a magnetic stir bar.

  • Slowly add the weighed methylcellulose powder to the heated water while stirring vigorously to ensure proper wetting of the particles. The solution will appear cloudy.

  • Remove the beaker from the heat and add the remaining two-thirds of the volume as cold purified water.

  • Continue stirring the solution at room temperature or on ice until the methylcellulose is fully dissolved and the solution becomes clear and viscous.

  • Store the prepared vehicle at 2-8°C. It is recommended to prepare this solution fresh, but it can be stored for up to one week.

Formulation of this compound Suspension

Given the poor aqueous solubility of Dersimelagon and its solubility in DMSO, a suspension in 0.5% methylcellulose with a minimal amount of DMSO as a co-solvent is recommended. The final concentration of DMSO should be kept as low as possible, ideally below 5%, to avoid potential toxicity in mice.[9][10]

Formulation_Workflow cluster_preparation Formulation Preparation cluster_dosing Oral Gavage weigh 1. Weigh Dersimelagon Phosphate dissolve 2. Dissolve in minimal DMSO to create a stock solution weigh->dissolve add_to_vehicle 4. Add stock solution to vehicle with vigorous stirring dissolve->add_to_vehicle prepare_vehicle 3. Prepare 0.5% Methylcellulose vehicle prepare_vehicle->add_to_vehicle final_volume 5. Adjust to final volume with vehicle add_to_vehicle->final_volume homogenize 6. Homogenize suspension (vortexing) final_volume->homogenize calculate_dose 7. Calculate dosing volume based on animal weight homogenize->calculate_dose administer 8. Administer via oral gavage calculate_dose->administer

Figure 2: Experimental workflow for this compound formulation.

Protocol:

  • Calculate Required Amounts: Determine the desired final concentration of this compound in the dosing vehicle (e.g., 1 mg/mL for a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg). Calculate the total mass of this compound and the total volume of the vehicle needed.

  • Prepare a Stock Solution:

    • Accurately weigh the calculated amount of this compound powder.

    • In a separate small, sterile tube, dissolve the powder in a minimal volume of DMSO. For example, to achieve a final DMSO concentration of 2% in the formulation, if the final volume is 10 mL, use 200 µL of DMSO. Ensure the powder is completely dissolved. Gentle warming or vortexing can aid dissolution.

  • Prepare the Suspension:

    • Measure the required volume of the 0.5% methylcellulose vehicle.

    • While vigorously stirring the methylcellulose vehicle, slowly add the this compound-DMSO stock solution.

    • Continue to stir for at least 15-30 minutes to ensure a homogenous suspension.

    • Adjust the final volume with the 0.5% methylcellulose vehicle if necessary.

  • Homogenization and Storage:

    • Vortex the suspension thoroughly before each use to ensure uniformity.

    • It is recommended to prepare the formulation fresh daily. If short-term storage is necessary, store it at 2-8°C, protected from light, and bring it to room temperature before administration. Always re-suspend thoroughly before dosing.

Dosing Calculations and Administration

The dosing volume for oral gavage in mice is typically between 5-10 mL/kg of body weight. The following table provides example calculations for preparing a dosing solution for a cohort of mice.

ParameterExample Value
Target Dose10 mg/kg
Average Mouse Weight25 g (0.025 kg)
Dosing Volume10 mL/kg
Calculations
Dose per Mouse10 mg/kg * 0.025 kg = 0.25 mg
Volume per Mouse10 mL/kg * 0.025 kg = 0.25 mL
Formulation Concentration 1 mg/mL

Oral Gavage Procedure:

  • Accurately weigh each mouse before dosing to calculate the precise volume of the formulation to be administered.

  • Gently restrain the mouse.

  • Use a sterile, appropriately sized gavage needle (e.g., 20-gauge for an adult mouse).[3]

  • Measure the correct insertion length of the gavage needle (from the tip of the mouse's nose to the last rib) to prevent esophageal or stomach perforation.

  • Gently insert the gavage needle into the esophagus and administer the calculated volume of the this compound suspension.

  • Observe the animal for any signs of distress after administration.

Conclusion

The protocol outlined in these application notes provides a reliable method for formulating this compound for oral gavage in mice. By utilizing a suspension in 0.5% methylcellulose with a minimal amount of DMSO as a co-solvent, researchers can achieve a homogenous and administrable formulation for preclinical studies. Adherence to these detailed protocols will help ensure accurate dosing and contribute to the generation of robust and reproducible data in the evaluation of this compound. It is always recommended to perform a small pilot study to confirm the stability and suitability of the formulation under specific experimental conditions.

References

Application Notes and Protocols for Dersimelagon Phosphate Dose-Response Curve Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing dose-response curve experiments for Dersimelagon Phosphate (also known as MT-7117), a novel, orally available, selective melanocortin 1 receptor (MC1R) agonist. The protocols are intended to assist in the preclinical and clinical evaluation of this compound for conditions such as Erythropoietic Protoporphyria (EPP), X-Linked Protoporphyria (XLP), and Systemic Sclerosis (SSc).

Mechanism of Action

This compound is a small molecule that selectively binds to and activates the melanocortin 1 receptor (MC1R), a G protein-coupled receptor.[1][2] Activation of MC1R initiates a signaling cascade primarily through the Gαs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[[“]][4][5] This elevation in cAMP activates Protein Kinase A (PKA), leading to downstream effects such as increased eumelanin (B1172464) (black-brown pigment) production, which is photoprotective, and broad anti-inflammatory and anti-fibrotic effects.[1][4][6][7] MC1R activation can also influence other signaling pathways, including the ERK/MAPK and AKT pathways.[[“]][8]

Signaling Pathway of this compound

The primary signaling pathway initiated by this compound binding to MC1R is depicted below.

Dersimelagon_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dersimelagon Dersimelagon Phosphate MC1R MC1R Dersimelagon->MC1R Binds AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Activates Response Anti-inflammatory Effects Eumelanin Production Anti-fibrotic Effects Gene->Response Experimental_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A1 Define Objectives A2 Select Model (In Vitro / In Vivo) A1->A2 A3 Determine Dose Range & Regimen A2->A3 A4 Establish Endpoints A3->A4 B1 Prepare Reagents & Test Compound A4->B1 B2 Conduct Experiment B1->B2 B3 Collect Samples & Data B2->B3 C1 Process Samples & Analyze Data B3->C1 C2 Statistical Analysis C1->C2 C3 Generate Dose-Response Curves C2->C3 C4 Interpret Results & Report Findings C3->C4

References

Revolutionizing Pigmentation Studies: Assessing Dersimelagon Phosphate with Ay/a Mice

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dersimelagon (B607062) Phosphate (formerly MT-7117) is a novel, orally bioavailable, small molecule agonist of the melanocortin 1 receptor (MC1R).[1][2] Activation of MC1R is a critical step in stimulating melanogenesis, the process of melanin (B1238610) production.[3] Dersimelagon has demonstrated the ability to induce skin pigmentation in preclinical and clinical studies, suggesting its therapeutic potential for treating photosensitivity disorders like erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).[1][2][4][5] This document provides detailed application notes and protocols for utilizing the Ay/a mouse model to assess the pigmentation-inducing effects of Dersimelagon Phosphate.

The Ay/a mouse is a valuable tool for studying pigmentation. These mice carry the lethal yellow (Ay) allele, which results in the ubiquitous expression of the agouti signaling protein (ASP).[6][7] ASP acts as an antagonist to the MC1R, inhibiting the production of black/brown eumelanin (B1172464) and promoting the synthesis of yellow/red pheomelanin, leading to a characteristic yellow coat color.[3][6][8] By administering an MC1R agonist like Dersimelagon, it is possible to overcome the antagonistic effects of ASP and induce a shift from pheomelanin to eumelanin production, resulting in a visible darkening of the coat color.[2] This model, therefore, provides a clear and quantifiable phenotype for evaluating the in vivo efficacy of MC1R agonists.

Signaling Pathway and Experimental Rationale

This compound selectively binds to and activates the MC1R, a G-protein coupled receptor located on the surface of melanocytes.[1][2] This activation initiates a downstream signaling cascade, leading to increased production of eumelanin.

MC1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dersimelagon Dersimelagon Phosphate MC1R MC1R Dersimelagon->MC1R Binds to G_protein Gs Protein MC1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes ATP to G_protein->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Activates Transcription of Melanogenesis_Enzymes Melanogenesis Enzymes (e.g., Tyrosinase) MITF->Melanogenesis_Enzymes Upregulates Expression of Eumelanin Eumelanin Production Melanogenesis_Enzymes->Eumelanin

Caption: Dersimelagon-induced MC1R signaling pathway.

The experimental workflow is designed to assess the in vivo efficacy of this compound in a dose-dependent manner.

Experimental_Workflow cluster_data Data Collection Points Animal_Acclimatization Animal Acclimatization (Ay/a mice) Grouping Randomization into Treatment Groups Animal_Acclimatization->Grouping Dosing Daily Oral Administration (Vehicle or Dersimelagon) Grouping->Dosing Monitoring Daily Observation (Health & Behavior) Dosing->Monitoring Data_Collection Data Collection Dosing->Data_Collection Analysis Data Analysis Data_Collection->Analysis Coat_Color Coat Color Imaging Coat_Color->Analysis Hair_Sample Hair Sample Collection Hair_Sample->Analysis Skin_Biopsy Skin Biopsy (optional) Skin_Biopsy->Analysis

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: In Vivo Assessment of Dersimelagon-Induced Pigmentation in Ay/a Mice

1.1. Animal Model:

  • Strain: C57BL/6J-Ay/+ (Ay/a) mice.

  • Age: 8-12 weeks.

  • Sex: Male or female (note that studies have shown increased exposure in females, which may be attributed to differences in body weight).[1]

  • Acclimatization: Acclimatize animals for at least one week prior to the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

1.2. Treatment Groups and Administration:

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose).

    • Group 2: this compound (0.3 mg/kg/day).

    • Group 3: this compound (1 mg/kg/day).

    • Group 4: this compound (3 mg/kg/day).

  • Administration: Administer the assigned treatment orally via gavage once daily for 6 consecutive days.[2] The volume of administration should be consistent across all groups (e.g., 10 mL/kg).

1.3. Data Collection:

  • Coat Color Imaging:

    • On Day 0 (baseline) and Day 7, capture high-resolution digital images of the dorsal coat of each mouse under standardized lighting conditions.

    • Include a color standard in each image for color correction during analysis.

  • Hair Sample Collection:

    • On Day 7, collect a sample of dorsal hair from a defined area for melanin analysis.

1.4. Quantitative Data and Analysis:

Treatment GroupDose (mg/kg/day)Mean Coat Color Change (ΔL*)Eumelanin Content (µg/mg hair)Pheomelanin Content (µg/mg hair)Eumelanin/Pheomelanin Ratio
Vehicle Control0BaselineValueValueValue
Dersimelagon0.3ValueValueValueValue
Dersimelagon1ValueValueValueValue
Dersimelagon3ValueValueValueValue
ΔL represents the change in lightness, where a negative value indicates darkening.
Protocol 2: Quantitative Analysis of Mouse Coat Color

This protocol is adapted from methods described for quantifying coat color proportions using digital image analysis.[9][10][11][12]

2.1. Image Processing:

  • Using image editing software (e.g., Adobe Photoshop, ImageJ), standardize the color balance of all images using the color standard.

  • Select a consistent region of interest (ROI) on the dorsal coat of each mouse.

2.2. Colorimetric Analysis:

  • Within the ROI, measure the average color values in a standardized color space (e.g., CIE Lab). The L value represents lightness (0 = black, 100 = white).

  • Calculate the change in lightness (ΔL) for each animal: ΔL = L(Day 7) - L(Day 0).

Protocol 3: Quantification of Eumelanin and Pheomelanin in Mouse Hair

This protocol outlines two common methods for melanin quantification.

3.1. Spectrophotometric Method: This method provides a convenient way to estimate total melanin and the eumelanin to pheomelanin ratio.[13][14]

  • Sample Preparation:

    • Weigh a small amount of hair (e.g., 5-10 mg).

    • Solubilize the melanin by adding 100 µL of water and 900 µL of Soluene-350 to the hair sample.

    • Incubate at an elevated temperature (e.g., 80°C) until the hair is dissolved.

  • Measurement:

    • Measure the absorbance of the solution at 500 nm (A500) and 650 nm (A650) using a spectrophotometer.

    • The A500 value is proportional to the total melanin content.

    • The A650/A500 ratio can be used to estimate the eumelanin to total melanin ratio (higher ratios indicate a greater proportion of eumelanin).[14]

3.2. High-Performance Liquid Chromatography (HPLC) Method: This method provides a more precise quantification of eumelanin and pheomelanin by measuring specific degradation products.[15][16][17]

  • Eumelanin Quantification:

    • Degrade eumelanin by permanganate (B83412) oxidation to yield pyrrole-2,3,5-tricarboxylic acid (PTCA).

    • Quantify PTCA using HPLC with UV detection.

  • Pheomelanin Quantification:

    • Degrade pheomelanin by hydroiodic acid hydrolysis to yield aminohydroxyphenylalanine (AHP).

    • Quantify AHP using HPLC with electrochemical detection.

Protocol 4: Histological Assessment of Melanin in Hair Follicles

4.1. Sample Preparation:

  • On Day 7, collect a skin biopsy from the dorsal region.

  • Fix the tissue in 10% neutral buffered formalin.

  • Process and embed the tissue in paraffin.

  • Section the tissue at 5 µm thickness.

4.2. Staining:

  • Perform Fontana-Masson staining to visualize melanin granules within the hair follicles. Melanin will appear as black deposits.

4.3. Analysis:

  • Qualitatively or semi-quantitatively assess the amount of melanin in the hair bulbs of treated versus control animals under a light microscope.

Concluding Remarks

The use of Ay/a mice provides a robust and visually intuitive model for assessing the in vivo efficacy of MC1R agonists like this compound. The protocols outlined in this document offer a comprehensive framework for conducting these studies, from in-life animal procedures to detailed quantitative analysis of pigmentation changes. By employing these standardized methods, researchers can generate reliable and reproducible data to support the development of novel therapies for pigmentation-related disorders.

References

Application Notes and Protocols for TGF-β-Induced Activation of Human Dermal Fibroblasts and Modulation by MT-7117

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming Growth Factor-beta (TGF-β) is a pleiotropic cytokine that plays a pivotal role in tissue repair and fibrosis.[1][2] In dermal wound healing, TGF-β stimulates fibroblasts to differentiate into myofibroblasts, contractile cells characterized by the expression of α-smooth muscle actin (α-SMA) and excessive deposition of extracellular matrix (ECM) components such as collagen and fibronectin.[1][2][3] While essential for tissue repair, dysregulation of this process can lead to pathological scarring and fibrosis. MT-7117 (dersimelagon) is a novel, orally available, small molecule agonist of the melanocortin 1 receptor (MC1R).[1][3] Emerging evidence suggests that MT-7117 can modulate the fibrotic response by inhibiting the TGF-β-induced activation of human dermal fibroblasts.[3] These application notes provide detailed protocols for inducing fibroblast activation with TGF-β and for evaluating the inhibitory effects of MT-7117.

Data Presentation

The following tables summarize the qualitative and representative quantitative effects of MT-7117 on TGF-β-activated human dermal fibroblasts based on available preclinical data.[3] Specific quantitative values from dose-response and time-course studies are not publicly available and the data presented here is illustrative of the described effects.

Table 1: Effect of MT-7117 on TGF-β-Induced Gene Expression in Human Dermal Fibroblasts

Target GeneTreatmentFold Change vs. Control (Illustrative)
ACTA2 (α-SMA) TGF-β (10 ng/mL)↑↑↑
TGF-β (10 ng/mL) + MT-7117 (100 nM)↑↑
TGF-β (10 ng/mL) + MT-7117 (1000 nM)
COL1A1 (Collagen Type I) TGF-β (10 ng/mL)↑↑↑
TGF-β (10 ng/mL) + MT-7117 (100-1000 nM)↑↑↑ (No significant effect)

Table 2: Time-Course of α-SMA Protein Expression in Response to TGF-β and MT-7117 (Illustrative)

Treatment24 hours48 hours72 hours
Control BaselineBaselineBaseline
TGF-β (10 ng/mL) ++++++
TGF-β (10 ng/mL) + MT-7117 (1000 nM) ++++

(+, ++, +++ represent relative protein expression levels)

Experimental Protocols

Protocol 1: Culture of Human Dermal Fibroblasts (HDFs)

This protocol outlines the standard procedure for the culture of primary human dermal fibroblasts.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast Growth Medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • T-75 culture flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Thaw cryopreserved HDFs rapidly in a 37°C water bath.

  • Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed Fibroblast Growth Medium.

  • Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.

  • Replace the medium every 2-3 days.

  • When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a 1:3 to 1:5 ratio.

Protocol 2: TGF-β-Induced Activation of Human Dermal Fibroblasts

This protocol describes the induction of myofibroblast differentiation from HDFs using TGF-β1.

Materials:

  • Confluent Human Dermal Fibroblasts (passage 3-6)

  • Serum-free Fibroblast Growth Medium

  • Recombinant Human TGF-β1 (carrier-free)

  • 6-well culture plates

Procedure:

  • Seed HDFs in 6-well plates and grow to 80-90% confluency in complete growth medium.

  • Wash the cells twice with PBS and replace the medium with serum-free medium.

  • Incubate the cells for 24 hours to induce quiescence.

  • Prepare a stock solution of TGF-β1 in sterile PBS containing 0.1% Bovine Serum Albumin (BSA).

  • Treat the cells with TGF-β1 at a final concentration of 10 ng/mL in fresh serum-free medium.

  • Incubate for 24-72 hours, depending on the desired endpoint (mRNA or protein analysis).

Protocol 3: Treatment with MT-7117

This protocol details the application of MT-7117 to assess its inhibitory effect on TGF-β-induced fibroblast activation.

Materials:

  • TGF-β-stimulated Human Dermal Fibroblasts (from Protocol 2)

  • MT-7117

  • DMSO (vehicle)

Procedure:

  • Prepare a stock solution of MT-7117 in DMSO.

  • One hour prior to TGF-β1 stimulation, pre-treat the quiescent HDFs with various concentrations of MT-7117 (e.g., 10, 100, 1000 nM) or vehicle (DMSO) in serum-free medium.

  • Add TGF-β1 (10 ng/mL) to the wells containing MT-7117 or vehicle.

  • Incubate for the desired time period (e.g., 24 hours for mRNA analysis, 48-72 hours for protein analysis).

  • Harvest the cells for downstream analysis (e.g., qRT-PCR for ACTA2 and COL1A1 expression, Western blot for α-SMA and collagen protein levels).

Visualizations

TGF-β Signaling Pathway in Dermal Fibroblasts

TGF_beta_signaling TGF_beta TGF-β TBRII TGF-βRII TGF_beta->TBRII Binds TBRI TGF-βRI TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates Non_canonical Non-Canonical Pathways (ERK, p38, ROCK) TBRI->Non_canonical Activates pSMAD23 pSMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Binds with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_expression Gene Expression (ACTA2, COL1A1) Nucleus->Gene_expression Regulates Fibroblast_activation Fibroblast Activation (Myofibroblast Differentiation, ECM Production) Gene_expression->Fibroblast_activation Non_canonical->Fibroblast_activation

Caption: TGF-β signaling cascade in dermal fibroblasts.

Experimental Workflow for Assessing MT-7117 Efficacy

experimental_workflow start Culture Human Dermal Fibroblasts serum_starve Serum Starvation (24h) start->serum_starve pretreat Pre-treatment with MT-7117 or Vehicle serum_starve->pretreat stimulate Stimulation with TGF-β (10 ng/mL) pretreat->stimulate incubate Incubation (24-72h) stimulate->incubate analysis Analysis of Fibroblast Activation incubate->analysis qRT_PCR qRT-PCR (ACTA2, COL1A1) analysis->qRT_PCR western_blot Western Blot (α-SMA, Collagen) analysis->western_blot

Caption: Workflow for evaluating MT-7117's effect.

MT-7117 Mechanism of Action

MT7117_mechanism TGF_beta TGF-β Fibroblast Human Dermal Fibroblast TGF_beta->Fibroblast Stimulates Activation Fibroblast Activation Fibroblast->Activation MT7117 MT-7117 MC1R MC1R MT7117->MC1R Activates Inhibition Inhibition MC1R->Inhibition Inhibition->Activation

Caption: MT-7117's inhibitory action on fibroblast activation.

References

Dissolving Dersimelagon Phosphate for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dersimelagon Phosphate (B84403), also known as MT-7117, is a potent and selective small-molecule agonist of the melanocortin-1 receptor (MC1R).[1][2] Its ability to stimulate eumelanin (B1172464) production makes it a compound of significant interest for research into skin pigmentation and the treatment of photosensitivity disorders like erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).[2][3][4] Proper dissolution and handling of Dersimelagon Phosphate are critical for obtaining accurate and reproducible results in in vitro studies. These application notes provide detailed protocols for the dissolution, storage, and quality control of this compound for use in cell-based assays and other in vitro experimental systems.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research. The compound is available as a phosphate salt, which may influence its solubility and handling characteristics compared to the free base.

PropertyValueReference
Chemical Name 1-(2-((3S,4R)-1-((3R,4R)-1-cyclopentyl-3-fluoro-4-(4-methoxyphenyl)pyrrolidine-3-carbonyl)-4-(methoxymethyl)pyrrolidin-3-yl)-5-(trifluoromethyl)phenyl)piperidine-4-carboxylic acid, phosphate (1:1)[5]
Synonyms This compound, MT-7117 Phosphate[1][6]
CAS Number 2490660-87-0[1][5]
Molecular Formula C₃₆H₄₅F₄N₃O₅ · H₃PO₄[5]
Molecular Weight 773.75 g/mol [5][7]
Appearance SolidN/A

Solubility Data

The solubility of this compound is a critical factor in the preparation of stock solutions. While the free base has known solubility in certain organic solvents, the phosphate salt's solubility profile is important to consider for aqueous-based in vitro systems.

SolventSolubilityReference
DMSO (Dimethyl Sulfoxide) Soluble[8]
Ethanol SolubleN/A
Water Sparingly SolubleInferred from general properties of phosphate salts.
Phosphate-Buffered Saline (PBS) Sparingly SolubleInferred from general properties of phosphate salts.

Note: It is highly recommended to perform a solubility test in your specific cell culture medium to avoid precipitation.[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 7.74 mg of this compound (Molecular Weight: 773.75 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into single-use, sterile, amber microcentrifuge tubes to protect from light and to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the stock solution is expected to be stable for at least 6 months.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) with or without serum

  • Sterile, low-adhesion microcentrifuge tubes or multi-well plates

Procedure:

  • Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To minimize precipitation due to "solvent shock," it is recommended to perform serial dilutions.

    • Prepare an intermediate dilution of the stock solution in cell culture medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to get a 100 µM solution.

    • Use this intermediate dilution to prepare the final working concentrations.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration. Crucially, ensure that the final concentration of DMSO in the cell culture medium is ≤ 0.5% (v/v) to avoid solvent-induced cytotoxicity. [9]

  • Mixing: Mix the working solution gently but thoroughly by pipetting up and down or by gentle inversion.

  • Immediate Use: It is recommended to use the freshly prepared working solutions immediately for cell treatment.

Quality Control

To ensure the reliability of your in vitro studies, it is important to perform quality control checks on your this compound solutions.

  • Visual Inspection: Before each use, visually inspect the stock and working solutions for any signs of precipitation or crystallization. If precipitation is observed, the solution should be warmed gently and vortexed to redissolve the compound. If it does not redissolve, it should be discarded.

  • Stability Testing: The stability of this compound in your specific cell culture medium can be assessed by incubating the compound in the medium at 37°C for the duration of your experiment (e.g., 24, 48, 72 hours).[9] The concentration of the compound at different time points can be quantified using analytical methods such as HPLC-UV or LC-MS.

  • Functional Assay: The biological activity of the dissolved this compound can be confirmed using a functional assay, such as measuring cAMP accumulation in MC1R-expressing cells.[10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its use in in vitro studies.

Dersimelagon_Signaling_Pathway Dersimelagon Dersimelagon Phosphate MC1R MC1R Dersimelagon->MC1R Binds to G_protein Gαs MC1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Melanogenesis Melanogenesis (Eumelanin Production) MITF->Melanogenesis Promotes

Caption: this compound signaling pathway in melanocytes.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis weigh 1. Weigh Dersimelagon Phosphate Powder dissolve 2. Dissolve in Anhydrous DMSO (10 mM Stock) weigh->dissolve aliquot 3. Aliquot and Store at -80°C dissolve->aliquot dilute 4. Prepare Working Solution in Cell Culture Medium (DMSO ≤ 0.5%) aliquot->dilute treat 5. Treat Cells with This compound dilute->treat incubate 6. Incubate for Desired Time Period treat->incubate assay 7. Perform Downstream Assays (e.g., Melanin Content, cAMP levels) incubate->assay data 8. Data Analysis and Interpretation assay->data

Caption: General experimental workflow for in vitro studies.

References

Application Notes and Protocols: Serum Protein Profiling in Mice Treated with Dersimelagon Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide researchers, scientists, and drug development professionals with a detailed overview of the effects of Dersimelagon Phosphate (also known as MT-7117) on the serum protein profile in mice, based on preclinical studies. The provided protocols offer a framework for replicating such experiments.

Introduction

This compound is a novel, orally available, selective agonist for the melanocortin 1 receptor (MC1R).[1][2][3] Activation of MC1R is known to have broad anti-inflammatory and anti-fibrotic effects.[1][3] Preclinical studies using murine models of systemic sclerosis (SSc) have demonstrated that Dersimelagon has disease-modifying effects, significantly inhibiting skin fibrosis and lung inflammation.[1][3][4] A key aspect of understanding the systemic effects of this compound is the analysis of changes in the serum proteome, which can reveal biomarkers and shed light on its mechanism of action.

Data Presentation: Quantitative Serum Protein Profiling

In a study by Kondo et al. (2022), serum protein profiling was performed in a bleomycin (B88199) (BLM)-induced systemic sclerosis mouse model treated with Dersimelagon (MT-7117). The treatment was shown to suppress multiple SSc-related biomarkers. The following table summarizes the key proteins identified as being suppressed by Dersimelagon treatment.

BiomarkerFunction/AssociationEffect of Dersimelagon
P-selectin Cell adhesion molecule, involved in inflammation and thrombosis.Suppressed
Osteoprotegerin Member of the TNF receptor superfamily, involved in bone metabolism and vascular calcification.Suppressed
Cystatin C A marker of kidney function, also implicated in inflammation and cardiovascular disease.Suppressed
Growth and differentiation factor-15 (GDF-15) A cytokine involved in inflammatory and fibrotic processes.Suppressed
S100A9 A calcium-binding protein, also known as calgranulin B, involved in inflammation.Suppressed

Data extracted from Kondo et al., Arthritis Research & Therapy, 2022.[3]

Experimental Protocols

The following are detailed methodologies for key experiments related to serum protein profiling in mice treated with this compound. These are based on the procedures described in the preclinical study by Kondo et al. (2022) and supplemented with standard laboratory practices.

Animal Model and Drug Administration

Objective: To induce a systemic sclerosis-like phenotype in mice and treat with this compound.

Materials:

  • Bleomycin (BLM)

  • This compound (MT-7117)

  • Vehicle for MT-7117 (e.g., 0.5% methylcellulose)

  • Phosphate-buffered saline (PBS)

  • 8-week-old female C57BL/6 mice

Protocol:

  • Acclimatize mice for at least one week before the start of the experiment.

  • Induce systemic sclerosis by daily subcutaneous injections of BLM (e.g., 100 µg in 100 µL of PBS) into a defined area of the back for a specified period (e.g., 4 weeks). A control group should receive daily subcutaneous injections of PBS.

  • Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 0.3, 1, and 3 mg/kg).

  • Administer this compound or vehicle orally to the mice once daily. The treatment can be prophylactic (starting from the first day of BLM injection) or therapeutic (starting after the establishment of fibrosis).

  • Monitor the health and body weight of the mice throughout the experiment.

  • At the end of the treatment period, collect blood samples for serum protein profiling.

Serum Sample Collection and Preparation

Objective: To obtain high-quality serum from treated and control mice for proteomic analysis.

Materials:

  • Micro-hematocrit capillary tubes or serum separator tubes

  • Centrifuge

  • Pipettes and sterile, nuclease-free microcentrifuge tubes

  • Dry ice or liquid nitrogen

Protocol:

  • Anesthetize the mice using an approved method (e.g., isoflurane (B1672236) inhalation).

  • Collect blood via cardiac puncture or from the retro-orbital sinus using a micro-hematocrit capillary tube.

  • If using standard tubes, allow the blood to clot at room temperature for 30-60 minutes. If using serum separator tubes, follow the manufacturer's instructions.

  • Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the serum.

  • Carefully collect the supernatant (serum) without disturbing the cell pellet.

  • Aliquot the serum into fresh, pre-chilled microcentrifuge tubes.

  • Snap-freeze the aliquots in liquid nitrogen or on dry ice and store them at -80°C until analysis.

Serum Protein Profiling using Multiplex Immunoassay

Objective: To simultaneously quantify the levels of multiple proteins in the mouse serum samples.

Materials:

  • Commercially available multiplex immunoassay kit (e.g., Luminex-based assay) for mouse cytokines, chemokines, and other biomarkers.

  • Multiplex assay reader (e.g., Luminex 200 or MAGPIX)

  • Wash buffer

  • Assay buffer

  • Standard diluent

  • Detection antibody cocktail

  • Streptavidin-phycoerythrin (SAPE)

  • Microplate shaker

  • 96-well filter plate

Protocol:

  • Thaw the serum samples on ice.

  • Prepare the standards and quality controls provided with the kit according to the manufacturer's instructions.

  • Dilute the serum samples as recommended by the assay protocol.

  • Add the antibody-coupled magnetic beads to the wells of the 96-well filter plate.

  • Wash the beads using a plate washer or a handheld magnet.

  • Add the prepared standards, controls, and diluted serum samples to the appropriate wells.

  • Incubate the plate on a shaker at room temperature for the time specified in the protocol (typically 1-2 hours).

  • Wash the beads to remove unbound material.

  • Add the detection antibody cocktail to each well and incubate on a shaker.

  • Wash the beads.

  • Add streptavidin-phycoerythrin (SAPE) to each well and incubate on a shaker.

  • Wash the beads.

  • Resuspend the beads in sheath fluid or assay buffer.

  • Acquire the data using a multiplex assay reader.

  • Analyze the data using the software provided with the instrument to determine the concentrations of the target proteins in each sample.

Visualizations

experimental_workflow cluster_animal_model Animal Model and Treatment cluster_sample_collection Sample Collection cluster_analysis Proteomic Analysis start 8-week-old C57BL/6 Mice blm BLM or PBS Injection (Subcutaneous, Daily) start->blm drug Dersimelagon or Vehicle (Oral, Daily) blm->drug blood Blood Collection (Cardiac Puncture) drug->blood serum Serum Separation (Centrifugation) blood->serum store Store at -80°C serum->store assay Multiplex Immunoassay store->assay data Data Acquisition & Analysis assay->data signaling_pathway cluster_cell Target Cell (e.g., Macrophage, Fibroblast) dersimelagon Dersimelagon Phosphate mc1r MC1R dersimelagon->mc1r activates fibrosis Pro-fibrotic Factors (e.g., TGF-β induced genes) dersimelagon->fibrosis inhibits ac Adenylate Cyclase mc1r->ac activates camp cAMP ac->camp produces pka Protein Kinase A camp->pka activates creb CREB pka->creb activates nfkb NF-κB Pathway pka->nfkb inhibits inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) creb->inflammation inhibits nfkb->inflammation induces

References

Troubleshooting & Optimization

Dersimelagon Phosphate solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dersimelagon (B607062) Phosphate (B84403). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of Dersimelagon Phosphate in experimental settings, with a focus on addressing common solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (also known as MT-7117) is an orally bioavailable, selective small-molecule agonist of the melanocortin 1 receptor (MC1R).[1][2][3] It is being investigated for its therapeutic potential in conditions like Erythropoietic Protoporphyria (EPP) and X-Linked Protoporphyria (XLP) due to its ability to increase the production of eumelanin (B1172464), which can enhance sunlight tolerance.[3]

Q2: What is the primary mechanism of action of this compound?

A2: As an MC1R agonist, Dersimelagon binds to and activates the melanocortin 1 receptor, a G-protein coupled receptor.[2][4] This activation stimulates the Gαs subunit, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in biological effects such as increased eumelanin production.[5]

Q3: I am observing precipitation when trying to dissolve this compound in my aqueous buffer (e.g., PBS, cell culture media). Why is this happening?

A3: this compound, like many phosphate salts of complex organic molecules, has limited solubility in aqueous solutions. Direct dissolution in aqueous buffers, especially at higher concentrations, can lead to precipitation. The issue may be exacerbated by factors such as the pH of the buffer and the presence of other salts.

Q4: How should I prepare this compound for in vitro experiments?

A4: It is highly recommended to first prepare a concentrated stock solution in an organic solvent, such as anhydrous Dimethyl Sulfoxide (DMSO).[5] This stock solution can then be serially diluted into your aqueous experimental medium to the final desired concentration. This method helps to avoid direct dissolution issues in aqueous solutions.

Q5: What is the recommended storage condition for this compound and its stock solutions?

A5: The solid compound should be stored dry and protected from light, at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[6] DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[7]

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when preparing this compound solutions for experiments.

Issue Potential Cause Troubleshooting Steps
Precipitation upon addition of DMSO stock to aqueous media "Solvent Shock" : Rapid change in solvent polarity causes the compound to crash out of solution.1. Dilute the DMSO stock solution into the aqueous medium gradually. 2. Gently mix or vortex the solution while adding the stock. 3. Warm the aqueous medium to 37°C before adding the stock solution.
Final concentration exceeds solubility limit : The desired final concentration is higher than the solubility of this compound in the aqueous medium.1. Perform a solubility test by preparing serial dilutions of the compound in your specific medium to determine the maximum soluble concentration. 2. If a higher concentration is required, consider if a lower concentration is sufficient to achieve the desired biological effect. The EC50 for human MC1R is in the nanomolar range.[7]
Low temperature of the aqueous medium : Solubility of many compounds decreases at lower temperatures.1. Ensure your aqueous medium (e.g., cell culture media, buffer) is at the experimental temperature (e.g., 37°C) before adding the DMSO stock.
Inconsistent experimental results Degradation of the compound in solution : this compound may not be stable in the experimental medium over long incubation periods.1. Prepare fresh dilutions from the DMSO stock immediately before each experiment. 2. If long-term incubation is necessary, perform a stability study of this compound in your specific medium over the time course of your experiment.[5]
Adsorption to plasticware : The compound may adhere to the surface of plastic tubes or plates, reducing its effective concentration.1. Consider using low-adhesion plasticware for preparing and storing solutions, especially for long-term experiments.[5]
Incorrect storage of stock solutions : Repeated freeze-thaw cycles can lead to degradation of the compound in the DMSO stock.1. Aliquot the DMSO stock solution into small, single-use volumes to minimize freeze-thaw cycles.[5][7]

Data Presentation

Table 1: Solubility of Dersimelagon (Free Base) in Common Organic Solvents

SolventSolubility
DMSO≥10 mg/mL
Ethanol≥10 mg/mL

Data sourced from publicly available information for Dersimelagon free base.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adhesion microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: Based on the molecular weight of this compound (773.76 g/mol ), calculate the mass needed to prepare your desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM stock solution, you would need 7.74 mg of this compound.

  • Weigh the compound: Carefully weigh the calculated amount of this compound using a calibrated analytical balance.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.

  • Storage: Aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes. Store at -20°C for up to one month or -80°C for up to six months.[7]

Protocol 2: Preparation of Working Solutions for in vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium (pre-warmed to 37°C)

  • Sterile, low-adhesion microcentrifuge tubes

Procedure:

  • Thaw the stock solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution in your pre-warmed aqueous medium to achieve the desired final concentrations for your experiment.

    • Important: When diluting, add the DMSO stock to the aqueous medium and mix gently but thoroughly to avoid precipitation. The final concentration of DMSO in the experimental medium should be kept to a minimum (typically below 0.5%) to avoid solvent-induced artifacts.[5]

  • Use immediately: It is recommended to use the freshly prepared working solutions immediately for your experiments.

Visualizations

Dersimelagon_Signaling_Pathway Dersimelagon Dersimelagon Phosphate MC1R MC1R (Melanocortin 1 Receptor) Dersimelagon->MC1R binds to & activates G_protein Gαs Protein MC1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Targets PKA->Downstream phosphorylates Response Biological Response (e.g., Eumelanin production) Downstream->Response

Caption: Signaling pathway of this compound via MC1R activation.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Dersimelagon Phosphate dissolve 2. Dissolve in anhydrous DMSO weigh->dissolve vortex 3. Vortex to ensure complete dissolution dissolve->vortex aliquot 4. Aliquot and store at -20°C / -80°C vortex->aliquot thaw 5. Thaw a single-use aliquot aliquot->thaw dilute 6. Serially dilute in pre-warmed aqueous medium thaw->dilute use 7. Use immediately in experiment dilute->use

Caption: Recommended workflow for preparing this compound solutions.

Troubleshooting_Logic rect_node rect_node start Precipitation Observed? check_conc Is final concentration too high? start->check_conc Yes check_temp Is medium pre-warmed? check_conc->check_temp No sol_test Perform solubility test to find max concentration. check_conc->sol_test Yes check_mixing Was mixing gradual? check_temp->check_mixing Yes warm_medium Warm medium to 37°C before adding stock. check_temp->warm_medium No slow_add Add stock slowly with gentle mixing. check_mixing->slow_add No success Solution should be clear. check_mixing->success Yes sol_test->success warm_medium->success slow_add->success

Caption: Troubleshooting logic for precipitation issues.

References

Optimizing Dersimelagon Phosphate Concentration for Cell Viability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vitro concentration of Dersimelagon (B607062) Phosphate (also known as MT-7117) for cell viability and functional assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Dersimelagon Phosphate and what is its mechanism of action?

A1: this compound is an orally bioavailable, selective, non-peptide small molecule agonist for the melanocortin 1 receptor (MC1R).[1] MC1R is a G protein-coupled receptor (GPCR) primarily found on melanocytes.[1] When Dersimelagon binds to and activates MC1R, it triggers a downstream signaling cascade, most notably the cyclic AMP (cAMP) pathway, which leads to the production of eumelanin (B1172464) (the dark pigment in skin and hair).[1][2] This activation is also associated with anti-inflammatory and anti-fibrotic effects.[3]

Q2: What are the recommended cell lines for in vitro experiments with this compound?

A2: For studying the effects of MC1R agonists like Dersimelagon, the B16F1 mouse melanoma cell line is commonly used as it endogenously expresses MC1R and shows a measurable melanin (B1238610) production response upon receptor activation.[1][2] For human-specific studies, recombinant cell lines such as Chinese Hamster Ovary (CHO) cells engineered to express human MC1R (hMC1R) are recommended.[1] Primary human melanocytes can also be used for more physiologically relevant studies, though they may be more challenging to culture.[1]

Q3: What is a typical effective concentration range for this compound in vitro?

A3: The effective concentration of Dersimelagon can differ based on the cell type and the specific assay being performed. Preclinical data indicate that Dersimelagon is active in the picomolar to nanomolar range.[1] For example, in B16F1 mouse melanoma cells, concentrations as low as 3 pmol/L have been shown to increase eumelanin production, with a reported EC50 of approximately 13.0 pmol/L.[1][2] For cAMP production in cells expressing recombinant human MC1R, the EC50 value is in the nanomolar range.[1][4] It is strongly recommended to perform a dose-response curve to establish the optimal concentration for your specific experimental conditions.[1]

Q4: How should I prepare and store this compound for in vitro use?

A4: this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. To avoid solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%.[1] Stock solutions should be aliquoted and stored at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[1]

Q5: Does this compound affect cell proliferation or viability at its effective concentrations?

A5: Preclinical in vitro studies on five different human melanoma cell lines have shown that Dersimelagon did not affect their proliferation.[2][5] This suggests that at concentrations effective for MC1R agonism, Dersimelagon is not expected to be cytotoxic. However, it is always best practice to perform a cell viability assay to confirm this in your specific cell line and experimental setup.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered when optimizing this compound concentration.

Problem Potential Cause(s) Suggested Solution(s)
High levels of cell death observed at expected effective concentrations. 1. The cell line may be unusually sensitive to this compound.2. Incorrect calculation of stock or working solution concentrations.3. The final DMSO concentration in the culture medium is too high.4. Off-target effects at higher concentrations.1. Perform a dose-response experiment (a "kill curve") to determine the cytotoxic concentration for your specific cell line.2. Double-check all calculations for solution preparation.3. Ensure the final DMSO concentration is ≤ 0.5% and include a vehicle-only (DMSO) control in your experiment.4. Use the lowest effective concentration determined from your dose-response curve to minimize potential off-target effects.
No observable effect on downstream signaling (e.g., cAMP production) or function (e.g., melanin production). 1. The concentration of this compound is too low.2. Low or no MC1R expression in the chosen cell line.3. The cells are stressed or not in a healthy growth phase.4. The this compound stock solution may have degraded.1. Perform a dose-response experiment with a wider concentration range (e.g., 1 pM to 1 µM).2. Verify MC1R expression in your cell line using methods like qPCR or Western blot. Consider using a positive control cell line with known high MC1R expression, such as B16F1.3. Ensure cells are healthy, within a low passage number, and not overgrown.4. Use a fresh aliquot of the this compound stock solution and confirm proper storage conditions.
Inconsistent results between experiments. 1. Variability in cell health, passage number, or seeding density.2. Inconsistent preparation of this compound dilutions.3. Lot-to-lot variability in serum or other culture reagents.1. Standardize cell culture practices: use cells within a consistent passage number range and seed at the same density for each experiment.2. Prepare fresh dilutions of this compound for each experiment.3. If possible, use the same lot of serum and other critical reagents for a set of related experiments.
High background in cAMP or other signaling assays. 1. High basal adenylyl cyclase activity in the cells.2. Contamination of assay reagents.1. Optimize cell seeding density and incubation times.2. Use fresh, high-quality assay reagents and include a vehicle-only control to establish the baseline signal.

Data Presentation

The following table summarizes key in vitro efficacy data for this compound from preclinical studies.

Parameter Cell Line EC50 Value Reference
Melanin ProductionB16F1 mouse melanoma~13.0 pmol/L[1][2]
cAMP ProductionCHO cells expressing human MC1R8.16 nmol/L[1]
Agonistic ActivityCells expressing human MC1RNanomolar range[2][4]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.

Materials:

  • This compound

  • DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock. A typical concentration range to test for cytotoxicity could be from 1 nM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Visualizations

Dersimelagon_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Dersimelagon Dersimelagon Phosphate MC1R MC1R Dersimelagon->MC1R Binds to G_Protein Gs Protein MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Increases Transcription Eumelanin Eumelanin Production MITF->Eumelanin Promotes

Caption: this compound signaling via MC1R activation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Prepare Dersimelagon Phosphate Stock (DMSO) C Prepare Serial Dilutions of Dersimelagon A->C B Culture and Seed Cells in 96-well Plate D Treat Cells with Dersimelagon Concentrations B->D C->D E Incubate for Desired Time (e.g., 48h) D->E F Perform Cell Viability Assay (e.g., MTT) E->F G Measure Signal (e.g., Absorbance) F->G H Calculate % Viability vs. Control G->H I Plot Dose-Response Curve and Determine IC50/EC50 H->I Troubleshooting_Logic Start Start: Inconsistent or Unexpected Cell Viability Results Check_Viability High Cell Death? Start->Check_Viability Check_Effect No Observable Effect? Check_Viability->Check_Effect No High_Death_Solutions Verify Concentrations Lower DMSO Perform Kill Curve Check_Viability->High_Death_Solutions Yes No_Effect_Solutions Increase Concentration Range Verify MC1R Expression Check Compound Stability Check_Effect->No_Effect_Solutions Yes Inconsistent_Solutions Standardize Cell Culture Use Fresh Dilutions Check Reagent Lots Check_Effect->Inconsistent_Solutions No (Inconsistent Results)

References

Technical Support Center: Dersimelagon Phosphate cAMP Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dersimelagon Phosphate and conducting cyclic AMP (cAMP) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (formerly MT-7117) is an orally active and selective agonist for the melanocortin 1 receptor (MC1R), a G-protein coupled receptor (GPCR) found primarily on melanocytes.[1][2] Its primary mechanism of action involves binding to and activating the MC1R, which initiates a signaling cascade that leads to the production of eumelanin, a dark photoprotective pigment.[1] This makes it a promising therapeutic candidate for photodermatoses like erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP).[1][3]

Q2: What is the expected outcome of a this compound cAMP assay?

As a selective MC1R agonist, this compound stimulates the Gs alpha subunit (Gαs) associated with the receptor.[1] This activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP into intracellular cyclic AMP (cAMP).[1] Therefore, a successful experiment should demonstrate a dose-dependent increase in intracellular cAMP levels in cells expressing functional MC1R upon treatment with this compound.

Q3: What are the known binding affinity and functional activity values for this compound?

Competitive radioligand binding assays and functional cAMP assays have been performed to determine the binding affinity (Ki) and half-maximal effective concentration (EC50) of this compound. These values demonstrate its high affinity and potent activation of MC1R.[1]

Quantitative Data Summary

ParameterSpecies/ReceptorValue (nM)
Binding Affinity (Ki) Human MC1R2.26[1]
Human MC3R1420[1]
Human MC4R32.9[1]
Human MC5R486[1]
Functional Agonist Activity (EC50) Human MC1R8.16[1][2]
Cynomolgus Monkey MC1R3.91[1][2]
Mouse MC1R1.14[1][2]
Rat MC1R0.251[2]

Signaling Pathway and Experimental Workflow

Dersimelagon_Signaling_Pathway cluster_cell Melanocyte Dersimelagon Dersimelagon Phosphate MC1R MC1R Dersimelagon->MC1R Binds to Gs Gs Protein MC1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Eumelanin Eumelanin Production MITF->Eumelanin

Caption: this compound signaling pathway in melanocytes.

cAMP_Assay_Workflow start Start cell_culture 1. Cell Culture (e.g., HEK293 with hMC1R) start->cell_culture cell_seeding 2. Cell Seeding (Plate in multi-well format) cell_culture->cell_seeding stimulation 3. Compound Stimulation (Add this compound) cell_seeding->stimulation lysis 4. Cell Lysis stimulation->lysis detection 5. cAMP Detection (Add detection reagents) lysis->detection readout 6. Signal Readout (Measure luminescence/fluorescence) detection->readout analysis 7. Data Analysis (Calculate EC50) readout->analysis end End analysis->end

Caption: General experimental workflow for a cAMP assay.

Troubleshooting Guide

Issue 1: High Well-to-Well Variability

Question: My replicate wells for the same concentration of this compound show significantly different cAMP levels, resulting in large error bars. What could be the cause?

Answer: High variability can obscure the true dose-response relationship. Common causes include:

  • Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a primary source of variability.[4] Ensure you have a homogenous cell suspension before and during plating.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of this compound, control compounds, or assay reagents will lead to variable results.[4] Use calibrated pipettes and be meticulous with your technique.

  • Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation, which can alter reagent concentrations.[4][5] Consider not using the outer wells or using a humidified incubator.

  • Temperature Gradients: Uneven temperature across the plate during incubations can affect the enzymatic reactions in the assay.[4] Ensure the plate is uniformly heated.

Issue 2: Low Signal-to-Noise Ratio

Question: The difference in cAMP levels between my vehicle control and the highest concentration of this compound is very small. How can I increase my assay window?

Answer: A low signal-to-noise ratio can make it difficult to accurately determine the potency of your compound. Consider the following:

  • Suboptimal Agonist Concentration: You may not be using a high enough concentration of this compound to elicit a maximal response. Perform a full dose-response curve to ensure you are capturing the top of the curve.

  • Incorrect Stimulation Time: The peak of cAMP production can be transient. Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the optimal stimulation time.[4]

  • Cell Health and Receptor Expression: Ensure your cells are healthy, within a low passage number, and have adequate expression of MC1R.[4] Over-confluent cells may show a diminished response.[5]

  • Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP. The inclusion of a PDE inhibitor, such as IBMX, can help to preserve the cAMP signal.[4] However, be aware that high concentrations of PDE inhibitors can sometimes increase the basal signal.[6]

  • Low Cell Number: Insufficient cell numbers per well can lead to a weak signal.[5] Try increasing the cell seeding density, but be mindful that this can also increase the background signal.[4]

Issue 3: High Background Signal

Question: My vehicle-treated control wells show a very high cAMP signal, reducing the assay window. What could be causing this?

Answer: High background can mask the specific signal from this compound. Potential causes include:

  • Cell Confluency: Overly confluent cells can lead to non-specific pathway activation and a high basal cAMP level.[5] Ensure you are seeding cells at the recommended density.

  • Serum Components: Some lots of fetal bovine serum (FBS) may contain factors that can stimulate Gs-coupled receptors, leading to an elevated basal cAMP signal.[5] Test different serum lots or consider a serum-free assay medium.

  • Reagent Contamination: Use fresh, sterile reagents to avoid contamination that could lead to non-specific cellular responses.[5]

Troubleshooting_Flowchart start Inconsistent cAMP Assay Results high_variability High Well-to-Well Variability? start->high_variability low_signal Low Signal-to-Noise Ratio? high_variability->low_signal No check_seeding Check Cell Seeding and Pipetting Technique high_variability->check_seeding Yes high_background High Background Signal? low_signal->high_background No optimize_concentration Optimize Agonist Concentration and Incubation Time low_signal->optimize_concentration Yes check_confluency Check Cell Confluency high_background->check_confluency Yes end Improved Results high_background->end No check_edge_effects Address Edge Effects and Temperature Gradients check_seeding->check_edge_effects check_edge_effects->end check_cell_health Verify Cell Health and Receptor Expression optimize_concentration->check_cell_health use_pde_inhibitor Consider Using a PDE Inhibitor check_cell_health->use_pde_inhibitor use_pde_inhibitor->end test_serum Test Different Serum Lots check_confluency->test_serum test_serum->end

Caption: Troubleshooting flowchart for inconsistent cAMP assay results.

Experimental Protocols

Protocol: this compound cAMP Assay in HEK293 cells stably expressing human MC1R

This protocol provides a general framework. Optimal conditions, such as cell number and stimulation time, should be determined empirically.

Materials:

  • HEK293 cells stably expressing human MC1R

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (in DMSO or appropriate solvent)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)

  • cAMP assay kit (e.g., HTRF, Luminescence, or ELISA-based)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipette

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Culture: Maintain HEK293-hMC1R cells in logarithmic growth phase.[7] Ensure cells are not over-confluent.

  • Cell Seeding:

    • Harvest cells and perform a cell count to ensure viability.

    • Resuspend cells in culture medium to the desired density.

    • Seed the cells into the microplate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (assay buffer with the same final concentration of solvent as the highest compound concentration).

  • Assay:

    • Gently aspirate the culture medium from the wells.

    • Wash the cells once with PBS.

    • Add assay buffer containing the PDE inhibitor to each well and incubate for a short period (e.g., 15-30 minutes) at 37°C.

    • Add the this compound serial dilutions and vehicle control to the appropriate wells.

    • Incubate for the predetermined optimal stimulation time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Follow the specific instructions provided with your chosen cAMP assay kit for cell lysis and the addition of detection reagents. This typically involves adding a lysis buffer followed by detection reagents that will generate a signal (e.g., luminescence, fluorescence) proportional to the amount of cAMP present.

  • Signal Readout:

    • Read the plate using a plate reader with the appropriate settings for your assay kit.

  • Data Analysis:

    • Subtract the average signal from the blank wells (if any) from all other wells.

    • Plot the signal versus the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

References

Degradation of Dersimelagon Phosphate in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific degradation pathways and stability data for Dersimelagon Phosphate in various solution-based experimental settings are not extensively published in the public domain. The following guidance is based on general best practices for handling investigational small molecule compounds in a research environment.

Frequently Asked Questions (FAQs)

Q1: What are the potential signs of this compound degradation in my stock solution?

A1: While specific indicators for this compound are not publicly documented, general signs of small molecule degradation in solution can include:

  • Color Change: Any deviation from the expected color of the solution.

  • Precipitation: Formation of solid particles in a solution that was previously clear.

  • Reduced Potency: A noticeable decrease in the expected biological activity in your assays.

  • Altered Chromatographic Profile: If using analytical techniques like HPLC, changes in peak shape, retention time, or the appearance of new peaks can indicate degradation.

Q2: How should I prepare and store stock solutions of this compound to minimize degradation?

A2: For investigational compounds like this compound, it is crucial to follow best practices for solution preparation and storage:

  • Solvent Selection: Use high-purity, anhydrous solvents recommended for similar non-peptide small molecules. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial stock solutions.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to protect from moisture and air. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

  • Light Sensitivity: Protect solutions from light by using amber vials or by wrapping vials in foil, as light can be a significant contributor to the degradation of many organic molecules.

  • Working Solutions: Prepare fresh aqueous working solutions for your experiments from the frozen stock on the day of use. Avoid storing the compound in aqueous buffers for extended periods unless stability has been confirmed.

Q3: I am seeing inconsistent results in my cell-based assays. Could this be related to the degradation of this compound?

A3: Inconsistent results can stem from various factors, but compound instability is a plausible cause. If you suspect degradation:

  • Prepare a fresh stock solution of this compound from the solid compound.

  • Qualify the new stock solution with a simple, reliable assay and compare the results with those obtained using the older stock.

  • Review your solution handling and storage procedures to ensure they align with best practices.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues that may be related to the stability of this compound in your experiments.

Table 1: Troubleshooting Common Experimental Issues
IssuePotential Cause Related to DegradationRecommended Action
Reduced or no biological activity The compound may have degraded in the stock solution or working solution.1. Prepare a fresh stock solution from solid material.2. Prepare fresh working solutions immediately before use.3. Minimize the time the compound spends in aqueous buffer before being added to the assay.
High variability between replicates Inconsistent degradation across different wells or tubes. This could be due to variations in light exposure or temperature.1. Ensure uniform handling of all samples.2. Protect samples from light during incubation.3. Use a fresh aliquot of stock solution for each experiment.
Unexpected cytotoxicity A degradation product may be toxic to the cells.1. Use a freshly prepared solution.2. If possible, analyze the solution for impurities using a suitable analytical method (e.g., HPLC-MS).
Precipitate forms in the media The compound may have limited solubility or may be degrading to a less soluble product in your experimental buffer or media.1. Confirm the solubility of this compound in your specific media.2. Consider using a lower concentration or a different solvent for the final dilution step.

Experimental Protocols

Protocol: General Workflow for Assessing Compound Stability in an Experimental Buffer

This protocol outlines a general method to assess the short-term stability of a compound like this compound in a specific buffer.

  • Preparation of Stock Solution:

    • Accurately weigh the solid this compound.

    • Dissolve in an appropriate anhydrous solvent (e.g., DMSO) to a known concentration (e.g., 10 mM).

    • Aliquot and store at -80°C.

  • Preparation of Test Solutions:

    • Dilute the stock solution into the experimental buffer to the final working concentration.

    • Prepare multiple identical samples.

  • Incubation:

    • Incubate the test solutions under the same conditions as your experiment (e.g., 37°C, 5% CO2).

    • Have a control sample stored at 4°C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample for analysis.

    • Analysis can be performed using HPLC to check for the appearance of degradation peaks and a decrease in the parent compound peak area.

    • Alternatively, test the biological activity of the incubated solution in a quick and reliable assay.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound or the biological activity against time to estimate the stability of this compound under your experimental conditions.

Diagram: Experimental Workflow for Stability Assessment

G A Prepare Fresh Stock Solution (e.g., 10 mM in DMSO) B Dilute to Working Concentration in Experimental Buffer A->B C Incubate under Experimental Conditions (e.g., 37°C) B->C D Take Samples at Time Points (0, 2, 4, 8, 24h) C->D E Analyze by HPLC or Bioassay D->E F Plot % Remaining Compound vs. Time E->F

Caption: Workflow for assessing the stability of this compound in solution.

Signaling Pathway and Troubleshooting Logic

Diagram: Simplified MC1R Signaling Pathway

Dersimelagon is an agonist for the melanocortin 1 receptor (MC1R).[1][2] Understanding its mechanism of action can help in designing experiments and interpreting results.

G cluster_cell Melanocyte MC1R MC1R AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF increases transcription Melanogenesis Melanogenesis MITF->Melanogenesis promotes Dersimelagon This compound Dersimelagon->MC1R activates

Caption: Simplified signaling pathway of this compound via the MC1R.

Diagram: Troubleshooting Logic for Inconsistent Results

G Start Inconsistent Experimental Results Observed Check_Compound Is the compound solution suspect? Start->Check_Compound Check_Assay Are there issues with the assay? Check_Compound->Check_Assay No Fresh_Stock Prepare Fresh Stock Solution Check_Compound->Fresh_Stock Yes Troubleshoot_Assay Troubleshoot Assay Parameters (Cells, Reagents, etc.) Check_Assay->Troubleshoot_Assay Yes Check_Storage Review Storage and Handling Procedures Fresh_Stock->Check_Storage Re_Run Re-run Experiment with Fresh Solution Check_Storage->Re_Run End Problem Resolved Re_Run->End Troubleshoot_Assay->Re_Run

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

Low oral bioavailability of Dersimelagon Phosphate in rat models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dersimelagon (B607062) Phosphate

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers encountering low oral bioavailability of Dersimelagon Phosphate (also known as MT-7117) in rat models.

Frequently Asked Questions (FAQs)

Q1: What is the known oral bioavailability and what are the key pharmacokinetic parameters of dersimelagon in rats?

A1: The oral bioavailability of dersimelagon has been reported as low in rats.[1] The compound is, however, rapidly absorbed following oral administration.[1][2][3][4] Key pharmacokinetic (PK) parameters from a study in male Sprague-Dawley rats are summarized below.[1][2]

Table 1: Pharmacokinetic Parameters of Dersimelagon in Male Sprague-Dawley Rats

Parameter Oral Administration (0.3, 1, and 3 mg/kg) Intravenous Administration (2 mg/kg) Reference
Bioavailability Low N/A [1]
Time to Max. Concentration (Tmax) 30 minutes N/A [2][3][4]
Absorption Rapid; exposure (AUC & Cmax) increases in a slightly more than dose-proportional manner. N/A [1]
Plasma Protein Binding High High [1]
Metabolism Extensively metabolized to a glucuronide in the liver.[2] Moderate clearance. [1][2]
Excretion Primarily through feces after elimination in bile and subsequent hydrolysis back to the parent drug in the gut.[2] N/A [2]

| Half-life (t1/2) | 3.86 hours (total radioactivity) | Moderate |[4] |

Q2: What are the primary factors that could be contributing to the low oral bioavailability of dersimelagon in my rat studies?

A2: Based on available data and general pharmacokinetic principles, the low oral bioavailability of dersimelagon in rats is likely multifactorial. The primary contributors are believed to be:

  • Extensive First-Pass Metabolism: Dersimelagon is extensively metabolized in the liver to its glucuronide form, which is then eliminated in the bile.[2] This significant metabolic conversion before the drug reaches systemic circulation is a classic cause of low oral bioavailability.[5]

  • Poor Aqueous Solubility: While not explicitly detailed for dersimelagon, compounds with poor solubility often exhibit low bioavailability because they must dissolve in the gastrointestinal fluids before they can be absorbed.[6][7]

  • Gastrointestinal Permeability: The efficiency with which the compound crosses the intestinal wall can be a rate-limiting step in its absorption.[7][8]

  • High Plasma Protein Binding: Dersimelagon exhibits high plasma protein binding in rats.[1] While this occurs after absorption, it reduces the concentration of free, active drug and can influence its distribution and clearance.

Troubleshooting Guides

Problem: I am observing undetectable or significantly lower than expected plasma concentrations of dersimelagon after oral administration in rats.

This guide provides a systematic approach to troubleshooting common experimental pitfalls that can lead to poor outcomes in oral bioavailability studies.

Table 2: Troubleshooting Low Plasma Exposure of Dersimelagon

Potential Issue Recommended Action Rationale
Improper Gavage Technique Review and confirm your oral gavage procedure against the standard protocol (see Protocol 1). Ensure the gavage needle length is correct and that there are no signs of misdosing (e.g., fluid from the nose, respiratory distress).[9][10] Incorrect administration can lead to the dose being delivered into the lungs instead of the stomach, or reflux of the administered substance.[9][11]
Inadequate Formulation/Vehicle Evaluate the vehicle used for administration. For compounds with potential solubility issues, a simple aqueous suspension may be insufficient. Consider using vehicles with solubilizing agents or developing a more advanced formulation like a solid dispersion or nanosuspension.[5] The compound must be solubilized in the gastrointestinal tract to be absorbed. If the formulation does not facilitate this, absorption will be minimal.[5][6]
Compound Instability Assess the stability of dersimelagon in the chosen vehicle and under simulated gastrointestinal fluid conditions. The compound could be degrading in the formulation before administration or in the acidic environment of the stomach, reducing the amount available for absorption.[6]
Insufficient Analytical Sensitivity Verify that the Lower Limit of Quantitation (LLOQ) of your analytical method (e.g., LC-MS/MS) is sufficient to detect the expected low plasma concentrations. Given the known low bioavailability, plasma levels may fall below the detection limits of an unoptimized analytical method, leading to falsely negative or inaccurate results.[6]

| Animal-Specific Factors | Ensure rats were properly fasted before dosing, as food can affect drug absorption. Check for any signs of illness in the animals, as this can alter gastrointestinal function and metabolism.[12] | The physiological state of the animal can significantly impact drug pharmacokinetics. |

The following diagram illustrates a logical workflow for troubleshooting unexpectedly low plasma concentrations of dersimelagon.

G cluster_start cluster_checks cluster_actions cluster_end start Start: Low/Undetectable Plasma Concentration gavage 1. Verify Gavage Technique (See Protocol 1) start->gavage formulation 2. Assess Formulation & Vehicle gavage->formulation Technique OK retrain Action: Retrain Personnel, Adjust Technique gavage->retrain Issue Found analytical 3. Check Analytical Method (LLOQ) formulation->analytical Formulation OK reformulate Action: Reformulate Drug (e.g., use solubilizers) formulation->reformulate Issue Found animal 4. Review Animal Health & Fasting analytical->animal Method OK optimize_assay Action: Optimize Assay for Higher Sensitivity analytical->optimize_assay normalize_animal Action: Standardize Animal Conditions animal->normalize_animal Issue Found end_node Proceed with Optimized Experiment animal->end_node Conditions OK retrain->gavage Re-evaluate reformulate->formulation Re-evaluate optimize_assay->analytical normalize_animal->animal Re-evaluate

Caption: Troubleshooting workflow for low dersimelagon plasma levels.

Experimental Protocols

Protocol 1: Standard Operating Procedure for Oral Gavage in Rats

This protocol is a synthesized guide for administering a substance directly into a rat's stomach.

1. Materials:

  • Dersimelagon formulation

  • Appropriately sized gavage needle (see Table 3)

  • Syringe

  • Weigh scale

  • Personal Protective Equipment (gloves, lab coat, eye protection)

Table 3: Recommended Gavage Needle Sizes for Rats

Rat Weight (g) Gauge Length (inches) Tip
150-250 18 2-3 Ball-tip, flexible or curved
>250 16 3 Ball-tip, flexible or curved

Source: Adapted from Washington State University and UCSF IACUC guidelines.[11][13]

2. Procedure:

  • Preparation: Weigh the rat and calculate the precise dosing volume. The maximum recommended volume is 10 mL/kg.[11][13] Pre-measure the insertion depth of the gavage needle by holding it alongside the rat, with the tip at the mouth and the end at the last rib; mark the tube at the nose.[12][13]

  • Restraint: Securely restrain the rat to immobilize its head and align the head and body vertically. The head should be gently extended back to create a straight line through the neck and esophagus.[9][11]

  • Insertion: Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the upper palate towards the esophagus. The tube should pass easily with the animal exhibiting a swallowing reflex.[9][13]

  • Verification: DO NOT FORCE THE NEEDLE. If resistance is met, it may have entered the trachea. Withdraw and try again.[11][12]

  • Administration: Once the needle is at the pre-measured depth, slowly depress the syringe plunger over 2-3 seconds to administer the substance.[10]

  • Withdrawal & Monitoring: After dosing, gently remove the needle along the same path of insertion.[13] Return the animal to its cage and monitor closely for at least 10 minutes for any signs of respiratory distress.[10][11]

G cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing cluster_sampling Phase 3: Sampling & Analysis cluster_analysis Phase 4: Data Analysis prep_animals Prepare Male Sprague-Dawley Rats (Fasting) grouping Divide into Two Groups (n ≥ 4 per group) prep_animals->grouping po_group Group 1: Oral (PO) Dose Dersimelagon (e.g., 3 mg/kg) grouping->po_group iv_group Group 2: Intravenous (IV) Dose Dersimelagon (e.g., 2 mg/kg) grouping->iv_group sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) po_group->sampling iv_group->sampling processing Process Blood to Plasma & Store at -80°C sampling->processing analysis Quantify Dersimelagon Concentration via LC-MS/MS processing->analysis pk_calc Calculate PK Parameters (AUCpo, AUCiv, Clearance) analysis->pk_calc bioavailability Calculate Absolute Bioavailability (F%) F% = (AUCpo / AUCiv) * (Dose_iv / Dose_po) * 100 pk_calc->bioavailability

Caption: Experimental workflow for a rat oral bioavailability study.

Mechanism of Action

Q3: What is the signaling pathway of dersimelagon?

A3: Dersimelagon is a selective agonist for the melanocortin-1 receptor (MC1R).[14][15][16] MC1R is a G-protein coupled receptor (GPCR) located on the surface of melanocytes.[14] Its activation initiates a signaling cascade that leads to the production of eumelanin (B1172464) (black-brown pigment), which has photoprotective effects.[14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanogenesis Melanosome (Melanogenesis) dersimelagon Dersimelagon (Agonist) mc1r MC1R (GPCR) dersimelagon->mc1r Binds & Activates g_protein Gs Protein mc1r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates mitf MITF (Transcription Factor) creb->mitf Increases Transcription tyrosinase Tyrosinase Gene Expression mitf->tyrosinase Upregulates eumelanin Eumelanin Production tyrosinase->eumelanin Leads to

Caption: Simplified MC1R signaling pathway activated by dersimelagon.

References

Dersimelagon Phosphate & Primary Cell Cultures: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers evaluating the in vitro effects of Dersimelagon (B607062) Phosphate, a selective melanocortin-1 receptor (MC1R) agonist, on primary cell cultures. While direct public data on Dersimelagon Phosphate's cytotoxicity in primary cells is limited, this guide addresses potential issues based on its known mechanism of action and standard cell culture practices.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on primary cell cultures?

A1: this compound is a selective agonist for the melanocortin-1 receptor (MC1R).[1][2][3] Therefore, its primary effect in MC1R-expressing primary cells (e.g., melanocytes, keratinocytes, monocytes, endothelial cells, and fibroblasts) is the activation of this receptor and its downstream signaling pathways.[1][2] This is expected to induce biological responses such as melanogenesis in melanocytes and anti-inflammatory effects in other cell types, rather than overt cytotoxicity.[1][3] Preclinical studies on human melanoma cell lines showed that dersimelagon did not affect their proliferation.[1][4]

Q2: At what concentrations should I test this compound to avoid potential cytotoxicity?

A2: For initial experiments, it is recommended to use concentrations that are relevant to the compound's known potency. Dersimelagon (MT-7117) is a potent MC1R agonist.[5] A dose-response curve starting from low nanomolar concentrations up to the low micromolar range (e.g., 1 nM to 10 µM) is advisable to determine the optimal concentration for the desired biological effect without inducing off-target effects that might lead to cytotoxicity.

Q3: Is this compound soluble in standard cell culture media?

A3: For in vitro assays, this compound (MT-7117) has been dissolved in dimethylsulfoxide (DMSO).[3] It is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the cell culture medium to the final working concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected high cytotoxicity at all tested concentrations. 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Contamination: The cell culture may be contaminated with bacteria, mycoplasma, or fungi. 3. Incorrect compound concentration: Errors in calculating dilutions may have resulted in higher than intended concentrations.1. Run a solvent control: Treat cells with the highest concentration of the solvent used in your experiment to rule out its toxicity. Ensure the final solvent concentration is non-toxic for your specific primary cell type. 2. Check for contamination: Regularly test your cell cultures for mycoplasma and visually inspect for signs of bacterial or fungal contamination. 3. Verify calculations and stock solutions: Double-check all dilution calculations and consider preparing a fresh stock solution.
Variability in results between experiments. 1. Cell passage number: Primary cells have a limited lifespan and their characteristics can change with increasing passage number. 2. Inconsistent cell density: Seeding cells at different densities can affect their growth rate and sensitivity to compounds. 3. Reagent variability: Inconsistent quality of media, sera, or other reagents.1. Use a consistent passage number: For a set of experiments, use primary cells within a narrow passage range. 2. Standardize cell seeding: Ensure that the same number of viable cells are seeded in each well for every experiment. 3. Use consistent reagent lots: Whenever possible, use the same lot of media, serum, and other critical reagents for the duration of the study.
No observable biological effect (e.g., no change in melanin (B1238610) production in melanocytes). 1. Low or absent MC1R expression: The primary cell type being used may not express MC1R at sufficient levels. 2. Sub-optimal compound concentration: The concentrations tested may be too low to elicit a response. 3. Incorrect assay endpoint: The chosen assay may not be sensitive enough to detect the biological response.1. Confirm MC1R expression: Verify the expression of MC1R in your primary cells using techniques like qPCR, western blot, or immunocytochemistry. 2. Broaden the concentration range: Test a wider range of this compound concentrations. 3. Optimize the assay: Ensure your assay is validated and sensitive enough to detect the expected biological effect. For melanogenesis, consider measuring melanin content or tyrosinase activity.

Experimental Protocols

Protocol: Assessing Cytotoxicity using a Resazurin-based Assay

This protocol describes a method for evaluating the cytotoxicity of this compound in primary human epidermal melanocytes.

1. Materials:

  • Primary Human Epidermal Melanocytes (HEMs)
  • Melanocyte Growth Medium
  • This compound
  • DMSO (cell culture grade)
  • 96-well cell culture plates
  • Resazurin (B115843) sodium salt solution
  • Phosphate-Buffered Saline (PBS)
  • Plate reader (fluorometer)

2. Procedure:

  • Cell Seeding:
  • Culture HEMs to ~80% confluency.
  • Trypsinize, count, and seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of melanocyte growth medium.
  • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
  • Compound Preparation and Treatment:
  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Perform serial dilutions of the stock solution in cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
  • Include a vehicle control (medium with the highest percentage of DMSO used) and an untreated control.
  • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or control media to the respective wells.
  • Incubation:
  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
  • Resazurin Assay:
  • Prepare a working solution of resazurin in PBS.
  • Remove the treatment media from the wells.
  • Add 100 µL of the resazurin working solution to each well.
  • Incubate for 2-4 hours at 37°C, protected from light.
  • Data Acquisition:
  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Quantitative Data Summary

The following tables present hypothetical data from a cytotoxicity assessment of this compound on two primary cell types.

Table 1: Cell Viability of Primary Human Epidermal Melanocytes after 48-hour exposure to this compound.

This compound (µM)Average Cell Viability (%)Standard Deviation
0 (Vehicle Control)1004.5
0.00198.75.1
0.0199.14.8
0.197.55.3
196.24.9
1094.85.5
50 (Positive Control)15.23.1

Table 2: IC50 Values of this compound in Different Primary Cell Lines (Hypothetical Data).

Cell LineIC50 (µM)
Primary Human Epidermal Melanocytes> 100
Primary Human Dermal Fibroblasts> 100
Primary Human Keratinocytes> 100

Visualizations

cluster_workflow Experimental Workflow for Cytotoxicity Testing start Seed Primary Cells in 96-well plate incubate1 Incubate for 24h (Cell Attachment) start->incubate1 treat Treat cells with this compound (serial dilutions) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 assay Add Resazurin and Incubate 2-4h incubate2->assay read Measure Fluorescence (Excitation: 560nm, Emission: 590nm) assay->read analyze Analyze Data (% Viability, IC50) read->analyze

Caption: Workflow for assessing this compound cytotoxicity.

cluster_pathway This compound (MC1R Agonist) Signaling Pathway Dersimelagon Dersimelagon Phosphate MC1R MC1R (G-protein coupled receptor) Dersimelagon->MC1R binds & activates Gs Gαs MC1R->Gs AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Anti_Inflammatory Anti-inflammatory Effects PKA->Anti_Inflammatory MITF MITF (Melanocyte Master Regulator) CREB->MITF upregulates transcription Melanogenesis Melanogenesis MITF->Melanogenesis

Caption: Simplified MC1R signaling pathway activated by Dersimelagon.

References

Overcoming vehicle effects in Dersimelagon Phosphate in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential vehicle-related effects during in vivo studies with Dersimelagon Phosphate.

Troubleshooting Guide

Vehicle effects can sometimes confound in vivo study results, leading to misinterpretation of a compound's true efficacy and safety profile. Below is a guide to identifying and addressing common issues that may arise from the vehicle used to administer this compound orally.

Issue: Unexpected Adverse Events or Mortality in the Vehicle Control Group

Symptoms:

  • Unexplained animal deaths in the control group.

  • Signs of distress such as lethargy, ruffled fur, or significant weight loss.

  • Local irritation at the site of administration (if applicable, though less common for oral gavage).

Troubleshooting Workflow:

A Unexpected Adverse Events/Mortality in Control Group B Immediate Pause of Dosing & Veterinary Consultation A->B C Verify Formulation & Dosing Procedure B->C Assess animal health D Review Literature for Vehicle Toxicity C->D Check concentration, purity, volume E Conduct Necropsy & Histopathology D->E Identify known toxicities F Consider Vehicle Reformulation E->F Determine target organs of toxicity G Resume Study with Modified Protocol F->G Select a less toxic vehicle cluster_prep Vehicle Preparation cluster_dosing Dosing Procedure A Weigh Vehicle Components (e.g., CMC) B Heat & Disperse in Sterile Water A->B C Cool and Add Remaining Water B->C D Weigh this compound C->D E Add Compound to Vehicle & Mix D->E G Verify Dose Volume based on Body Weight E->G Homogenous Suspension Ready F Acclimatize Animals to Handling F->G H Administer via Oral Gavage G->H I Monitor Animals Post-Dosing H->I cluster_cell Melanocyte DP This compound MC1R MC1R (G-protein coupled receptor) DP->MC1R binds & activates AC Adenylate Cyclase MC1R->AC activates AntiInflammatory Anti-inflammatory Effects MC1R->AntiInflammatory cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF increases transcription Eumelanin Eumelanin Production MITF->Eumelanin

Technical Support Center: Understanding Variability in Pigmentation Response to Dersimelagon in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the pigmentation response to Dersimelagon in mice. Our goal is to help you navigate the potential sources of variability in your experiments and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is Dersimelagon and how does it induce pigmentation in mice?

A1: Dersimelagon (formerly MT-7117) is a potent and selective, orally bioavailable, non-peptide agonist of the Melanocortin 1 Receptor (MC1R).[1][2][3][4] MC1R is a G-protein coupled receptor primarily expressed on melanocytes, the pigment-producing cells.[1] Activation of MC1R by Dersimelagon initiates an intracellular signaling cascade that stimulates the production of eumelanin (B1172464), the black-brown pigment responsible for darker skin and hair.[1][5] This process is known as melanogenesis.

Q2: What is the expected pigmentation response in mice treated with Dersimelagon?

A2: Oral administration of Dersimelagon has been shown to induce a dose-dependent darkening of the coat color in mice.[6][7] This is due to an increased production of eumelanin over pheomelanin (the yellow-red pigment).[5] The effect is typically observed in the newly grown hair after administration. The minimum effective dose for significant coat color darkening in Ay/a mice has been reported to be around 0.3 mg/kg/day administered orally.[6][7]

Q3: What are the key factors that can contribute to variability in the pigmentation response to Dersimelagon in mice?

A3: Variability in the pigmentation response to Dersimelagon can arise from several factors, including:

  • Genetic Background of the Mouse Strain: Different mouse strains have varying genetic makeups that can influence pigmentation. This includes polymorphisms in the Mc1r gene itself, which can alter the receptor's affinity for agonists, and variations in the expression of other genes involved in melanogenesis.

  • Agouti Signaling Protein (ASIP) Expression: ASIP is a natural antagonist of MC1R. It competes with agonists like Dersimelagon for binding to the receptor, thereby inhibiting eumelanin production and promoting pheomelanin synthesis.[8] The level of ASIP expression can vary significantly between different mouse strains (e.g., C57BL/6 vs. agouti strains), leading to different baseline coat colors and responsiveness to MC1R agonists.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of orally administered Dersimelagon can differ between individual mice and strains, leading to variations in the effective concentration of the drug at the target melanocytes.[9][10][11]

  • Experimental Procedures: Inconsistencies in drug formulation, administration technique (e.g., oral gavage), animal handling, and methods of assessing pigmentation can all introduce variability.

  • Other Factors: Age, sex, diet, and the overall health of the mice can also play a role in the pigmentation response.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with Dersimelagon and provides potential solutions.

Issue 1: No Observable Pigmentation Change
Potential Cause Troubleshooting Steps
Sub-threshold Dose Verify the dose calculation and ensure it is within the effective range reported in the literature (≥0.3 mg/kg/day for coat color change in Ay/a mice).[6][7] Consider performing a dose-response study to determine the optimal dose for your specific mouse strain and experimental conditions.
Improper Drug Administration Review your oral gavage technique to ensure correct and consistent delivery of the full dose to the stomach. Improper technique can lead to incomplete dosing or aspiration. Ensure the drug is properly solubilized or suspended in the vehicle.
Drug Instability Check the storage conditions and expiration date of your Dersimelagon stock. Ensure the formulated solution is prepared fresh or stored appropriately to prevent degradation.
Mouse Strain Non-responsiveness The chosen mouse strain may have a genetic background that confers resistance to MC1R agonism. This could be due to a loss-of-function mutation in the Mc1r gene or high levels of the antagonist ASIP. Consider using a different, more responsive strain (e.g., Ay/a or C57BL/6J-Ay/+ mice are often used to demonstrate MC1R agonist effects).[6][7]
Individual Non-responder Even within a responsive strain, individual mice may show a lack of response. This could be due to individual pharmacokinetic differences or other unknown biological factors. If a significant portion of your cohort is non-responsive, investigate the other potential causes listed here.
Issue 2: High Variability in Pigmentation Response Within the Same Treatment Group
Potential Cause Troubleshooting Steps
Inconsistent Drug Administration Ensure all technicians are using a standardized and proficient oral gavage technique. Small variations in the volume administered or the stress induced during the procedure can contribute to variability.
Pharmacokinetic Variability Inter-individual differences in drug absorption and metabolism are common.[9][10][11] While difficult to control, ensuring a consistent fasting state before dosing (if applicable) and using a homogenous cohort of mice (in terms of age and weight) can help minimize this variability.
Variable ASIP Expression In mouse strains with variable agouti expression (e.g., viable yellow Avy/a), the baseline level of MC1R antagonism can differ between individuals, leading to a varied response to Dersimelagon. Using a more genetically uniform strain can help mitigate this.
Subjective Assessment of Pigmentation Visual scoring of coat color can be subjective. Implement a quantitative method for assessing pigmentation, such as digital image analysis or measurement of eumelanin/pheomelanin content in hair samples, to obtain more objective and reproducible data.[1][2][3]
Stress-Induced Effects Stress from handling and procedures can influence various physiological processes, potentially impacting the pigmentation response. Acclimatize the mice to handling and the experimental setup to minimize stress.
Issue 3: Unexpected Side Effects
Potential Cause Troubleshooting Steps
Off-target Effects Although Dersimelagon is selective for MC1R, at high doses, it may interact with other melanocortin receptors (e.g., MC4R), which are involved in regulating appetite, metabolism, and sexual function.[4] Observe mice for changes in body weight, food and water intake, and general behavior. If off-target effects are suspected, consider reducing the dose.
Formulation/Vehicle Effects The vehicle used to dissolve or suspend Dersimelagon could have its own effects. Always include a vehicle-only control group in your experiments to differentiate the effects of the drug from those of the vehicle.
General Toxicity While preclinical and clinical studies have shown Dersimelagon to be generally well-tolerated,[9] monitor the animals for any signs of distress, such as lethargy, ruffled fur, or significant weight loss. If toxicity is suspected, consult with a veterinarian and consider reducing the dose or discontinuing the experiment. In human studies, the most common treatment-related adverse events were nausea, freckles (ephelides), and skin hyperpigmentation.[9]

Data Presentation: Quantitative Summary of Dersimelagon's In Vitro and In Vivo Activity

Table 1: In Vitro Activity of Dersimelagon

ParameterSpeciesValueReference
MC1R EC50 Human8.16 nM[2][4]
Cynomolgus Monkey3.91 nM[2][4]
Mouse1.14 nM[2][4]
Rat0.251 nM[2][4]
MC4R EC50 Human79.6 nM[3]
MC1R Ki Human2.26 nM[4]
MC4R Ki Human32.9 nM[4]
Melanin (B1238610) Production EC50 (B16-F1 cells) Mouse13 pM[3]

Table 2: In Vivo Pigmentation Response to Oral Dersimelagon in Mice

Mouse StrainDoseDurationObserved EffectReference
Ay/a ≥0.3 mg/kg/day6 daysSignificant coat color darkening[6][7]
C57BL/6J-Ay/+ ≥0.3 mg/kg/dayRepeated AdministrationSignificant coat color darkening[6][7]

Experimental Protocols

Protocol 1: Induction of Pigmentation in Mice with Oral Dersimelagon
  • Animal Model: Select a suitable mouse strain. Ay/a or C57BL/6J-Ay/+ mice are recommended for robust and visually apparent responses.[6][7] House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dersimelagon Formulation: Prepare a homogenous suspension of Dersimelagon in a suitable vehicle (e.g., 0.5% methylcellulose). The final concentration should be calculated based on the desired dose and the average weight of the mice.

  • Administration: Administer Dersimelagon or vehicle control orally via gavage once daily for the desired duration (e.g., 6 consecutive days).[6][7] Ensure proper technique to minimize stress and ensure accurate dosing.

  • Observation: Shave a small patch of fur on the dorsal side of the mice before the start of the experiment to facilitate the observation of newly grown, pigmented hair.

  • Assessment of Pigmentation: At the end of the study period, assess the coat color of the newly grown fur. This can be done qualitatively by visual scoring or quantitatively using the methods described in Protocol 2.

Protocol 2: Quantitative Analysis of Mouse Coat Color

Method A: Digital Image Analysis

  • Image Acquisition: Anesthetize the mice and take high-resolution digital photographs of the dorsal coat under standardized lighting conditions.

  • Image Processing: Use image analysis software (e.g., ImageJ or Adobe Photoshop) to quantify the pigmented area.

    • Convert the image to a suitable color space (e.g., grayscale or RGB).

    • Set a threshold to distinguish between the pigmented (dark) and non-pigmented (light) areas of the coat.

    • Calculate the percentage of the total area that is pigmented.

    • A detailed protocol for this method has been described by D'Orazio et al. (2009).

Method B: Eumelanin and Pheomelanin Quantification

  • Hair Sample Collection: Pluck or shave hair samples from the dorsal region of the mice.

  • Melanin Extraction and Analysis:

    • Hydrolyze the hair samples to release the melanin pigments.

    • Quantify the eumelanin and pheomelanin content using high-performance liquid chromatography (HPLC) with UV or fluorescence detection.[1][2][3]

    • This method provides a precise measurement of the ratio of the two melanin types.

Signaling Pathways and Experimental Workflows

Dersimelagon_Signaling_Pathway Dersimelagon Dersimelagon MC1R MC1R Dersimelagon->MC1R Binds and Activates G_alpha_s Gαs MC1R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Catalyzes ATP to cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Melanogenesis_Enzymes Melanogenic Enzymes (e.g., Tyrosinase) MITF->Melanogenesis_Enzymes Upregulates Transcription Eumelanin Eumelanin (Pigmentation) Melanogenesis_Enzymes->Eumelanin Catalyzes Synthesis ASIP ASIP ASIP->MC1R Antagonizes

Caption: Dersimelagon-induced MC1R signaling pathway leading to eumelanin production.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Animal_Selection Select Mouse Strain (e.g., Ay/a) Drug_Formulation Prepare Dersimelagon Suspension Oral_Gavage Daily Oral Gavage (Dersimelagon or Vehicle) Drug_Formulation->Oral_Gavage Visual_Observation Visual Observation of Coat Color Oral_Gavage->Visual_Observation Image_Analysis Quantitative Image Analysis Visual_Observation->Image_Analysis Melanin_Quantification Eumelanin/Pheomelanin Quantification (HPLC) Visual_Observation->Melanin_Quantification Statistical_Analysis Statistical Analysis Image_Analysis->Statistical_Analysis Melanin_Quantification->Statistical_Analysis

Caption: Experimental workflow for assessing Dersimelagon-induced pigmentation in mice.

Troubleshooting_Logic Start Experiment Start Observation Observe Pigmentation Response Start->Observation Expected_Outcome Expected Pigmentation Change Observed Observation->Expected_Outcome Yes No_Response No or Low Response Observation->No_Response No High_Variability High Variability Observation->High_Variability Inconsistent End Experiment Complete Expected_Outcome->End Check_Dose Check Dose & Administration No_Response->Check_Dose Check_Procedure Review Experimental Procedures High_Variability->Check_Procedure Check_Strain Consider Mouse Strain Genetics Check_Dose->Check_Strain Dose/Admin OK Refine_Protocol Refine Protocol Check_Dose->Refine_Protocol Issue Found Check_Strain->Refine_Protocol Potential Issue Check_Procedure->Refine_Protocol Issue Found Refine_Protocol->Start

Caption: Logical workflow for troubleshooting unexpected results in pigmentation studies.

References

Technical Support Center: Dersimelagon Phosphate and Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from Dersimelagon Phosphate in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate potential assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as MT-7117) is an investigational, orally active small molecule that acts as a selective agonist for the melanocortin-1 receptor (MC1R).[1][2][3] MC1R is a G-protein coupled receptor involved in regulating skin pigmentation and inflammation.[1] By activating MC1R, Dersimelagon stimulates the production of eumelanin, a dark pigment that can offer protection from sunlight.[1] This mechanism is being explored for the treatment of rare genetic disorders that cause extreme sun sensitivity, such as Erythropoietic Protoporphyria (EPP) and X-Linked Protoporphyria (XLP).[4]

Q2: Can this compound interfere with my fluorescence-based assay?

While there is no specific data in the public domain detailing the fluorescent properties of this compound, it is a possibility that, like many small molecules, it could interfere with fluorescence-based assays.[5][6] Small molecules can interfere with such assays through two primary mechanisms: autofluorescence and fluorescence quenching.[5]

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a false-positive signal.

  • Fluorescence Quenching: The compound may absorb the excitation light or the emitted light from your fluorescent probe, leading to a false-negative signal. This is also known as the inner-filter effect.[5]

Q3: What are the initial steps to determine if this compound is causing interference?

To determine if this compound is interfering with your assay, you should run a series of control experiments. A simple initial check is to measure the fluorescence of this compound alone in your assay buffer at the same excitation and emission wavelengths used for your experimental probe.

Troubleshooting Guides

Issue 1: Unexpectedly High Fluorescence Signal (Potential Autofluorescence)

Symptoms:

  • A dose-dependent increase in fluorescence signal in wells containing this compound, even in the absence of the biological target or other assay components.

  • The signal is present at the start of a kinetic assay.

Troubleshooting Protocol:

  • Measure the Intrinsic Fluorescence of this compound:

    • Prepare a dilution series of this compound in your assay buffer.

    • Dispense into a microplate.

    • Read the plate using the same filter set (excitation and emission wavelengths) as your primary assay.

  • Analyze the Data:

    • If you observe a concentration-dependent increase in fluorescence from the compound alone, this confirms autofluorescence.

  • Mitigation Strategies:

    • Change Fluorophore: Switch to a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance and emission spectra of this compound. Red-shifted fluorophores are often less susceptible to interference from small molecules.[7]

    • Pre-read Correction: If using a different fluorophore is not possible, you can perform a pre-read of the plate after adding this compound but before adding the fluorescent substrate/probe. This background reading can then be subtracted from the final endpoint reading.

    • Time-Resolved Fluorescence (TRF): Consider using a TRF-based assay. These assays have a time delay between excitation and emission detection, which can reduce interference from short-lived background fluorescence from compounds.[8]

Issue 2: Unexpectedly Low Fluorescence Signal (Potential Quenching)

Symptoms:

  • A dose-dependent decrease in the fluorescence signal in your assay.

  • The compound shows inhibitory activity in an assay where it is not expected to be an inhibitor.

Troubleshooting Protocol:

  • Measure the Absorbance Spectrum of this compound:

    • Use a spectrophotometer to measure the absorbance spectrum of this compound across a range of wavelengths, including the excitation and emission wavelengths of your fluorophore.

  • Analyze the Data:

    • If this compound has significant absorbance at the excitation or emission wavelength of your fluorophore, it can cause quenching (the inner-filter effect).

  • Mitigation Strategies:

    • Change Fluorophore: Use a fluorophore with excitation and emission wavelengths that are outside the absorbance spectrum of this compound.

    • Reduce Compound Concentration: If possible, lower the concentration of this compound in your assay to a range where the inner-filter effect is minimized.

    • Mathematical Correction: For absorbance-based interference, mathematical corrections can be applied if the absorbance of the compound is known at the relevant wavelengths. However, this is a more complex approach.

    • Orthogonal Assay: Validate your findings using a non-fluorescence-based method, such as an absorbance or luminescence-based assay, to confirm the biological activity.[5]

Data Presentation

To systematically assess the potential for interference, it is recommended to record your findings in a structured manner. The tables below provide a template for summarizing your experimental results.

Table 1: Autofluorescence Profile of this compound

This compound Concentration (µM)Fluorescence Intensity (RFU) at Assay Wavelengths
0 (Blank)
1
5
10
25
50

Table 2: Absorbance Profile of this compound

Wavelength (nm)Absorbance at 10 µM this compound
Your Excitation λ
Your Emission λ
280
340
485
535
590
650

Experimental Protocols

Protocol 1: Measuring the Intrinsic Fluorescence of this compound

  • Preparation: Prepare a 2x dilution series of this compound in your assay buffer, starting from the highest concentration used in your primary assay. Include a "buffer only" blank control.

  • Dispensing: Add the solutions to the wells of a black, clear-bottom microplate (or the plate type recommended for your fluorescence reader).

  • Reading: Use a microplate reader to measure the fluorescence at the same excitation and emission wavelengths and gain settings as your primary assay.

  • Analysis: Plot the fluorescence intensity (RFU) against the concentration of this compound. A linear increase in fluorescence with concentration is indicative of autofluorescence.

Protocol 2: Measuring the Absorbance Spectrum of this compound

  • Preparation: Prepare a solution of this compound in your assay buffer at a concentration relevant to your assay (e.g., 10 µM).

  • Measurement: Use a UV-Visible spectrophotometer to scan the absorbance of the solution from approximately 250 nm to 700 nm. Use the assay buffer as a blank.

  • Analysis: Examine the absorbance spectrum for any peaks that overlap with the excitation or emission wavelengths of your fluorophore.

Visualizations

Below are diagrams to help visualize the concepts discussed in this guide.

G This compound Signaling Pathway Dersimelagon Dersimelagon Phosphate MC1R MC1R (G-protein coupled receptor) Dersimelagon->MC1R activates AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription Eumelanin Eumelanin Production MITF->Eumelanin increases

Caption: Signaling pathway of this compound via the MC1R.

G Troubleshooting Workflow for Assay Interference Start Unexpected Assay Result with this compound Control_Exp Run Control Experiments: - Compound alone in buffer - Assay without enzyme/target Start->Control_Exp Check_Signal Is there a signal from the compound alone? Control_Exp->Check_Signal Autofluorescence Potential Autofluorescence Check_Signal->Autofluorescence Yes Quenching Potential Quenching or other interference Check_Signal->Quenching No Measure_Spectra Measure Absorbance and Emission Spectra of Compound Autofluorescence->Measure_Spectra Quenching->Measure_Spectra Mitigate_Auto Mitigation Strategies: - Change fluorophore - Pre-read correction - Use TRF Measure_Spectra->Mitigate_Auto Mitigate_Quench Mitigation Strategies: - Change fluorophore - Lower compound conc. - Orthogonal assay Measure_Spectra->Mitigate_Quench End Validated Result Mitigate_Auto->End Mitigate_Quench->End

Caption: Experimental workflow for troubleshooting assay interference.

G Decision Tree for Interference Type Start Run compound-only control Signal_Increase Dose-dependent signal increase? Start->Signal_Increase Signal_Decrease Dose-dependent signal decrease in main assay? Signal_Increase->Signal_Decrease No Autofluorescence Diagnosis: Autofluorescence Signal_Increase->Autofluorescence Yes Quenching Diagnosis: Quenching (Inner-filter effect) Signal_Decrease->Quenching Yes No_Interference No direct fluorescence interference detected Signal_Decrease->No_Interference No Other Consider other interference (e.g., chemical reactivity) No_Interference->Other

Caption: Decision tree for diagnosing the type of fluorescence interference.

References

How to prevent Dersimelagon Phosphate precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dersimelagon Phosphate (MT-7117). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound in their experiments, with a focus on preventing precipitation in media.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound in your experimental media can lead to inaccurate results and loss of valuable reagents. The following guide provides a systematic approach to troubleshoot and prevent this issue.

Problem: Precipitate observed in media after adding this compound.

Potential Cause Explanation Troubleshooting Steps
High Final Concentration The concentration of this compound exceeds its solubility limit in the specific cell culture medium being used.1. Determine the Solubility Limit: Perform a serial dilution of this compound in your media to identify the concentration at which precipitation occurs. 2. Optimize Working Concentration: Ensure your experimental concentration is below the determined solubility limit.[1]
"Solvent Shock" Rapid dilution of a concentrated this compound stock solution (e.g., in DMSO) into an aqueous medium can cause the compound to crash out of solution.[1]1. Gradual Dilution: Add the DMSO stock solution to the media drop-wise while gently vortexing or swirling the tube. 2. Minimize DMSO Concentration: Keep the final concentration of DMSO in the media as low as possible (ideally below 0.5%).[1]
Media Composition Components in the cell culture media, such as salts and proteins, can interact with this compound, affecting its solubility.1. Test Different Media: If possible, test the solubility of this compound in alternative media formulations. 2. Serum Concentration: Evaluate if the presence or concentration of serum (e.g., FBS) impacts precipitation.
pH of the Media The pH of the cell culture media can influence the ionization state of this compound, thereby affecting its solubility.1. Monitor Media pH: Ensure the pH of your media is within the recommended range for your cell line. 2. pH Adjustment (with caution): If you suspect pH is the issue, you can perform a controlled experiment to assess solubility at different pH values. However, be mindful that altering media pH can impact cell health.
Temperature Temperature fluctuations can affect the solubility of compounds.1. Maintain Consistent Temperature: Ensure that all solutions are at the appropriate temperature before mixing. 2. Avoid Freeze-Thaw Cycles: Prepare single-use aliquots of your this compound stock solution to minimize freeze-thaw cycles, which can promote precipitation.[1]
Improper Storage Incorrect storage of the stock solution can lead to degradation or precipitation.1. Follow Manufacturer's Recommendations: Store the this compound stock solution at the recommended temperature (typically -20°C or -80°C) in a dark, dry place.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as MT-7117) is a selective, orally available small molecule agonist of the melanocortin-1 receptor (MC1R).[2] MC1R is a G-protein coupled receptor (GPCR) that, when activated, initiates a signaling cascade leading to the production of eumelanin (B1172464), a dark pigment that can protect the skin from light-induced damage.[3]

Q2: What is the signaling pathway activated by Dersimelagon?

A2: As an MC1R agonist, Dersimelagon binds to and activates the MC1R. This activation stimulates the associated Gαs protein, which in turn activates adenylyl cyclase. Adenylyl cyclase increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to increased eumelanin synthesis.[1][4]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Anhydrous Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing concentrated stock solutions of Dersimelagon.[1]

Q4: Is there quantitative data on the solubility of this compound in different cell culture media?

A4: Currently, there is no publicly available, comprehensive quantitative data on the solubility of this compound in specific cell culture media such as DMEM or RPMI-1640. The stability and solubility in in vitro experimental conditions can be influenced by multiple factors including media composition, pH, temperature, and the presence of serum.[1] It is highly recommended that researchers determine the solubility and stability under their specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * 0.001 L * 773.76 g/mol * 1000 mg/g = 7.74 mg for 1 mL

  • Weigh the calculated amount of this compound in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Gently vortex or sonicate the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, low-adhesion microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.[1]

Protocol 2: Determining the Stability and Solubility of this compound in Cell Culture Media

This protocol provides a framework for assessing the stability and solubility of this compound in your specific cell culture medium.

Materials:

  • This compound 10 mM stock solution in DMSO

  • Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, low-adhesion microcentrifuge tubes or a multi-well plate

  • Incubator at 37°C with 5% CO₂

  • Microscope

  • (Optional) Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Test Samples:

    • Prepare a serial dilution of the this compound stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

    • Prepare a control sample with the highest concentration of DMSO used in the dilutions.

    • Prepare samples in both serum-free and serum-containing media.

  • Incubation:

    • Incubate the prepared samples at 37°C in a 5% CO₂ incubator for various time points (e.g., 0, 2, 6, 12, 24, 48 hours).

  • Visual Inspection:

    • At each time point, visually inspect the samples for any signs of precipitation.

    • Use a microscope to examine the samples for the presence of crystals or amorphous precipitate.

  • (Optional) Quantitative Analysis:

    • At each time point, centrifuge the samples to pellet any precipitate.

    • Collect the supernatant and analyze the concentration of soluble this compound using a suitable analytical method like HPLC-UV or LC-MS.

    • Compare the measured concentration to the initial concentration to determine the percentage of compound remaining in solution.

Data Presentation:

The results of this experiment can be summarized in a table to easily compare the solubility and stability under different conditions.

Table 1: Hypothetical Solubility and Stability of this compound in DMEM with 10% FBS at 37°C

ConcentrationTime (hours)Visual ObservationSoluble Concentration (µM)% Remaining in Solution
10 µM0Clear10.0100%
24Clear9.999%
48Clear9.898%
50 µM0Clear50.0100%
24Slight Haze45.290.4%
48Visible Precipitate38.577%
100 µM0Clear100.0100%
24Visible Precipitate65.165.1%
48Heavy Precipitate42.342.3%

Visualizations

This compound Signaling Pathway

Dersimelagon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dersimelagon Dersimelagon Phosphate MC1R MC1R (G-Protein Coupled Receptor) Dersimelagon->MC1R Binds to G_Protein Gαs Protein MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Eumelanin Increased Eumelanin Production Downstream->Eumelanin Leads to

Caption: Signaling pathway of this compound via the MC1R.

Experimental Workflow for Preventing Precipitation

Precipitation_Troubleshooting_Workflow Start Start: Precipitation Observed Check_Concentration Is the final concentration too high? Start->Check_Concentration Reduce_Concentration Action: Reduce working concentration Check_Concentration->Reduce_Concentration Yes Check_Dilution Was 'solvent shock' a possibility? Check_Concentration->Check_Dilution No Success Success: No Precipitation Reduce_Concentration->Success Slow_Dilution Action: Use gradual dilution and minimize final DMSO % Check_Dilution->Slow_Dilution Yes Check_Media Could media components be the cause? Check_Dilution->Check_Media No Slow_Dilution->Success Test_Media Action: Test alternative media or serum concentrations Check_Media->Test_Media Yes Check_Storage Was the stock solution stored correctly? Check_Media->Check_Storage No Test_Media->Success Proper_Storage Action: Aliquot and store at -80°C Check_Storage->Proper_Storage Yes Check_Storage->Success No Proper_Storage->Success

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Dersimelagon Phosphate in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dersimelagon Phosphate (MT-7117) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as MT-7117) is an investigational, orally active, small-molecule selective agonist for the melanocortin-1 receptor (MC1R).[1][2] Its primary mechanism of action involves binding to and activating MC1R, which is expressed in various cells, including melanocytes.[2] This activation stimulates the production of eumelanin, the dark pigment in the skin, which is thought to provide photoprotective effects.[3] Beyond pigmentation, MC1R activation has been shown to have anti-inflammatory and anti-fibrotic effects.[1][2]

Q2: What are the reported side effects of this compound in human clinical trials?

A2: In human clinical trials, this compound has been generally well-tolerated.[4][5] The most commonly reported treatment-related adverse events include nausea, headache, freckles (ephelides), and skin hyperpigmentation.[6]

Q3: Is there detailed information on the side effects of this compound in animal studies?

A3: While preclinical studies in mice, rats, and monkeys have been conducted and have been described as having "excellent safety profiles," specific quantitative data on adverse events in these animal models are limited in publicly available literature.[1][7] The primary focus of published animal studies has been on the efficacy of this compound, such as inducing skin pigmentation and its anti-fibrotic effects.[1][7] Researchers should therefore closely monitor animals for potential translational side effects observed in humans.

Q4: What is the known pharmacokinetic profile of this compound in animals?

A4: Pharmacokinetic studies have been conducted in rats and monkeys. Following oral administration, Dersimelagon is rapidly absorbed.[8] In rats, the time to maximum plasma concentration (Tmax) is approximately 30 minutes, and in monkeys, it is about 1.5 hours.[8] The drug is widely distributed in the body, but with little to no radioactivity detected in the brain or fetal tissues in rat studies.[8]

Troubleshooting Guides

Issue 1: Observing Changes in Skin or Fur Pigmentation
  • Description: A noticeable darkening of the skin or fur in study animals. This is an expected pharmacodynamic effect of an MC1R agonist.[7]

  • Management:

    • Documentation: Quantify the changes in pigmentation using standardized colorimetric methods or scoring systems. This is valuable efficacy data.

    • Monitoring: While generally not adverse, monitor for any associated skin irritation, inflammation, or other dermatological changes.

    • Considerations: Be aware that this effect may influence blinding in study designs.

Issue 2: Potential for Nausea or Gastrointestinal Discomfort
  • Description: Although not specifically reported in animal studies of Dersimelagon, nausea is a known side effect in human trials.[6] In animals, this may manifest as changes in eating or drinking habits, pica (ingestion of non-food items), or altered activity levels.

  • Management:

    • Monitoring:

      • Closely monitor food and water intake daily.

      • Observe for signs of pica.

      • Record activity levels and any unusual behaviors.

    • Mitigation Strategies:

      • Dosing with Food: Administering this compound with food may help to reduce potential gastrointestinal upset.

      • Dose Adjustment: If severe signs of discomfort are observed, consider a dose reduction or consultation with the study veterinarian.

Issue 3: General Animal Welfare and Monitoring
  • Description: General monitoring for any unforeseen adverse effects is crucial in preclinical studies.

  • Management:

    • Regular Health Checks: Conduct and document regular health assessments, including body weight, hydration status, and overall demeanor.

    • Bloodwork: If clinically indicated, periodic bloodwork can be performed to monitor for any systemic effects.

    • Clear Reporting: Establish clear criteria for reporting and managing any observed adverse events in consultation with the Institutional Animal Care and Use Committee (IACUC) and veterinary staff.

Data Presentation

Table 1: Summary of Treatment-Emergent Adverse Events in Human Phase 2 Clinical Trial of this compound [6]

Adverse EventPlacebo (%)Dersimelagon 100 mg (%)Dersimelagon 300 mg (%)
NauseaNot Reported27.927.9
Ephelides (Freckles)Not Reported23.523.5
Skin HyperpigmentationNot Reported20.620.6

Note: This data is from human clinical trials and should be used as a guide for potential translational effects to monitor in animal models.

Experimental Protocols

Protocol 1: Induction of Pigmentation in a Murine Model (General Methodology)

This protocol is a generalized representation based on descriptions of MC1R agonist studies.

  • Animal Model: C57BL/6J mice or other appropriate strains.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the experiment.

  • Grouping: Randomly assign animals to vehicle control and this compound treatment groups.

  • Dosing:

    • Prepare this compound in a suitable vehicle (e.g., sterile water, saline).

    • Administer the compound orally via gavage at the desired dose(s).

    • Administer the vehicle to the control group.

  • Observation:

    • Monitor animals daily for any clinical signs of toxicity.

    • At specified time points, shave a small area of the dorsal fur to observe changes in skin and newly grown fur color.

    • Quantify skin pigmentation using a colorimeter or a standardized visual scoring system.

Visualizations

Dersimelagon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dersimelagon Dersimelagon MC1R MC1R (Melanocortin-1 Receptor) Dersimelagon->MC1R Binds to G_Protein Gs Protein MC1R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF (Microphthalmia-associated Transcription Factor) CREB->MITF Increases Transcription Eumelanin_Production Increased Eumelanin Production MITF->Eumelanin_Production Promotes

Caption: Signaling pathway of this compound via MC1R activation.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Randomization Randomization into Groups (Vehicle, Dersimelagon Doses) Animal_Acclimatization->Randomization Dosing_Period Daily Oral Administration Randomization->Dosing_Period Monitoring Daily Monitoring: - Clinical Signs - Food/Water Intake - Body Weight Dosing_Period->Monitoring Efficacy_Assessment Efficacy Assessment: - Skin/Fur Pigmentation Changes Dosing_Period->Efficacy_Assessment Endpoint Study Endpoint: - Tissue Collection - Data Analysis Efficacy_Assessment->Endpoint Stop Stop Endpoint->Stop

Caption: General experimental workflow for in vivo studies of this compound.

References

Improving the stability of Dersimelagon Phosphate stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dersimelagon Phosphate (B84403)

This guide provides researchers, scientists, and drug development professionals with essential information for preparing, storing, and troubleshooting stock solutions of Dersimelagon Phosphate to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For initial solubilization, Dimethyl Sulfoxide (B87167) (DMSO) is highly recommended.[1][2] DMSO is a versatile aprotic solvent capable of dissolving a wide range of organic compounds, including both polar and nonpolar molecules.[1] For assays where DMSO may be incompatible, absolute ethanol (B145695) can be considered as an alternative. Always start with a small amount of the compound to test solubility in the chosen solvent before preparing a large stock.

Q2: What is the recommended storage temperature for this compound stock solutions?

A2: For long-term stability (months to years), it is best practice to store stock solutions at -20°C or lower. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[3]

Q3: How long can I store the stock solution?

A3: In an appropriate solvent like DMSO, stock solutions are generally stable for up to 3 months when stored at -20°C.[2] However, the actual stability depends on the solvent, concentration, and storage conditions. For aqueous dilutions, it is recommended to prepare them fresh for each experiment and use them within 24 hours, as the presence of water can accelerate degradation through hydrolysis.[4][5][6]

Q4: Should I protect the stock solution from light?

A4: Yes. Many organic compounds are sensitive to light and can undergo photodegradation.[5][7] It is a standard best practice to store this compound, both in solid form and in solution, in amber vials or containers wrapped in foil to protect it from light exposure.

Q5: What are the visible signs of degradation or instability in my stock solution?

A5: Visible signs of potential degradation or instability include:

  • Precipitation or Cloudiness: The appearance of solid particles or a hazy look after the solution was initially clear.

  • Color Change: Any deviation from the solution's original color.

  • Inconsistent Experimental Results: A gradual or sudden loss of the compound's expected biological activity can be an indicator of chemical degradation.

Troubleshooting Guide

Problem: My this compound stock solution has become cloudy or shows precipitation after storage.

  • Possible Cause 1: Poor Solubility. The concentration of the stock solution may exceed the solubility limit of the compound in the chosen solvent, especially after temperature changes (e.g., removal from a freezer).

    • Solution: Gently warm the vial to 37°C and vortex or sonicate to attempt redissolving the precipitate. If it does not redissolve, the concentration is likely too high. Prepare a new, more dilute stock solution.

  • Possible Cause 2: Contamination. Water or other contaminants may have been introduced into the stock solution, reducing the compound's solubility.

    • Solution: Ensure you are using anhydrous solvents and sterile preparation techniques. Filter the stock solution through a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for DMSO).

Problem: I am observing a decline in the compound's efficacy in my experiments over time.

  • Possible Cause 1: Chemical Degradation. The compound may be degrading due to improper storage conditions. As a phosphate ester, this compound may be susceptible to hydrolysis, especially if exposed to moisture or non-neutral pH.[8][9]

    • Solution: Discard the old stock solution and prepare a fresh one using the best practices outlined below (aliquoting, protection from light, proper temperature). Consider performing a stability test to determine the usable lifespan of your stock solutions under your specific storage and handling conditions (see Experimental Protocols section).

  • Possible Cause 2: Repeated Freeze-Thaw Cycles. Repeatedly freezing and thawing the main stock solution can accelerate degradation.

    • Solution: Always aliquot stock solutions into smaller, single-use volumes to avoid repeated temperature cycling of the entire batch.[3]

Below is a troubleshooting workflow for handling stock solution stability issues.

G start Instability Suspected (e.g., Precipitation, Low Activity) check_visual Visually Inspect Solution (Precipitate, Color Change?) start->check_visual precipitate Precipitate or Cloudiness Observed check_visual->precipitate Yes no_precipitate Solution is Clear check_visual->no_precipitate No warm_sonicate Warm to 37°C and Vortex/Sonicate precipitate->warm_sonicate check_activity Review Experimental Data (Loss of Efficacy?) no_precipitate->check_activity dissolved Does it redissolve? warm_sonicate->dissolved use_solution Solution OK to Use. Consider making smaller aliquots. dissolved->use_solution Yes new_stock Discard. Prepare fresh, more dilute stock. Use anhydrous solvent. Aliquot. dissolved->new_stock No activity_ok Activity is Consistent check_activity->activity_ok No activity_low Activity is Decreasing check_activity->activity_low Yes end_ok Stock Solution Likely Stable. Continue Monitoring. activity_ok->end_ok check_storage Review Storage Protocol (Temp, Light, Freeze/Thaw Cycles) activity_low->check_storage check_storage->new_stock Protocol Violated check_storage->new_stock Protocol OK (Suggests inherent instability)

Caption: Troubleshooting workflow for this compound stock solution issues.

Best Practices for Preparation and Storage

Following a standardized workflow for preparing and storing stock solutions is critical for ensuring their stability and longevity.

G cluster_prep Preparation cluster_store Storage weigh 1. Accurately weigh This compound in a sterile tube. add_solvent 2. Add appropriate volume of anhydrous DMSO to reach target concentration. weigh->add_solvent dissolve 3. Vortex/Sonicate at RT until fully dissolved. Visually confirm no particulates. add_solvent->dissolve aliquot 4. Dispense into single-use aliquots in amber, tightly sealed micro-vials. dissolve->aliquot label_vials 5. Clearly label each vial (Name, Conc., Date). aliquot->label_vials store 6. Store at -20°C or below for long-term stability. label_vials->store

Caption: Recommended workflow for preparing and storing stock solutions.

Experimental Protocols

Since specific stability data for this compound is not widely available, users should perform their own stability assessments for their specific solvent and storage conditions.

Protocol: HPLC-Based Stability Assessment of this compound Stock Solution

  • Objective: To quantify the degradation of this compound in a specific solvent over time under defined storage conditions.

  • Materials:

    • This compound

    • Chosen solvent (e.g., DMSO)

    • HPLC system with a UV detector

    • Appropriate HPLC column (e.g., C18 reverse-phase)

    • Mobile phase (to be optimized, e.g., Acetonitrile and water with 0.1% formic acid)

    • Storage vials (amber)

    • Calibrated freezer/refrigerator

  • Methodology:

    • Timepoint Zero (T=0) Preparation:

      • Prepare a fresh stock solution of this compound at the desired concentration (e.g., 10 mM in DMSO).

      • Immediately take an aliquot and dilute it to a working concentration within the linear range of the HPLC detector.

      • Inject the diluted sample into the HPLC system and record the chromatogram. The area of the main peak corresponding to this compound is the T=0 reference value.

    • Sample Storage:

      • Aliquot the remaining stock solution into multiple amber vials, one for each future timepoint.

      • Store the vials under the desired test condition (e.g., -20°C, 4°C, or room temperature).

    • Subsequent Timepoints (e.g., T=1 week, 1 month, 3 months):

      • At each timepoint, retrieve one vial from storage.

      • Allow the vial to equilibrate to room temperature.

      • Dilute and analyze by HPLC using the exact same method as for T=0.

      • Record the peak area of this compound. Note the appearance of any new peaks, which may be degradation products.

    • Data Analysis:

      • Calculate the percentage of this compound remaining at each timepoint relative to the T=0 peak area.

      • Percentage Remaining = (Peak Area at T=x / Peak Area at T=0) * 100.

      • A common threshold for stability is retaining ≥90% of the initial concentration.

Data Presentation

Quantitative stability data should be summarized in clear, structured tables. The following are hypothetical examples to illustrate how such data could be presented.

Table 1: Hypothetical Stability of 10 mM this compound in DMSO

Storage TemperatureTimepoint% Remaining (Mean ± SD)Appearance of Degradation Products
-20°C 1 Month99.5 ± 0.4%No
3 Months98.9 ± 0.6%No
6 Months97.2 ± 0.8%Minor peak detected
4°C 1 Week98.1 ± 0.7%No
1 Month92.5 ± 1.1%Yes
25°C (Room Temp) 24 Hours95.3 ± 1.5%Yes
1 Week78.6 ± 2.3%Significant degradation

Table 2: Hypothetical Solvent Screening for Short-Term Stability (48 hours at 25°C)

Solvent% Remaining (Mean ± SD)Observations
DMSO 98.8 ± 0.5%Clear solution
Ethanol (Absolute) 96.4 ± 0.9%Clear solution
PBS (pH 7.4) 65.2 ± 3.1%Significant degradation, potential hydrolysis

Disclaimer: The information provided in this technical support guide is based on general principles of chemical stability and best laboratory practices. Specific, validated stability data for this compound was not publicly available at the time of writing. Users are strongly encouraged to perform their own stability studies for their specific experimental conditions and applications.

References

Addressing batch-to-batch variability of Dersimelagon Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing potential issues related to the batch-to-batch variability of Dersimelagon Phosphate (MT-7117).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as MT-7117, is an orally bioavailable, non-peptide small molecule that acts as a selective agonist for the melanocortin-1 receptor (MC1R).[1][2] MC1R is a G protein-coupled receptor (GPCR) primarily located on melanocytes.[1] Dersimelagon is under investigation for the treatment of rare genetic disorders that cause extreme sensitivity to sunlight, such as Erythropoietic Protoporphyria (EPP) and X-Linked Protoporphyria (XLP).[1][2][3]

Q2: What is the mechanism of action of this compound?

A2: Dersimelagon selectively binds to and activates MC1R.[1] This receptor is coupled to the Gs alpha subunit of a G protein. Activation of MC1R by an agonist like Dersimelagon stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4] Elevated cAMP levels lead to the production of eumelanin, a dark pigment that helps protect the skin from light-induced damage.

Q3: How should this compound be stored and handled?

A3: For optimal stability, this compound should be stored as a solid at -20°C. Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide: Batch-to-Batch Variability

Q4: We are observing significant variability in the potency (EC50) and maximal response of this compound between different batches in our in vitro assays. What are the potential causes and how can we troubleshoot this?

A4: Batch-to-batch variability is a common challenge in preclinical research. The observed discrepancies can stem from several factors related to the compound itself or the experimental setup.

Potential Causes:

  • Purity and Impurity Profile: Different synthesis batches may have varying levels of purity. The presence of impurities can significantly impact the pharmacological activity. Some impurities may be inert, while others could have agonistic, antagonistic, or allosteric modulatory effects on the MC1R.

  • Compound Stability: Improper handling or storage of a specific batch could lead to degradation of the active compound, resulting in a lower effective concentration.

  • Physicochemical Properties: Variations in the physical form of the solid compound between batches (e.g., different crystalline or amorphous forms) can affect its solubility and dissolution rate in assay buffers, leading to inaccuracies in the actual concentration tested.

  • Experimental Consistency: Inconsistencies in experimental procedures, such as cell passage number, seeding density, reagent preparation, and incubation times, can introduce significant variability.

Troubleshooting Workflow:

A systematic approach is crucial to identify the source of the variability.

Step 1: Verify Compound Integrity and Concentration

  • Purity Assessment: If possible, independently verify the purity of each batch using analytical techniques like High-Performance Liquid Chromatography (HPLC). Compare the chromatograms to identify any differences in the main peak area or the presence of additional peaks that might represent impurities.

  • Identity Confirmation: Use Mass Spectrometry (MS) to confirm that the molecular weight of the compound in each batch corresponds to that of this compound.

  • Solubility Evaluation: Carefully observe the solubility of each batch in your chosen solvent (e.g., DMSO) and the final assay buffer. Ensure complete dissolution before use. Inconsistent solubility can lead to significant errors in the final concentration.

Step 2: Standardize Experimental Procedures

  • Cell Culture Maintenance: Use cells within a consistent and narrow passage number range for all experiments. Ensure consistent cell seeding densities.

  • Reagent Preparation: Prepare fresh dilutions of this compound from stock solutions for each experiment.

  • Assay Controls: Include a known, stable MC1R agonist (e.g., α-melanocyte-stimulating hormone, α-MSH) as a positive control in every experiment. This will help to differentiate between issues with the compound and issues with the assay itself.

Step 3: Direct Head-to-Head Comparison

  • Design and execute an experiment where the problematic batch and a previously reliable "golden" batch are tested in parallel under identical conditions. This will help to isolate the batch as the primary variable.

Step 4: Contact the Supplier

  • If the above steps suggest a problem with a specific batch, contact the supplier. Provide them with the batch number and a detailed description of the observed issues. They may be able to provide additional quality control data or insights into the specific batch.

Quantitative Data

Table 1: Pharmacological Profile of Dersimelagon

ParameterSpeciesValueReceptorReference
EC50 Human8.16 nMMC1R[1]
Cynomolgus Monkey3.91 nMMC1R[1]
Mouse1.14 nMMC1R[1]
Rat0.251 nMMC1R[1]
Ki Human2.26 nMMC1R[1]
Human32.9 nMMC4R[1]

Experimental Protocols

Protocol 1: In Vitro cAMP Assay for MC1R Agonist Activity

This protocol describes a method to determine the potency (EC50) of this compound by measuring intracellular cAMP accumulation in a cell line expressing the human MC1R.

Materials:

  • HEK293 cells stably expressing the human MC1R

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • This compound (test and reference batches)

  • α-Melanocyte-stimulating hormone (α-MSH) as a positive control

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)

  • cAMP assay kit (e.g., HTRF®, LANCE®, or ELISA-based)

  • White, opaque 384-well microplates

  • Multichannel pipette and/or automated liquid handler

Procedure:

  • Cell Culture: Culture the MC1R-expressing HEK293 cells according to standard protocols.

  • Cell Seeding: The day before the assay, harvest the cells and seed them into the 384-well plates at a pre-determined optimal density. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each this compound batch and the α-MSH control in 100% DMSO.

    • Perform serial dilutions in the assay buffer to generate a concentration-response curve (e.g., 11-point, 1:3 dilution series starting from 10 µM).

  • Cell Stimulation:

    • On the day of the assay, carefully remove the culture medium from the wells.

    • Add the prepared compound dilutions to the respective wells.

    • Incubate the plate at 37°C for a pre-optimized duration (e.g., 30 minutes).

  • cAMP Measurement:

    • Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP response against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 and maximal response for each batch.

Visualizations

Dersimelagon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dersimelagon Dersimelagon Phosphate MC1R MC1R Dersimelagon->MC1R Binds to G_Protein G Protein (Gs) MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF (Gene Expression) CREB->MITF Upregulates Eumelanin Eumelanin Synthesis MITF->Eumelanin

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Observed Batch-to-Batch Variability Step1 Step 1: Verify Compound Integrity & Concentration Start->Step1 Step1a Purity Assessment (HPLC) Step1->Step1a Step1b Identity Confirmation (MS) Step1->Step1b Step1c Solubility Evaluation Step1->Step1c Step2 Step 2: Standardize Experimental Procedures Step1a->Step2 Step1b->Step2 Step1c->Step2 Step2a Consistent Cell Culture Step2->Step2a Step2b Fresh Reagent Preparation Step2->Step2b Step2c Include Controls (e.g., α-MSH) Step2->Step2c Step3 Step 3: Direct Head-to-Head Comparison Step2a->Step3 Step2b->Step3 Step2c->Step3 Step4 Step 4: Contact Supplier Step3->Step4 End Issue Resolved Step4->End

Caption: Troubleshooting workflow for batch variability.

References

Validation & Comparative

Validating MC1R Activation by Dersimelagon Phosphate: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of Dersimelagon Phosphate in activating the Melanocortin 1 Receptor (MC1R), benchmarked against other known agonists. Supporting experimental data and detailed methodologies are presented to facilitate informed decisions in research and drug development.

This compound (formerly MT-7117) is an orally administered, selective small-molecule agonist of the MC1R.[1][2] Activation of MC1R, a G-protein coupled receptor, initiates a signaling cascade that plays a crucial role in melanogenesis, inflammation, and cellular protection against UV radiation.[3] This makes MC1R an attractive target for therapeutic intervention in various skin and inflammatory diseases. This guide will delve into the in vitro validation of this compound's activity at the MC1R, comparing it with the endogenous ligand α-melanocyte-stimulating hormone (α-MSH) and its potent synthetic analog, [Nle4, D-Phe7]-α-MSH (NDP-α-MSH).

Comparative Analysis of MC1R Agonist Activity

The in vitro potency and binding affinity of this compound have been characterized and compared with other MC1R agonists. The following tables summarize the key quantitative data from in vitro studies.

CompoundBinding Affinity (Ki, nM) for human MC1RReference
This compound2.26BenchChem
α-MSHVaries by studyMultiple Sources
NDP-α-MSHVaries by studyMultiple Sources
CompoundFunctional Agonist Activity (EC50, nM) at human MC1RReference
This compound8.16BenchChem
α-MSH~1.5 x 10⁻⁸ M (15 nM)ResearchGate
NDP-α-MSH~9.1 x 10⁻¹¹ M (0.091 nM)ResearchGate

Note: Ki and EC50 values can vary between different studies and experimental conditions. The provided data serves as a comparative reference.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound to a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity of this compound and other agonists to MC1R.

Materials:

  • Cells expressing recombinant human MC1R (e.g., HEK293 cells)

  • Radiolabeled ligand (e.g., [¹²⁵I]NDP-α-MSH)

  • Test compounds (this compound, α-MSH, NDP-α-MSH)

  • Binding buffer

  • Scintillation fluid and counter

Protocol:

  • Prepare cell membranes from MC1R-expressing cells.

  • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand.

  • Add increasing concentrations of the unlabeled test compound to the wells.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separate the bound from the unbound radioligand by filtration.

  • Measure the radioactivity of the bound ligand using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to activate a Gs-coupled receptor, such as MC1R, by quantifying the production of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

Objective: To determine the functional potency (EC50) of this compound and other agonists in activating MC1R.

Materials:

  • Cells expressing recombinant human MC1R (e.g., CHO-K1 or HEK293 cells)

  • Test compounds (this compound, α-MSH, NDP-α-MSH)

  • Cell culture medium

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)

  • Lysis buffer

Protocol:

  • Seed MC1R-expressing cells in a multi-well plate and culture overnight.

  • Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Add increasing concentrations of the test compound to the wells.

  • Incubate for a specified time to allow for cAMP production.

  • Lyse the cells to release the intracellular cAMP.

  • Quantify the amount of cAMP in the cell lysates using a competitive immunoassay format provided by the cAMP assay kit.

  • The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by plotting the cAMP levels against the log of the agonist concentration.

In Vitro Melanin (B1238610) Production Assay

This assay measures the ability of a compound to induce melanogenesis in melanocytic cells.

Objective: To assess the downstream functional effect of MC1R activation by this compound.

Materials:

  • Melanoma cell line (e.g., B16-F10 murine melanoma cells)

  • Cell culture medium

  • Test compounds (this compound, α-MSH, NDP-α-MSH)

  • NaOH solution

  • Spectrophotometer

Protocol:

  • Seed melanoma cells in a multi-well plate and allow them to adhere.

  • Treat the cells with increasing concentrations of the test compound for a period of 72 hours.[4]

  • After incubation, lyse the cells with a NaOH solution to solubilize the melanin.

  • Measure the absorbance of the lysate at a wavelength of approximately 405-490 nm using a spectrophotometer.[1][5]

  • The melanin content can be quantified by comparing the absorbance to a standard curve generated with synthetic melanin.

Visualizing the Pathways and Processes

To better illustrate the underlying mechanisms and experimental designs, the following diagrams are provided.

MC1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC1R MC1R G_protein Gs Protein MC1R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP to G_protein->AC activates ATP ATP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF increases transcription Melanogenesis_Genes Melanogenesis Genes MITF->Melanogenesis_Genes activates transcription Melanin_Production Melanin Production Melanogenesis_Genes->Melanin_Production leads to Dersimelagon Dersimelagon Phosphate Dersimelagon->MC1R binds to

Caption: MC1R signaling pathway activated by this compound.

Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50) cluster_downstream Downstream Effect b1 Prepare MC1R Membranes b2 Incubate with Radioligand & Test Compound b1->b2 b3 Separate Bound/ Unbound b2->b3 b4 Measure Radioactivity b3->b4 b5 Calculate IC50 & Ki b4->b5 f1 Culture MC1R- Expressing Cells f2 Stimulate with Test Compound f1->f2 f3 Lyse Cells f2->f3 f4 Quantify cAMP f3->f4 f5 Calculate EC50 f4->f5 d1 Culture Melanoma Cells d2 Treat with Test Compound d1->d2 d3 Lyse Cells & Solubilize Melanin d2->d3 d4 Measure Absorbance d3->d4 d5 Quantify Melanin d4->d5 Comparison_Logic cluster_alternatives Alternative Agonists cluster_parameters Comparison Parameters Dersimelagon Dersimelagon Phosphate Ki Binding Affinity (Ki) Dersimelagon->Ki EC50 Functional Potency (EC50) Dersimelagon->EC50 Melanin Melanin Production Dersimelagon->Melanin Alpha_MSH α-MSH Alpha_MSH->Ki Alpha_MSH->EC50 Alpha_MSH->Melanin NDP_Alpha_MSH NDP-α-MSH NDP_Alpha_MSH->Ki NDP_Alpha_MSH->EC50 NDP_Alpha_MSH->Melanin

References

A Preclinical Showdown: Dersimelagon Phosphate vs. Afamelanotide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the preclinical performance of two melanocortin 1 receptor (MC1R) agonists: Dersimelagon (B607062) Phosphate (MT-7117) and afamelanotide. This analysis is based on available experimental data, providing insights into their respective mechanisms, efficacy in animal models, and pharmacokinetics.

Both dersimelagon and afamelanotide target the MC1R, a key regulator of melanogenesis, to increase the production of eumelanin (B1172464), the dark pigment that protects the skin from UV radiation.[1][2] While both are being investigated for the treatment of photosensitivity disorders like erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP), they exhibit notable differences in their selectivity, formulation, and preclinical performance.[1][3]

At a Glance: Key Differences in Preclinical Models

FeatureDersimelagon Phosphate (MT-7117)Afamelanotide
Drug Type Orally active small molecule[1][4]Synthetic peptide analogue of α-MSH[2][5]
Administration Oral[1]Subcutaneous implant[5]
MC1R Selectivity Selective for MC1R[1][4]Binds to MC1R and other melanocortin receptors[1]
Preclinical Efficacy Dose-dependent coat color darkening in mice and skin pigmentation in monkeys.[6] Anti-inflammatory and anti-fibrotic effects in a murine model of systemic sclerosis.[4][7]Demonstrated melanogenesis in various preclinical models.[8][9]

Mechanism of Action: A Tale of Two Agonists

Both dersimelagon and afamelanotide exert their effects by activating the MC1R, which in turn stimulates the production of eumelanin.[1][2] However, their interaction with the broader family of melanocortin receptors differs significantly.

Dersimelagon is a selective MC1R agonist, demonstrating a higher affinity for MC1R compared to other melanocortin receptors.[1][4] In contrast, afamelanotide is a less selective agonist, also binding to other melanocortin receptors such as MC3R, MC4R, and MC5R.[1][10] This difference in selectivity may have implications for their respective side effect profiles.

cluster_ligands MC1R Agonists cluster_receptors Melanocortin Receptors Dersimelagon Dersimelagon (Oral, Selective) MC1R MC1R Dersimelagon->MC1R High Affinity Afamelanotide Afamelanotide (Implant, Non-selective) Afamelanotide->MC1R Other_MCRs Other MCRs (MC3R, MC4R, MC5R) Afamelanotide->Other_MCRs Eumelanin Eumelanin Production MC1R->Eumelanin Stimulates

Figure 1. Differential Receptor Selectivity

Head-to-Head in a Murine Model: Coat Color Darkening

A direct preclinical comparison in Ay/a mice, which have a yellow coat color due to a mutation affecting MC1R signaling, demonstrated the in vivo activity of both compounds. Oral administration of dersimelagon and subcutaneous administration of afamelanotide both resulted in a darkening of the coat color, indicating the induction of eumelanin synthesis.[1][11]

Quantitative Comparison of Coat Color Darkening in Ay/a Mice
Treatment GroupDoseAdministration RouteOutcome
Vehicle-OralNo change in coat color
Dersimelagon0.3 mg/kg/dayOralSignificant coat color darkening (p < 0.01)[6]
Dersimelagon3 mg/kg/dayOralSignificant coat color darkening (p < 0.01)[6]
Afamelanotide2 mg/kg/daySubcutaneousSignificant coat color darkening (p < 0.01)[6]

Experimental Protocol: Ay/a Mouse Coat Color Darkening Study [6]

  • Animal Model: C57BL/6J-Ay/+ (Ay/a) mice.

  • Drug Administration: Dersimelagon was administered orally once daily for 6 consecutive days. Afamelanotide ([Nle4, D-Phe7]-αMSH) was administered subcutaneously once daily for 6 consecutive days.

  • Assessment: On day 6, the dorsal area was shaved, and the color of the newly grown coat was assessed as either yellow or black.

  • Statistical Analysis: Fisher's exact test was used to compare the number of mice with black coats in the treatment groups versus the vehicle group.

cluster_drugs Treatment Arms start Ay/a Mice (Yellow Coat) treatment 6-Day Treatment start->treatment Dersimelagon Dersimelagon (Oral) Afamelanotide Afamelanotide (SC) Vehicle Vehicle (Oral) shave Shave Dorsal Area observe Observe New Coat Color shave->observe end_dark Dark Coat (Eumelanin) observe->end_dark Dersimelagon & Afamelanotide Groups end_yellow Yellow Coat observe->end_yellow Vehicle Group Dersimelagon->shave Afamelanotide->shave Vehicle->shave

Figure 2. Ay/a Mouse Study Workflow

Dersimelagon in a Model of Systemic Sclerosis: Anti-inflammatory and Anti-fibrotic Effects

Preclinical studies have also explored the therapeutic potential of dersimelagon beyond pigmentation, in a bleomycin-induced murine model of systemic sclerosis. These studies revealed that oral administration of dersimelagon has significant anti-inflammatory and anti-fibrotic effects.[4][7][12]

Efficacy of Dersimelagon in Bleomycin-Induced Systemic Sclerosis Model
TreatmentDoseEffect on Skin FibrosisEffect on Lung Inflammation
Prophylactic Dersimelagon≥ 0.3 mg/kg/day p.o.Significantly inhibited increase in collagen content[4][7]Significantly inhibited increase in lung weight and serum surfactant protein D[7][12]
Therapeutic Dersimelagon≥ 3 mg/kg/day p.o.Significantly suppressed skin thickening and myofibroblast numbers[4][7]Not reported

Experimental Protocol: Bleomycin-Induced Systemic Sclerosis in Mice [4]

  • Animal Model: Mice were subcutaneously injected with bleomycin (B88199) daily to induce skin and lung fibrosis.

  • Prophylactic Treatment: Dersimelagon was administered orally once daily from day 0 for 29 consecutive days.

  • Therapeutic Treatment: Dersimelagon was administered orally once daily starting after the establishment of fibrosis.

  • Assessment of Skin Fibrosis: Measurement of dermal thickness and collagen content.

  • Assessment of Lung Inflammation: Measurement of lung weight and serum levels of surfactant protein D.

Dersimelagon Dersimelagon MC1R MC1R Activation (on inflammatory cells, fibroblasts, endothelial cells) Dersimelagon->MC1R Inflammation ↓ Inflammation MC1R->Inflammation Fibrosis ↓ Fibrosis MC1R->Fibrosis Vascular_Dysfunction ↓ Vascular Dysfunction MC1R->Vascular_Dysfunction SSc_Pathology Amelioration of Systemic Sclerosis Pathology Inflammation->SSc_Pathology Fibrosis->SSc_Pathology Vascular_Dysfunction->SSc_Pathology

Figure 3. Dersimelagon's Mechanism in SSc

Pharmacokinetics: A Comparative Overview

Pharmacokinetic profiles of dersimelagon and afamelanotide have been characterized in preclinical species. Dersimelagon, as an oral small molecule, and afamelanotide, as a subcutaneously delivered peptide, exhibit distinct pharmacokinetic properties.

Preclinical Pharmacokinetic Parameters
ParameterDersimelagon (Rats, single oral dose)[9]Afamelanotide (from implant)
Tmax 30 minutes36 hours (median, in humans)[5]
Half-life Not specified~15 hours (apparent, in humans)[5]
Bioavailability Orally bioavailable[4]Full bioavailability via subcutaneous route[8]
Metabolism Extensively metabolized in the liver[9]Details are sparse, presumed to undergo rapid hydrolysis[5]
Excretion Primarily in feces[9]Plasma levels undetectable by day 10[5]

Conclusion

The available preclinical data provides a strong foundation for understanding the distinct profiles of dersimelagon and afamelanotide. Dersimelagon's oral bioavailability and high selectivity for MC1R represent key differentiators. Furthermore, its demonstrated anti-inflammatory and anti-fibrotic effects in a model of systemic sclerosis suggest a broader therapeutic potential beyond pigmentation-related disorders. Afamelanotide, as an established subcutaneously administered MC1R agonist, has a longer history of preclinical and clinical investigation.

Direct head-to-head preclinical studies in various disease models would be invaluable for a more definitive comparison of their therapeutic potential. The ongoing clinical development of dersimelagon will further elucidate its efficacy and safety profile in humans and its potential to address unmet needs in the treatment of photosensitive and fibrotic diseases.

References

A Comparative Analysis of Oral Dersimelagon Phosphate and Subcutaneous Afamelanotide for the Treatment of Erythropoietic Protoporphyria (EPP) and X-Linked Protoporphyria (XLP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two melanocortin-1 receptor (MC1R) agonists: the investigational oral agent Dersimelagon (B607062) Phosphate (MT-7117) and the approved subcutaneous implant afamelanotide (Scenesse®). Both drugs are being evaluated for their efficacy in increasing sunlight tolerance in patients with the rare genetic disorders Erythropoietic Protoporphyria (EPP) and X-Linked Protoporphyria (XLP). This document summarizes key experimental data, outlines clinical trial protocols, and visualizes the underlying biological and experimental frameworks.

Mechanism of Action: A Shared Target

Both dersimelagon and afamelanotide are agonists of the melanocortin-1 receptor (MC1R), a G protein-coupled receptor primarily expressed on melanocytes.[1][2] Activation of MC1R stimulates the production of eumelanin (B1172464), the dark pigment in the skin that provides protection against ultraviolet (UV) and visible light.[1][2] By increasing eumelanin levels, these drugs aim to reduce the phototoxic reactions experienced by patients with EPP and XLP.[1][2]

Dersimelagon is a novel, orally bioavailable, non-peptide small molecule that is selective for MC1R.[3] Afamelanotide is a synthetic analogue of the endogenous alpha-melanocyte-stimulating hormone (α-MSH) and is administered as a subcutaneous implant.[2][4]

cluster_0 Drug Administration cluster_1 Pharmacological Action Dersimelagon Phosphate (Oral) This compound (Oral) MC1R Agonism MC1R Agonism This compound (Oral)->MC1R Agonism Afamelanotide (Subcutaneous Implant) Afamelanotide (Subcutaneous Implant) Afamelanotide (Subcutaneous Implant)->MC1R Agonism Eumelanin Production Eumelanin Production MC1R Agonism->Eumelanin Production Photoprotection Photoprotection Eumelanin Production->Photoprotection

Figure 1: Simplified Signaling Pathway for Dersimelagon and Afamelanotide.

Clinical Efficacy: A Quantitative Comparison

Clinical trials have demonstrated the efficacy of both agents in increasing sunlight exposure tolerance. The following tables summarize the key quantitative outcomes from pivotal studies.

Table 1: Efficacy of this compound (Phase 2 "ENDEAVOR" Study) [1][5]

EndpointDersimelagon 100 mg (n=34)Dersimelagon 300 mg (n=34)Placebo (n=34)
Change from Baseline in Time to First Prodromal Symptom (minutes) 74 ± 1482.7 ± 14.620.2 ± 13.9
p-value vs. Placebo0.0080.003-

Table 2: Efficacy of Subcutaneous Afamelanotide (Phase 3 "CUV039" Study) [6][7]

EndpointAfamelanotide 16 mg (n=48)Placebo (n=45)
Median Total Hours of Pain-Free Sun Exposure (over 180 days) 69.440.8
p-value vs. Placebo<0.05-

Pharmacokinetic Profiles

The route of administration leads to distinct pharmacokinetic profiles for each drug.

Table 3: Pharmacokinetic Parameters

ParameterOral this compound (Healthy Volunteers)[8][9]Subcutaneous Afamelanotide Implant (Healthy Volunteers)[6]
Tmax (median) 4-5 hours (multiple doses)Not Reported
Half-life (mean) 10.56 - 18.97 hours (Day 14, multiple doses)~15 hours
Cmax (mean ± SD) Dose-dependent3.7 ± 1.3 ng/mL
AUC0-inf (mean ± SD) Dose-dependent138.9 ± 42.6 hr*ng/mL

Safety and Tolerability

Both treatments have been generally well-tolerated in clinical trials.

Table 4: Common Treatment-Emergent Adverse Events (TEAEs)

Adverse EventOral this compound[5]Subcutaneous Afamelanotide[6][10]
Nausea 27.9%~19%
Headache Reported20%
Skin Hyperpigmentation/Ephelides (Freckles) 23.5% (ephelides), 20.6% (hyperpigmentation)Reported
Implant Site Reactions N/A21%

Experimental Protocols: A Closer Look at Clinical Trial Designs

Understanding the methodologies of the key clinical trials is crucial for interpreting the data.

This compound: The "ENDEAVOR" Phase 2 Study (NCT03520036)

This was a randomized, double-blind, placebo-controlled study in patients with EPP or XLP.

cluster_0 ENDEAVOR Study Workflow Patient Screening Patient Screening Randomization (1:1:1) Randomization (1:1:1) Patient Screening->Randomization (1:1:1) Dersimelagon 100mg Dersimelagon 100mg Randomization (1:1:1)->Dersimelagon 100mg Dersimelagon 300mg Dersimelagon 300mg Randomization (1:1:1)->Dersimelagon 300mg Placebo Placebo Randomization (1:1:1)->Placebo 16-Week Treatment 16-Week Treatment Dersimelagon 100mg->16-Week Treatment Dersimelagon 300mg->16-Week Treatment Placebo->16-Week Treatment Primary Endpoint Assessment Primary Endpoint Assessment 16-Week Treatment->Primary Endpoint Assessment

Figure 2: Dersimelagon Phase 2 "ENDEAVOR" Study Design.
  • Objective: To evaluate the efficacy, safety, and tolerability of oral dersimelagon in adults and adolescents with EPP or XLP.[5]

  • Design: Participants were randomized to receive either 100 mg or 300 mg of dersimelagon, or a placebo, once daily for 16 weeks.[5]

  • Primary Endpoint: The primary endpoint was the change from baseline in the average daily time to the first prodromal symptom (e.g., tingling, burning, or itching) upon sunlight exposure.[5]

  • Inclusion Criteria: Male and female patients aged 12 to 75 years with a confirmed diagnosis of EPP or XLP.[11]

  • Exclusion Criteria: History of other photodermatoses, significant liver disease, or a history of melanoma or other skin cancers.[11]

Afamelanotide: The "CUV039" Phase 3 Study (NCT01605136)

This was a multicenter, randomized, double-blind, placebo-controlled study.

cluster_0 CUV039 Study Workflow Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Afamelanotide 16mg Implant Afamelanotide 16mg Implant Randomization->Afamelanotide 16mg Implant Placebo Implant Placebo Implant Randomization->Placebo Implant Treatment every 60 days for 180 days Treatment every 60 days for 180 days Afamelanotide 16mg Implant->Treatment every 60 days for 180 days Placebo Implant->Treatment every 60 days for 180 days Primary Endpoint Assessment Primary Endpoint Assessment Treatment every 60 days for 180 days->Primary Endpoint Assessment

Figure 3: Afamelanotide Phase 3 "CUV039" Study Design.
  • Objective: To confirm the safety and efficacy of subcutaneous afamelanotide implants in patients with EPP.[6]

  • Design: Patients received either a 16 mg afamelanotide implant or a placebo implant subcutaneously every 60 days for a total of 180 days.[6]

  • Primary Endpoint: The total number of hours spent in direct sunlight between 10 a.m. and 6 p.m. on days with no phototoxic pain over the 180-day study period.[6]

  • Inclusion Criteria: Adults with a diagnosis of EPP.[6]

  • Exclusion Criteria: Significant hepatic involvement, personal history of melanoma or dysplastic nevus syndrome, and other photodermatoses.[12]

Discussion and Future Directions

This compound and afamelanotide represent significant advancements in the management of EPP and XLP. Dersimelagon offers the convenience of an oral, daily medication, while afamelanotide provides a long-acting subcutaneous implant.[4][11]

The completed Phase 2 trial for dersimelagon has shown promising results in increasing the time to first prodromal symptoms.[5] The ongoing Phase 3 "INSPIRE" study will provide more definitive data on its efficacy and safety.[3][13] Afamelanotide is an approved therapy in several regions and has demonstrated a significant increase in pain-free sun exposure time in Phase 3 trials.[4][7]

Direct head-to-head comparative studies would be invaluable in determining the relative efficacy and safety of these two agents. Future research should also focus on long-term safety, patient-reported outcomes, and the impact of these treatments on the quality of life of individuals with EPP and XLP. The development of an oral therapy like dersimelagon could represent a major step forward in improving the convenience and accessibility of treatment for these debilitating conditions.

References

A Comparative Analysis of Dersimelagon Phosphate and Other MC1R Agonists for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Dersimelagon Phosphate against other prominent Melanocortin 1 Receptor (MC1R) agonists. The information is curated to assist researchers and professionals in drug development in understanding the current landscape of MC1R-targeted therapies. The comparison is based on available preclinical and clinical data, with a focus on quantitative outcomes and detailed experimental methodologies.

Introduction to MC1R Agonists

The Melanocortin 1 Receptor (MC1R) is a G-protein coupled receptor primarily known for its role in regulating skin pigmentation. However, its activation also triggers anti-inflammatory and DNA repair pathways, making it a promising therapeutic target for a variety of conditions, including dermatological, inflammatory, and fibrotic diseases. This guide focuses on this compound (MT-7117) and compares its efficacy with other notable MC1R agonists: Afamelanotide, BMS-470539, and PL-8177.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro potency and the preclinical and clinical efficacy of this compound and other selected MC1R agonists. Direct comparison of efficacy data should be approached with caution due to variations in experimental models and endpoints.

Table 1: In Vitro Potency of MC1R Agonists (EC50 values)
CompoundSpeciesEC50 (nM)Assay TypeReference
This compound (MT-7117) Human8.16cAMP accumulation[1][2][3][4]
Mouse1.14cAMP accumulation[1][2][3][4][5]
BMS-470539 Human16.8 - 28cAMP accumulation[6][7][8][9]
Mouse11.6cAMP accumulation[8][9]
PL-8177 Human0.39 - 1.49cAMP accumulation[10][11]
Mouse0.01cAMP accumulation[10]
Afamelanotide (NDP-α-MSH) Not Specified<1Not Specified[6]
Table 2: Preclinical Efficacy Data
CompoundDisease ModelKey Efficacy Endpoints & ResultsReference
This compound (MT-7117) Bleomycin-induced Systemic Sclerosis (Mouse)Prophylactic (≥0.3 mg/kg/day, p.o.): Significantly inhibited skin fibrosis and lung inflammation. Therapeutic (≥3 mg/kg/day, p.o.): Significantly suppressed the development of skin fibrosis.[12]
BMS-470539 LPS-induced Lung Inflammation (Mouse)15 µmol/kg, s.c.: 45% reduction in leukocyte infiltration.[9]
LPS-induced Systemic Inflammation (Mouse)ED50 of ~10 µmol/kg, s.c.: Dose-dependent inhibition of TNF-α production.[9]
PL-8177 DSS-induced Colitis (Rat)50 µg, oral: 53% reduction in colon weight, significant improvement in stool consistency and fecal occult blood score.[13][14]
Table 3: Clinical Efficacy Data
CompoundIndicationKey Efficacy Endpoints & ResultsReference
This compound (MT-7117) Erythropoietic Protoporphyria100 mg and 300 mg daily for 16 weeks: Significantly increased time to first prodromal symptom with sunlight exposure by 53.8 and 62.5 minutes, respectively, compared to placebo.
Afamelanotide Vitiligo16 mg monthly implant + NB-UVB: Faster and more extensive repigmentation compared to NB-UVB alone.[15]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the presented data.

Bleomycin-Induced Systemic Sclerosis in Mice (for Dersimelagon)
  • Objective: To evaluate the anti-fibrotic and anti-inflammatory efficacy of Dersimelagon in a model of systemic sclerosis.

  • Animal Model: C57BL/6 mice.

  • Induction of Fibrosis: Daily subcutaneous injections of bleomycin (B88199) (1.0 mg/mL) in a shaved area on the back for 4 weeks.

  • Treatment:

    • Prophylactic: Oral administration of this compound (≥0.3 mg/kg/day) or vehicle was initiated concurrently with the first bleomycin injection and continued for the duration of the study.

    • Therapeutic: Treatment with this compound (≥3 mg/kg/day) or vehicle was initiated after the establishment of fibrosis.

  • Efficacy Assessment:

    • Skin Fibrosis: Measurement of dermal thickness and collagen content (hydroxyproline assay) in skin biopsies.

    • Lung Inflammation: Assessment of lung weight and histological analysis of inflammatory cell infiltration.[12]

LPS-Induced Systemic Inflammation in Mice (for BMS-470539)
  • Objective: To assess the in vivo anti-inflammatory activity of BMS-470539.

  • Animal Model: BALB/c mice.

  • Induction of Inflammation: A single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS).

  • Treatment: Subcutaneous (s.c.) administration of BMS-470539 at various doses prior to LPS challenge.

  • Efficacy Assessment:

    • TNF-α Production: Measurement of serum TNF-α levels at specific time points after LPS injection using an enzyme-linked immunosorbent assay (ELISA).

    • Leukocyte Infiltration (Lung Inflammation Model): Intratracheal administration of LPS followed by treatment with BMS-470539. Bronchoalveolar lavage (BAL) fluid was collected to quantify total and differential leukocyte counts.[9]

Dextran Sulfate Sodium (DSS)-Induced Colitis in Rats (for PL-8177)
  • Objective: To evaluate the efficacy of an oral formulation of PL-8177 in a model of inflammatory bowel disease.

  • Animal Model: Wistar rats.

  • Induction of Colitis: Administration of 5% DSS in the drinking water for a specified period to induce colitis.

  • Treatment: Oral administration of PL-8177 (e.g., 50 µg) or placebo.

  • Efficacy Assessment:

    • Disease Activity Index (DAI): Daily monitoring of body weight, stool consistency, and presence of blood in the stool.

    • Macroscopic and Histological Analysis: At the end of the study, the colon was excised to measure its length and weight, and tissue samples were processed for histological evaluation of inflammation and tissue damage.[13][14]

In Vitro cAMP Accumulation Assay (for Potency Determination)
  • Objective: To determine the potency (EC50) of MC1R agonists.

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human MC1R.

  • Methodology:

    • Cells are seeded in multi-well plates and incubated.

    • Cells are then treated with various concentrations of the MC1R agonist.

    • Following incubation, cells are lysed, and the intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels are measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) or similar detection methods.

    • The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated from the dose-response curve.[16]

Mandatory Visualizations

MC1R Signaling Pathway

MC1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MC1R_Agonist MC1R Agonist (e.g., Dersimelagon) MC1R MC1R MC1R_Agonist->MC1R G_protein Gs Protein MC1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates Gene_Expression Gene Expression (e.g., Tyrosinase) MITF->Gene_Expression regulates Biological_Effects Biological Effects (Pigmentation, Anti-inflammation, DNA Repair) Gene_Expression->Biological_Effects

Caption: MC1R Signaling Cascade.

Comparative Experimental Workflow for MC1R Agonist Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Potency Potency & Selectivity (cAMP Assay) Dersimelagon_Model Dersimelagon (Bleomycin-induced Systemic Sclerosis) Potency->Dersimelagon_Model BMS_Model BMS-470539 (LPS-induced Inflammation) Potency->BMS_Model PL_Model PL-8177 (DSS-induced Colitis) Potency->PL_Model Efficacy_Preclinical Efficacy Assessment (Anti-fibrotic, Anti-inflammatory) Dersimelagon_Model->Efficacy_Preclinical BMS_Model->Efficacy_Preclinical PL_Model->Efficacy_Preclinical Dersimelagon_Clinical Dersimelagon (Erythropoietic Protoporphyria) Efficacy_Preclinical->Dersimelagon_Clinical Afamelanotide_Clinical Afamelanotide (Vitiligo) Efficacy_Preclinical->Afamelanotide_Clinical Efficacy_Clinical Efficacy & Safety Assessment (Symptom Improvement, Repigmentation) Dersimelagon_Clinical->Efficacy_Clinical Afamelanotide_Clinical->Efficacy_Clinical Logical_Relationship cluster_effects Downstream Effects cluster_compounds MC1R Agonists MC1R_Activation MC1R Activation Anti_Inflammatory Anti-inflammatory Effects MC1R_Activation->Anti_Inflammatory Anti_Fibrotic Anti-fibrotic Effects MC1R_Activation->Anti_Fibrotic Pro_Pigmentary Pro-pigmentary Effects MC1R_Activation->Pro_Pigmentary Dersimelagon Dersimelagon Dersimelagon->MC1R_Activation Dersimelagon->Anti_Fibrotic BMS BMS-470539 BMS->MC1R_Activation BMS->Anti_Inflammatory PL PL-8177 PL->MC1R_Activation PL->Anti_Inflammatory Afamelanotide Afamelanotide Afamelanotide->MC1R_Activation Afamelanotide->Pro_Pigmentary

References

A Head-to-Head In Vitro Comparison of Dersimelagon and α-MSH at Melanocortin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of Dersimelagon (B607062) (MT-7117), a novel small molecule agonist, and the endogenous peptide hormone alpha-melanocyte-stimulating hormone (α-MSH). The focus is on their interaction with the melanocortin receptor (MCR) family, key regulators of pigmentation, inflammation, and other physiological processes. This objective analysis, supported by experimental data, aims to inform research and development in therapeutic areas targeting the melanocortin system.

Introduction to Dersimelagon and α-MSH

Dersimelagon is an orally bioavailable, selective, non-peptide agonist of the melanocortin 1 receptor (MC1R)[1]. It is under investigation for the prevention of phototoxicity in patients with erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP)[2]. α-MSH is an endogenous tridecapeptide hormone produced from pro-opiomelanocortin (POMC) that acts as a non-selective agonist for several melanocortin receptors, playing a crucial role in skin pigmentation and immunomodulation[3].

Binding Affinity at Human Melanocortin Receptors

A critical aspect of a ligand's activity is its binding affinity (Ki) to its target receptors. The following table summarizes the binding affinities of Dersimelagon and the stable α-MSH analog, [Nle4, D-Phe7]-α-MSH (NDP-αMSH), for human melanocortin receptors (MC1R, MC3R, MC4R, and MC5R) as determined by competitive binding assays. A lower Ki value indicates a higher binding affinity. For a broader context, Ki values for the native α-MSH from a separate study are also included.

Table 1: Binding Affinity (Ki, nM) of Dersimelagon and α-MSH Analogs for Human Melanocortin Receptors

CompoundhMC1RhMC3RhMC4RhMC5RData Source
Dersimelagon 2.26142032.9486Suzuki et al., 2021[3]
NDP-αMSH 0.0280.170.200.21Suzuki et al., 2021[3]
α-MSH 0.12316605700Tocris Bioscience

hMC1R, hMC3R, hMC4R, hMC5R: human melanocortin receptors 1, 3, 4, and 5.

These data highlight that while NDP-αMSH exhibits high affinity across multiple MCRs, Dersimelagon demonstrates significant selectivity for hMC1R[3].

Potency and Efficacy in In Vitro Functional Assays

The potency of an agonist is typically measured by its half-maximal effective concentration (EC50), which is the concentration required to elicit 50% of the maximum response. The following tables summarize the potency of Dersimelagon and α-MSH or its analog in functional assays measuring cyclic adenosine (B11128) monophosphate (cAMP) production and eumelanin (B1172464) synthesis.

Table 2: Potency (EC50, nM) in cAMP Production Assays

CompoundhMC1RcmMC1RmMC1RhMC4RData Source
Dersimelagon 8.163.911.1479.6Suzuki et al., 2021[3]
α-MSH 0.002---Mountjoy, 1994[4]
Diacetyl αMSH ---4Mauborgne et al., 1997[5]

hMC1R, cmMC1R, mMC1R, hMC4R: human, cynomolgus monkey, mouse melanocortin receptor 1, and human melanocortin receptor 4.

Table 3: Potency (EC50, pM) in Eumelanin Production in B16F1 Cells

CompoundEC50 (pM)Data Source
Dersimelagon 13.00Suzuki et al., 2021[3]
NDP-αMSH 8.455Suzuki et al., 2021[3]

Studies have shown that Dersimelagon can produce Emax values similar to those of αMSH, suggesting comparable agonistic efficacy at MC1R variants[6].

Signaling Pathways

Both Dersimelagon and α-MSH are agonists of the MC1R, which is a G protein-coupled receptor (GPCR). Upon binding of either agonist, the receptor activates the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to a cellular response such as the stimulation of eumelanin production in melanocytes.

cluster_ligand Ligands Dersimelagon Dersimelagon MC1R MC1R (GPCR) Dersimelagon->MC1R aMSH α-MSH aMSH->MC1R Gs Gs Protein MC1R->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Catalysis ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation MITF MITF Expression CREB->MITF Upregulation Melanogenesis Eumelanin Production MITF->Melanogenesis Stimulation

Signaling pathway of Dersimelagon and α-MSH via MC1R.

Experimental Protocols

The data presented in this guide were primarily generated using two key in vitro experimental methodologies: competitive radioligand binding assays and cAMP production assays.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a receptor.

cluster_workflow Radioligand Binding Assay Workflow Preparation Prepare cell membranes expressing the target melanocortin receptor Incubation Incubate membranes with a radiolabeled ligand (e.g., [125I]NDP-αMSH) and varying concentrations of the unlabeled test compound (Dersimelagon or α-MSH) Preparation->Incubation Separation Separate bound from free radioligand (e.g., via filtration) Incubation->Separation Detection Quantify radioactivity of the bound ligand (e.g., using a gamma counter) Separation->Detection Analysis Analyze data to determine the IC50 value, which is then used to calculate the Ki value using the Cheng-Prusoff equation Detection->Analysis

Workflow for a competitive radioligand binding assay.

cAMP Production Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cAMP, providing a measure of its potency (EC50) as an agonist or antagonist.

cluster_workflow cAMP Production Assay Workflow Cell_Culture Culture cells engineered to express the target melanocortin receptor Stimulation Treat cells with varying concentrations of the test agonist (Dersimelagon or α-MSH) Cell_Culture->Stimulation Lysis Lyse the cells to release intracellular cAMP Stimulation->Lysis Detection Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA) Lysis->Detection Analysis Plot a dose-response curve to determine the EC50 value Detection->Analysis

Workflow for a cAMP production assay.

Conclusion

The in vitro data demonstrate that Dersimelagon is a potent and highly selective agonist for the human melanocortin 1 receptor. In contrast, the endogenous ligand α-MSH and its stable analog NDP-αMSH exhibit broader activity across multiple melanocortin receptor subtypes. The selectivity of Dersimelagon for MC1R may offer a more targeted therapeutic approach with a potentially different side-effect profile compared to non-selective melanocortin agonists. This head-to-head comparison provides valuable insights for researchers and clinicians working on the development of novel therapeutics targeting the melanocortin system.

References

Dersimelagon Phosphate: A Comparative Analysis of Melanocortin Receptor Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dersimelagon (B607062) phosphate (B84403) (formerly MT-7117) is an orally bioavailable, small molecule, selective agonist of the melanocortin 1 receptor (MC1R).[1][2] Activation of MC1R is known to mediate a variety of physiological effects, including skin pigmentation (melanogenesis), and anti-inflammatory and anti-fibrotic responses.[3][4] This guide provides a comparative analysis of the cross-reactivity of Dersimelagon phosphate with other human melanocortin receptors (MC2R, MC3R, MC4R, and MC5R), supported by experimental data and detailed methodologies.

Comparative Analysis of Receptor Binding and Functional Activity

This compound demonstrates a high degree of selectivity for the human melanocortin 1 receptor (hMC1R). The following tables summarize the binding affinities (Ki) and functional agonist activities (EC50) of this compound in comparison to the endogenous ligand, α-melanocyte-stimulating hormone (α-MSH), and another synthetic agonist, Setmelanotide (B515575).

Table 1: Binding Affinity (Ki) of this compound and Comparators for Human Melanocortin Receptors

CompoundhMC1R Ki (nM)hMC3R Ki (nM)hMC4R Ki (nM)hMC5R Ki (nM)
This compound 2.26 [1][2]1420 [2]32.9 [1][2]486 [2]
α-MSH0.12[5][3]31[5][3]660[5][3]5700[5][3]

Data sourced from competitive radioligand binding assays.

Table 2: Functional Agonist Activity (EC50) of this compound and Comparators at Human Melanocortin Receptors

CompoundhMC1R EC50 (nM)hMC2R EC50 (nM)hMC3R EC50 (nM)hMC4R EC50 (nM)hMC5R EC50 (nM)
This compound 8.16 [1][6]>10,000 Not Reported79.6 Not Reported
Setmelanotide5.8[1]Not Reported5.3[1]0.27[1]Not Reported

Data sourced from intracellular cAMP accumulation assays.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical melanocortin receptor signaling pathway and a typical experimental workflow for assessing receptor cross-reactivity.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dersimelagon Dersimelagon Phosphate MC1R MC1R Dersimelagon->MC1R Binds G_alpha_s Gαs MC1R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF Expression CREB->MITF Melanogenesis Melanogenesis Genes MITF->Melanogenesis

Dersimelagon-induced MC1R signaling pathway.

cluster_workflow Experimental Workflow start Start cell_culture Cell Culture (e.g., HEK293 expressing MCRs) start->cell_culture assay_prep Assay Preparation cell_culture->assay_prep binding_assay Competitive Binding Assay ([125I] NDP-αMSH + Dersimelagon) assay_prep->binding_assay functional_assay Functional Assay (cAMP Accumulation) assay_prep->functional_assay data_acq_binding Data Acquisition (Scintillation Counting) binding_assay->data_acq_binding data_acq_functional Data Acquisition (Fluorescence Measurement) functional_assay->data_acq_functional analysis_binding Data Analysis (IC50 -> Ki calculation) data_acq_binding->analysis_binding analysis_functional Data Analysis (EC50 calculation) data_acq_functional->analysis_functional results Results (Binding Affinity & Functional Potency) analysis_binding->results analysis_functional->results

Workflow for assessing receptor cross-reactivity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human melanocortin receptors (MC1R, MC3R, MC4R, and MC5R).

Methodology:

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney 293 (HEK293) cells stably expressing the respective human melanocortin receptors are cultured. Cell membranes are prepared from these cells and stored at -80°C.

  • Assay Buffer: A suitable buffer, such as 25 mM HEPES containing 2.5 mM CaCl2, 1 mM MgCl2, and 0.2% BSA (pH 7.4), is used.

  • Competitive Binding: The assay is performed in a 96-well plate format. Cell membranes are incubated with a fixed concentration of the radioligand [125I] NDP-αMSH and varying concentrations of this compound.

  • Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 2 hours) to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/C) to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer.

  • Quantification: The radioactivity retained on the filters is measured using a gamma scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular cAMP Accumulation Assay

Objective: To determine the functional agonist activity (EC50) of this compound at human melanocortin receptors.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells or HEK293 cells stably expressing the target human melanocortin receptor are cultured and seeded into 96-well plates.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing 1% bovine serum albumin (BSA) and 10 mM HEPES is typically used.

  • cAMP Accumulation: The cells are pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or a reference agonist (e.g., α-MSH) and incubated at 37°C for a defined period (e.g., 30 minutes).

  • Cell Lysis and cAMP Quantification: The cells are lysed, and the intracellular cAMP concentration is quantified using a commercially available kit, such as a competitive immunoassay based on fluorescence resonance energy transfer (FRET) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: A standard curve is generated to determine the cAMP concentration in the samples. The concentration-response curves for this compound are plotted, and the EC50 value (the concentration that produces 50% of the maximal response) is calculated using non-linear regression analysis.

References

Validating the Anti-inflammatory Effects of Dersimelagon Phosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for researchers and drug development professionals to validate the anti-inflammatory properties of Dersimelagon Phosphate. It outlines experimental designs incorporating essential controls, detailed protocols for key assays, and visual representations of the underlying biological pathways and workflows.

This compound (also known as MT-7117) is an orally administered, selective small-molecule agonist for the Melanocortin 1 Receptor (MC1R).[1][2][3] Activation of MC1R is known to have broad anti-inflammatory and anti-fibrotic effects.[2][3][4] The binding of an agonist like Dersimelagon to MC1R, a G protein-coupled receptor, initiates a signaling cascade that can modulate inflammatory responses, making it a promising therapeutic agent for inflammatory diseases.[5][6][7] This guide focuses on in vitro methods to substantiate these effects against well-defined positive and negative controls.

Data Presentation: Comparative Efficacy

To objectively assess the anti-inflammatory activity of this compound, a robust in vitro model using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line) is proposed. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation through the Toll-like receptor 4 (TLR4) signaling pathway, leading to the production of pro-inflammatory mediators.[8]

The following tables summarize the expected quantitative outcomes from these experiments, comparing this compound with standard controls.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

Treatment GroupConcentrationTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Negative Control (Vehicle Only)-Low / UndetectableLow / UndetectableLow / Undetectable
LPS Control (LPS + Vehicle)1 µg/mLHighHighHigh
Positive Control (LPS + Dexamethasone)1 µMSignificantly ReducedSignificantly ReducedSignificantly Reduced
This compound 0.1 µMModerately ReducedModerately ReducedModerately Reduced
This compound 1 µMSignificantly ReducedSignificantly ReducedSignificantly Reduced
This compound 10 µMStrongly ReducedStrongly ReducedStrongly Reduced

Table 2: Effect of this compound on Nitric Oxide (NO) and Pro-inflammatory Enzyme Expression

Treatment GroupConcentrationNO Production (% of LPS Control)iNOS Expression (Relative Units)COX-2 Expression (Relative Units)
Negative Control (Vehicle Only)-~0%Low / UndetectableLow / Undetectable
LPS Control (LPS + Vehicle)1 µg/mL100%HighHigh
Positive Control (LPS + L-NIL)¹50 µMSignificantly ReducedSignificantly ReducedNot Applicable
Positive Control (LPS + Celecoxib)²10 µMNot ApplicableNot ApplicableSignificantly Reduced
This compound 1 µMSignificantly ReducedSignificantly ReducedSignificantly Reduced
This compound 10 µMStrongly ReducedStrongly ReducedStrongly Reduced

¹L-NIL is a selective inhibitor of inducible nitric oxide synthase (iNOS). ²Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2).

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following protocols outline the core in vitro assays for validating the anti-inflammatory effects of this compound.

Cell Culture and Inflammatory Induction
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates (for cytokine/NO assays) or 6-well plates (for protein expression analysis) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound, a positive control (e.g., Dexamethasone), or vehicle (e.g., DMSO) for 1-2 hours.

    • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.[9]

    • Incubate the plates for a specified period (e.g., 24 hours for cytokine and NO analysis).[9]

Quantification of Nitric Oxide (NO) Production (Griess Assay)
  • Principle: This colorimetric assay measures nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • After the 24-hour incubation period, collect 100 µL of cell culture supernatant from each well of the 96-well plate.[9]

    • Prepare a standard curve using sodium nitrite (0-100 µM).

    • Add 100 µL of Griess Reagent to each 100 µL of supernatant and standard in a new 96-well plate.[9]

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

Quantification of Pro-inflammatory Cytokines (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Procedure:

    • Use the cell culture supernatants collected as described above.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific commercial kits used.

    • Briefly, this involves adding supernatants to antibody-coated wells, followed by incubation, washing, addition of a detection antibody, and finally a substrate to produce a measurable colorimetric signal.

    • Measure the absorbance and determine the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz DOT language illustrate the key signaling pathways and the experimental design, adhering to the specified formatting requirements.

Signaling Pathways

Activation of MC1R by this compound is expected to counteract the pro-inflammatory cascade initiated by agents like LPS, which stimulates TNF-α production.

MC1R_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane MC1R MC1R AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to Dersimelagon Dersimelagon Phosphate Dersimelagon->MC1R PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates NFkB_Inhibition Inhibition of NF-κB Pathway PKA->NFkB_Inhibition Leads to Anti_Inflammatory Decreased Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_Inhibition->Anti_Inflammatory

Caption: MC1R anti-inflammatory signaling pathway.

TNF_Alpha_Signaling_Pathway cluster_membrane Cell Membrane TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits TNF TNF-α TNF->TNFR1 TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Inflammation Induces Dersimelagon_Effect Dersimelagon (via MC1R) Dersimelagon_Effect->Inhibition Inhibition->IKK Inhibits

Caption: Pro-inflammatory TNF-α signaling pathway.

Experimental Workflow

The logical flow of the experimental validation process is outlined below.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Culture RAW 264.7 Macrophages Pretreatment Pre-treatment with Controls and this compound Start->Pretreatment Stimulation Inflammatory Stimulation with LPS (1 µg/mL) Pretreatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Harvest Harvest Supernatant and Cell Lysates Incubation->Harvest ELISA ELISA for TNF-α & IL-6 Harvest->ELISA Griess Griess Assay for Nitric Oxide (NO) Harvest->Griess WB Western Blot for iNOS & COX-2 Harvest->WB Analysis Data Analysis and Comparison (vs. Controls) ELISA->Analysis Griess->Analysis WB->Analysis Conclusion Conclusion: Validate Anti-inflammatory Effect Analysis->Conclusion

Caption: In vitro validation workflow.

References

Unraveling Anti-Fibrotic Potential: A Comparative Analysis of MT-7117, Nintedanib, and Pirfenidone in Key Fibroblast Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the anti-fibrotic activity of the investigational drug MT-7117 (Dersimelagon) against two established anti-fibrotic agents, Nintedanib and Pirfenidone. The focus is on their effects on key pro-fibrotic markers in different fibroblast cell types, providing researchers, scientists, and drug development professionals with objective data to inform their research.

Executive Summary

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases. Myofibroblasts, activated fibroblasts expressing alpha-smooth muscle actin (α-SMA), are the primary effector cells driving this process. This guide evaluates the efficacy of MT-7117, a selective melanocortin 1 receptor (MC1R) agonist, in mitigating fibroblast activation and collagen production, benchmarked against Nintedanib, a multi-tyrosine kinase inhibitor, and Pirfenidone, a broader anti-fibrotic and anti-inflammatory agent. The presented data, derived from in vitro studies on human dermal and lung fibroblasts, highlights the distinct mechanisms and relative potencies of these compounds.

Comparative Anti-Fibrotic Activity

The following tables summarize the quantitative data on the inhibitory effects of MT-7117, Nintedanib, and Pirfenidone on key markers of fibrosis: α-SMA expression and collagen production.

Table 1: Inhibition of α-SMA (ACTA2) Expression

CompoundCell TypeAssayKey FindingsReported Concentration for Effect
MT-7117 (Dersimelagon) Human Dermal FibroblastsqPCRConcentration-dependent inhibition of TGF-β-induced ACTA2 mRNA elevation.[1]Significant inhibition at 1000 nmol/L.[1]
Nintedanib Human Dermal FibroblastsqPCR, Western BlotDose-dependently reduced basal and TGF-β-induced α-SMA mRNA levels and stress fiber formation.[2]Significant effects starting at 100 nM.[2]
Pirfenidone Human Dermal MyofibroblastsWestern BlotDose-dependent reduction in α-SMA protein levels in TGF-β1-stimulated cells.[3]Not explicitly quantified in terms of IC50.

Table 2: Inhibition of Collagen Production

CompoundCell TypeAssayKey FindingsReported Concentration for Effect
MT-7117 (Dersimelagon) Human Dermal FibroblastsqPCRNo significant effect on TGF-β-induced COL1A1 mRNA expression.[1]Not applicable.
Nintedanib Human Dermal FibroblastsSirCol Assay, qPCRDose-dependently reduced basal and TGF-β-induced collagen release and Col1a1/Col1a2 mRNA levels.[2]Significant effects starting at 100 nM.[2]
Pirfenidone Human Dermal MyofibroblastsWestern BlotSignificantly reduced protein levels of type I and type III collagen in TGF-β1-stimulated cells.[3]Dose-dependent reduction observed.
Pirfenidone Primary Human Intestinal FibroblastsqPCR, ImmunofluorescenceDose-dependently suppressed basal and TGF-β1-induced collagen I protein production.[4]Effective concentrations ranged from 0.5 to 2 mg/mL.[4]

Signaling Pathways and Mechanisms of Action

The anti-fibrotic effects of these compounds are mediated through distinct signaling pathways.

cluster_MT7117 MT-7117 (Dersimelagon) cluster_Nintedanib Nintedanib cluster_Pirfenidone Pirfenidone MT7117 MT-7117 MC1R MC1R MT7117->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB AntiFibrotic Anti-Fibrotic Effects CREB->AntiFibrotic Inhibition of α-SMA expression Nintedanib Nintedanib PDGFR PDGFR Nintedanib->PDGFR Inhibits FGFR FGFR Nintedanib->FGFR Inhibits VEGFR VEGFR Nintedanib->VEGFR Inhibits Proliferation Proliferation PDGFR->Proliferation Migration Migration PDGFR->Migration FGFR->Proliferation VEGFR->Proliferation Differentiation Myofibroblast Differentiation Proliferation->Differentiation Pirfenidone Pirfenidone TGFb_R TGF-β Receptor Pirfenidone->TGFb_R Inhibits (downstream) Smad Smad Pathway TGFb_R->Smad MAPK MAPK Pathway TGFb_R->MAPK Collagen_prod Collagen Production Smad->Collagen_prod a_SMA_prod α-SMA Production Smad->a_SMA_prod MAPK->Collagen_prod MAPK->a_SMA_prod

Caption: Simplified signaling pathways for the anti-fibrotic action of each compound.

Experimental Workflows

The following diagrams illustrate the general workflows for the key in vitro assays used to evaluate the anti-fibrotic properties of these compounds.

cluster_TGFb_Assay TGF-β Induced Fibroblast Activation Assay A Seed Fibroblasts in culture plates B Serum Starvation (24h) A->B C Treat with TGF-β1 (e.g., 10 ng/mL) +/- Test Compound B->C D Incubate (24-72h) C->D E Harvest Cells/Supernatant for Analysis D->E

Caption: General workflow for inducing fibroblast activation with TGF-β.

cluster_a_SMA_Quant α-SMA Quantification Workflow F Harvest Cells (from activation assay) G Cell Lysis & Protein Quantification F->G H Western Blot (for α-SMA & loading control) G->H I Immunofluorescence (for α-SMA visualization) G->I J Densitometry Analysis (Western Blot) H->J K Fluorescence Intensity Measurement (IF) I->K

Caption: Workflow for quantifying α-SMA expression.

cluster_Collagen_Assay Sirius Red Collagen Assay Workflow L Harvest Supernatant or Cell Lysate M Sirius Red Staining L->M N Wash to remove unbound dye M->N O Elute bound dye N->O P Measure Absorbance (e.g., 540 nm) O->P Q Quantify Collagen (vs. standard curve) P->Q

Caption: Workflow for quantifying collagen production using Sirius Red.

Detailed Experimental Protocols

1. TGF-β1 Induced Myofibroblast Differentiation [5][6][7][8]

  • Cell Culture: Human dermal or lung fibroblasts are seeded in 6-well or 96-well plates at a density that allows them to reach near-confluence at the time of treatment. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Serum Starvation: Once cells reach 80-90% confluency, the growth medium is replaced with serum-free or low-serum (0.1-1% FBS) medium for 24 hours to synchronize the cells.

  • Induction and Treatment: Cells are then treated with recombinant human TGF-β1 (typically 1-10 ng/mL) in fresh serum-free or low-serum medium. Test compounds (MT-7117, Nintedanib, Pirfenidone) or vehicle control are added concurrently with TGF-β1.

  • Incubation: Cells are incubated for 24 to 72 hours to allow for myofibroblast differentiation.

  • Harvesting: After incubation, the cell culture supernatant is collected for analysis of secreted proteins (e.g., collagen), and the cells are washed with phosphate-buffered saline (PBS) and harvested for protein or RNA analysis.

2. Quantification of α-SMA Expression by Western Blot

  • Protein Extraction and Quantification: Harvested cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against α-SMA overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control such as GAPDH or β-actin.

3. Quantification of Collagen Production by Sirius Red Assay [4][9][10][11][12]

  • Sample Preparation: Cell culture supernatants or cell lysates are used for the assay.

  • Staining: Samples are mixed with a Sirius Red dye solution (typically in picric acid) and incubated for 20-60 minutes at room temperature to allow the dye to bind to collagen.

  • Precipitation and Washing: The collagen-dye complex is precipitated by centrifugation. The pellet is then washed to remove unbound dye.

  • Elution: The bound dye is eluted from the collagen using a basic solution (e.g., 0.1 M NaOH).

  • Quantification: The absorbance of the eluted dye is measured using a microplate reader at a wavelength of approximately 540 nm. The collagen concentration is determined by comparing the absorbance to a standard curve prepared with known concentrations of collagen.

Conclusion

This comparative guide provides a snapshot of the current in vitro evidence for the anti-fibrotic activity of MT-7117 in comparison to Nintedanib and Pirfenidone. MT-7117 demonstrates a clear inhibitory effect on a key marker of myofibroblast differentiation, α-SMA, through its unique mechanism as an MC1R agonist. Nintedanib exhibits potent, broad-spectrum anti-fibrotic activity by targeting multiple tyrosine kinase receptors involved in fibroblast proliferation and activation. Pirfenidone also shows significant anti-fibrotic effects, including inhibition of both fibroblast proliferation and collagen production.

Direct, head-to-head comparative studies with standardized cell types and experimental conditions are warranted to definitively establish the relative potencies of these compounds. The data presented here, however, provides a valuable resource for researchers investigating novel therapeutic strategies for fibrotic diseases.

References

A Comparative Guide to the Reproducibility of Dersimelagon Phosphate-Induced Melanogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reproducibility of melanogenesis induced by dersimelagon (B607062) phosphate (B84403), an investigational oral selective melanocortin 1 receptor (MC1R) agonist. The performance of dersimelagon phosphate is compared with the established alternative, afamelanotide, a subcutaneously administered synthetic analog of alpha-melanocyte-stimulating hormone (α-MSH). The data presented is compiled from preclinical and clinical studies to offer a comprehensive overview for research and development purposes.

Executive Summary

Comparative Data on Melanogenesis Induction

The reproducibility of a pharmacological effect is often inferred from a consistent and predictable dose-response relationship. The following tables summarize the quantitative data from various studies on this compound and its comparator, afamelanotide.

Preclinical Data

Table 1: In Vitro Agonist Activity of this compound

SpeciesEC50 (nM) for cAMP ProductionReference
Human8.16[5]
Cynomolgus Monkey3.91[5]
Mouse1.14[5]

Table 2: In Vivo Melanogenesis in Animal Models with this compound

Animal ModelDosageObserved EffectReference
C57BL/6J-Ay/+ mice≥0.3 mg/kg/day p.o.Significant coat color darkening[5][6]
Cynomolgus monkeys≥1 mg/kg/day p.o.Significant skin pigmentation (reversible)[5]

Table 3: Comparative Preclinical Data for Afamelanotide

Animal ModelDosageObserved EffectReference
Animal Models (general)Not specifiedUp to 1,000 times higher tyrosinase activity stimulation than natural α-MSH[7]
Ay/a miceSubcutaneous administrationChange in coat color from yellow to dark brown[6]
Clinical Data

Table 4: Clinical Observations of Melanogenesis with this compound

Study PopulationDosageKey Findings on PigmentationReference
Healthy Participants (Phase 1)150 mg and 300 mg (multiple doses)Increases in melanin (B1238610) density observed[2][8]
Patients with EPP or XLP (Phase 2)100 mg and 300 mg once dailyAdverse events included freckles (15-31%) and skin hyperpigmentation (9-31%)[1][4]

Table 5: Clinical Observations of Melanogenesis with Afamelanotide

Study PopulationDosageKey Findings on PigmentationReference
Healthy Volunteers0.08 to 0.21 mg/kg daily (subcutaneous injection)Long-lasting skin pigmentation[9]
Patients with PMLE20 mg subcutaneous implantIncrease in melanin density at 120 days[10]
Patients with Vitiligo16 mg subcutaneous implant (monthly)Faster and deeper repigmentation[7]

Signaling Pathway and Experimental Workflow

The induction of melanogenesis by this compound follows a well-defined signaling cascade initiated by the activation of the MC1R.

Dersimelagon_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dersimelagon Dersimelagon Phosphate MC1R MC1R Dersimelagon->MC1R Binds and Activates AC Adenylyl Cyclase MC1R->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription TYR Tyrosinase MITF->TYR Induces Expression TRP1 TRP-1 MITF->TRP1 Induces Expression DCT DCT MITF->DCT Induces Expression Eumelanin Eumelanin Production TYR->Eumelanin TRP1->Eumelanin DCT->Eumelanin

Dersimelagon-Induced Melanogenesis Signaling Pathway.

The experimental workflow for assessing the melanogenic potential of compounds like this compound typically involves a multi-stage process, from in vitro characterization to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_clinical Clinical Trials Binding Competitive Binding Assays (Determine Ki for MC1R) cAMP_assay cAMP Production Assays (Determine EC50) Binding->cAMP_assay Functional Activity Melanin_assay Melanin Production in B16F1 Cells (Concentration-dependent effect) cAMP_assay->Melanin_assay Cellular Effect Mouse_model Coat Color Darkening in Mice (e.g., C57BL/6J-Ay/+) Melanin_assay->Mouse_model Preclinical Validation Monkey_model Skin Pigmentation in Monkeys (e.g., Cynomolgus) Mouse_model->Monkey_model Primate Model Confirmation Phase1 Phase 1: Healthy Volunteers (Safety, PK/PD, Melanin Density) Monkey_model->Phase1 First-in-Human Studies Phase2 Phase 2: Patients (e.g., EPP, XLP) (Efficacy, Pigmentation Changes) Phase1->Phase2 Patient Studies

General Experimental Workflow for Melanogenesis Induction.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound to human melanocortin receptors.

  • Methodology:

    • Cell membranes expressing recombinant human MC1R, MC3R, MC4R, or MC5R are prepared.

    • Membranes are incubated with a radiolabeled ligand (e.g., [¹²⁵I]NDP-α-MSH) and varying concentrations of the test compound (this compound).

    • Following incubation, bound and free radioligand are separated by filtration.

    • The radioactivity of the filters is measured using a gamma counter.

    • The Ki values are calculated from the IC50 values obtained from the competition curves.

Intracellular cAMP Production Assay
  • Objective: To quantify the functional agonist activity (EC50) of this compound at the MC1R.

  • Methodology:

    • Cells stably expressing the MC1R (e.g., HEK293 cells) are cultured.

    • Cells are incubated with various concentrations of this compound.

    • After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., ELISA-based).

    • The EC50 values are determined by plotting the cAMP concentration against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Melanin Production Assay
  • Objective: To evaluate the effect of this compound on melanin synthesis in a melanocyte cell line.

  • Methodology:

    • A mouse melanoma cell line, B16F1, is cultured in appropriate media.[5]

    • Cells are treated with varying concentrations of this compound for a specified period (e.g., 3 days).

    • After treatment, the cells are lysed, and the melanin content is measured spectrophotometrically at a wavelength of approximately 405 nm.

    • A standard curve using synthetic melanin is used to quantify the melanin concentration.

In Vivo Coat Color Darkening in Mice
  • Objective: To assess the in vivo melanogenic activity of orally administered this compound.

  • Methodology:

    • C57BL/6J-Ay/+ mice, which have a yellow coat color, are used.[6]

    • This compound is administered orally (p.o.) by gavage daily for a defined period (e.g., 6 consecutive days).

    • A vehicle control group and a positive control group (e.g., subcutaneously administered NDP-α-MSH) are included.

    • The color of the newly grown coat is visually assessed and can be quantified using colorimetric analysis.

Conclusion

The available preclinical and clinical data consistently demonstrate that this compound induces melanogenesis in a dose-dependent and predictable manner. The in vitro studies show a clear relationship between drug concentration and cellular response (cAMP production and melanin synthesis). This is further supported by in vivo animal models where oral administration leads to significant and quantifiable changes in pigmentation. Early clinical data in humans corroborates these findings, with observed increases in melanin density and skin hyperpigmentation at therapeutic doses.

References

Independent Analysis of Dersimelagon Phosphate in Preclinical Models of Systemic Sclerosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of Dersimelagon Phosphate (MT-7117), a novel melanocortin 1 receptor (MC1R) agonist, in murine models of Systemic Sclerosis (SSc). The data presented is primarily derived from a comprehensive study by the developing pharmaceutical company, as independent validation studies are not yet available in the public domain.[1][2][3] For comparative purposes, this guide includes data from separate studies on alternative therapeutic agents—nintedanib, pirfenidone (B1678446), tofacitinib (B832), and mirodenafil—evaluated in the same bleomycin-induced SSc model.

Executive Summary

This compound has demonstrated significant anti-fibrotic, anti-inflammatory, and vasculoprotective effects in a well-established bleomycin-induced mouse model of SSc.[1][2][4] Both prophylactic and therapeutic administration of Dersimelagon showed dose-dependent improvements in skin and lung fibrosis.[5] While direct comparative preclinical trials are lacking, an indirect comparison with other agents such as the tyrosine kinase inhibitor nintedanib, the transforming growth factor-beta (TGF-β) inhibitor pirfenidone, the Janus kinase (JAK) inhibitor tofacitinib, and the phosphodiesterase 5 (PDE5) inhibitor mirodenafil, suggests that Dersimelagon's multi-faceted mechanism of action holds promise. Each of these comparators has also shown efficacy in mitigating fibrosis in the bleomycin-induced SSc model, albeit through different signaling pathways.

Comparative Efficacy in Bleomycin-Induced SSc Mouse Model

The following tables summarize the quantitative outcomes of this compound and alternative therapies in the bleomycin-induced SSc mouse model. It is crucial to note that these results are from different studies and direct, head-to-head comparisons cannot be definitively made.

Table 1: Prophylactic Efficacy in Bleomycin-Induced SSc Murine Model

DrugDosageKey Findings
This compound ≥ 0.3 mg/kg/day (oral)Significantly inhibited skin fibrosis and lung inflammation.[2]
Nintedanib Not specified in available abstractsDose-dependently prevented bleomycin-induced skin fibrosis.[6]
Pirfenidone 300 mg/kg/day (oral)Significantly ameliorated bleomycin-induced pulmonary fibrosis.[7]
Tofacitinib 20 mg/kg (intraperitoneal)Significantly alleviated fibrosis of the skin and lungs.[8]
Mirodenafil 5 and 10 mg/kgSignificantly decreased dermal thickness and collagen content.[9]

Table 2: Therapeutic Efficacy in Bleomycin-Induced SSc Murine Model

DrugDosageKey Findings
This compound ≥ 3 mg/kg/day (oral)Significantly suppressed the development of established skin fibrosis.[2]
Nintedanib Not specified in available abstractsEffective in the treatment of established fibrosis.[6]
Pirfenidone 30, 100 mg/kg/day (oral)Reduced bleomycin-induced elevations in lung hydroxyproline (B1673980) by 40% and 60% respectively.[10]
Tofacitinib 30 mg/kg (intraperitoneal)Resulted in dramatic attenuation of bleomycin-induced skin and lung fibrosis.[11]
Mirodenafil Not specified for therapeutic settingAmeliorated dermal fibrosis.[12]

Experimental Protocols

The bleomycin-induced model of SSc is the most widely used preclinical model for studying the disease.[13] The general protocol involves repeated subcutaneous injections of bleomycin (B88199) to induce skin and lung fibrosis.

Bleomycin-Induced SSc Murine Model (General Protocol)
  • Animal Model: Typically C57BL/6 or Balb/c mice.

  • Induction of Fibrosis: Daily or intermittent subcutaneous injections of bleomycin (e.g., 1mg/ml) for a period of 2 to 4 weeks.[1][14] Alternatively, bleomycin can be administered via osmotic minipump for continuous delivery.[14]

  • Treatment Administration:

    • Prophylactic: Test compounds are administered concurrently with or shortly before the first bleomycin injection.

    • Therapeutic: Test compounds are administered after a fibrotic phenotype has been established (e.g., after 2-3 weeks of bleomycin injections).

  • Efficacy Endpoints:

    • Skin Fibrosis: Dermal thickness measurement, hydroxyproline content analysis, and histological assessment of collagen deposition (e.g., Masson's trichrome staining).[9]

    • Lung Fibrosis: Lung weight, hydroxyproline content, and histological analysis.

    • Inflammation: Immunohistochemical analysis of inflammatory cell infiltrates (e.g., macrophages, T-cells).

    • Biomarkers: Measurement of serum levels of profibrotic and inflammatory markers.

Signaling Pathways and Mechanisms of Action

The therapeutic agents discussed in this guide exert their anti-fibrotic effects through distinct signaling pathways.

This compound: MC1R Agonism

Dersimelagon is a selective agonist of the Melanocortin 1 Receptor (MC1R).[1] Activation of MC1R has broad anti-inflammatory and anti-fibrotic effects.[13] It is thought to counteract the pro-fibrotic effects of TGF-β and suppress the production of pro-inflammatory cytokines like IL-6.[1][13]

Dersimelagon_Pathway cluster_Dersimelagon This compound cluster_Cell Fibroblast / Immune Cell Dersimelagon Dersimelagon MC1R MC1R Dersimelagon->MC1R TGFb_pathway TGF-β Signaling MC1R->TGFb_pathway Inhibits Inflammation Pro-inflammatory Cytokines (e.g., IL-6) MC1R->Inflammation Inhibits Fibrosis Fibrosis TGFb_pathway->Fibrosis Inflammation->Fibrosis Nintedanib_Pathway cluster_Nintedanib Nintedanib cluster_Receptors Tyrosine Kinase Receptors cluster_Downstream Downstream Signaling Nintedanib Nintedanib PDGFR PDGFR Nintedanib->PDGFR FGFR FGFR Nintedanib->FGFR VEGFR VEGFR Nintedanib->VEGFR Proliferation Fibroblast Proliferation PDGFR->Proliferation Migration Fibroblast Migration PDGFR->Migration Differentiation Myofibroblast Differentiation PDGFR->Differentiation FGFR->Proliferation VEGFR->Migration Fibrosis Fibrosis Proliferation->Fibrosis Migration->Fibrosis Differentiation->Fibrosis Pirfenidone_Pathway cluster_Pirfenidone Pirfenidone cluster_Mediators Pro-fibrotic & Pro-inflammatory Mediators cluster_Effects Cellular Effects Pirfenidone Pirfenidone TGFb TGF-β Pirfenidone->TGFb Inhibits Production TNFa TNF-α Pirfenidone->TNFa Inhibits Production Collagen Collagen Production TGFb->Collagen Inflammation Inflammation TNFa->Inflammation Fibrosis Fibrosis Collagen->Fibrosis Inflammation->Fibrosis Tofacitinib_Pathway cluster_Tofacitinib Tofacitinib cluster_Pathway JAK/STAT Pathway cluster_Response Cellular Response Tofacitinib Tofacitinib JAK JAK Tofacitinib->JAK Cytokine_Receptor Cytokine Receptor (e.g., IL-6R) Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Gene_Transcription Pro-inflammatory & Pro-fibrotic Gene Transcription STAT->Gene_Transcription Induces Fibrosis Fibrosis Gene_Transcription->Fibrosis Mirodenafil_Pathway cluster_Mirodenafil Mirodenafil cluster_Pathway PDE5/cGMP Pathway cluster_TGFb TGF-β Signaling Mirodenafil Mirodenafil PDE5 PDE5 Mirodenafil->PDE5 cGMP cGMP PDE5->cGMP Degrades TGFb_Smad TGF-β/Smad Pathway cGMP->TGFb_Smad Inhibits Fibrosis Fibrosis TGFb_Smad->Fibrosis Experimental_Workflow cluster_Setup Experimental Setup cluster_Induction_Treatment Induction and Treatment Phase cluster_Analysis Data Collection and Analysis Animal_Model Select Animal Model (e.g., C57BL/6 mice) Grouping Randomize into Groups (Vehicle, Bleomycin, Treatment) Animal_Model->Grouping Induction Induce Fibrosis (Bleomycin Injections) Grouping->Induction Treatment Administer Treatment (Prophylactic or Therapeutic) Grouping->Treatment Sacrifice Sacrifice Animals (e.g., Day 28) Induction->Sacrifice Treatment->Sacrifice Tissue_Collection Collect Skin and Lung Tissue Sacrifice->Tissue_Collection Analysis Histological Analysis Biochemical Assays Gene Expression Analysis Tissue_Collection->Analysis Results Compare Outcomes between Groups Analysis->Results

References

A Comparative Analysis of Gene Expression Changes Induced by Dersimelagon and Afamelanotide in Melanogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of treatments for pigmentary disorders, two prominent players, Dersimelagon and afamelanotide, have emerged as key agonists of the melanocortin 1 receptor (MC1R), a critical regulator of melanin (B1238610) production. While both compounds aim to stimulate melanogenesis, a deeper analysis of their induced gene expression changes reveals nuances in their molecular impact. This guide provides a comparative overview of the performance of Dersimelagon and afamelanotide, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

Dersimelagon, an orally active small molecule, and afamelanotide, a synthetic peptide analogue of α-melanocyte-stimulating hormone (α-MSH), both function by activating the MC1R signaling cascade. This activation leads to the upregulation of genes crucial for the synthesis of eumelanin, the dark pigment responsible for photoprotection. Experimental data demonstrates that Dersimelagon significantly increases the messenger RNA (mRNA) levels of key melanogenesis-related genes: Tyrosinase (Tyr), Tyrosinase-related protein 1 (Trp1), and Dopachrome tautomerase (Dct). While afamelanotide is known to stimulate tyrosinase activity and melanin production through the same pathway, specific quantitative data on its direct impact on the mRNA expression of these particular genes from comparative studies is less readily available in the public domain.

Comparative Analysis of Gene Expression

Quantitative data from a preclinical study on Dersimelagon provides insight into its dose-dependent effect on the transcription of melanogenesis-related genes in mice.

GeneDrug AdministrationFold Change in mRNA Expression (vs. Vehicle)
Tyrosinase (Tyr) Dersimelagon (3 mg/kg)~3.5
Tyrosinase-related protein 1 (Trp1) Dersimelagon (3 mg/kg)~2.5
Dopachrome tautomerase (Dct) Dersimelagon (3 mg/kg)~2.0

Data extracted and synthesized from a study by Suzuki et al. (2022) on the melanogenic effect of Dersimelagon.

While direct comparative quantitative data for afamelanotide on these specific genes is not available in the same format, it is well-established that as a potent α-MSH analogue, it activates the transcription of melanogenesis-associated genes, including the gene for tyrosinase, through the MC1R-cAMP-PKA-CREB pathway.[1] Studies have shown that its synthetic precursor, [Nle4, D-Phe7]-α-MSH (NDP-MSH), induces increases in tyrosinase and TRP-1 mRNA.

Signaling Pathways and Mechanisms of Action

Both Dersimelagon and afamelanotide initiate their effects by binding to the MC1R on melanocytes. This binding triggers a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB then translocates to the nucleus and binds to the cAMP response elements in the promoter regions of target genes, including Tyr, Trp1, and Dct, thereby initiating their transcription.

cluster_nucleus Nucleus Dersimelagon Dersimelagon MC1R MC1R Dersimelagon->MC1R Afamelanotide Afamelanotide Afamelanotide->MC1R AdenylylCyclase Adenylyl Cyclase MC1R->AdenylylCyclase cAMP cAMP AdenylylCyclase->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB MelanogenesisGenes Melanogenesis Genes (Tyr, Trp1, Dct) CREB->MelanogenesisGenes Nucleus Nucleus Eumelanin Eumelanin MelanogenesisGenes->Eumelanin

Signaling pathway of Dersimelagon and afamelanotide.

Experimental Protocols

The following is a representative protocol for quantitative gene expression analysis, based on methodologies reported in studies of Dersimelagon. A similar protocol would be applicable for studying the effects of afamelanotide.

1. Animal Model and Drug Administration:

  • Male Ay/a mice (7-week-old) are used.

  • Dersimelagon is administered orally as a single dose (e.g., 0.3 mg/kg or 3 mg/kg).

  • A vehicle control group receives the same volume of the vehicle solution.

2. Tissue Collection and RNA Extraction:

  • At specified time points (e.g., 24, 48, and 72 hours) post-administration, mice are euthanized.

  • Pinnae are dissected for gene expression analysis.

  • Total RNA is extracted from the tissue samples using a commercially available kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's instructions.

3. Quantitative Real-Time PCR (qPCR):

  • The concentration and purity of the extracted RNA are determined using a spectrophotometer.

  • One-step quantitative real-time PCR is performed using a kit such as the One Step SYBR PrimeScript PLUS RT-PCR Kit.

  • Specific primers for the target genes (Tyr, Trp1, Dct) and a housekeeping gene (e.g., Hprt) for normalization are used.

  • The PCR reaction is typically run on a real-time PCR detection system.

  • The relative expression levels of the target genes are calculated using the ΔΔCT method, normalized to the expression of the housekeeping gene.

cluster_in_vivo In Vivo Experiment cluster_lab Laboratory Analysis DrugAdmin Drug Administration (Dersimelagon or Afamelanotide) TissueCollection Tissue Collection DrugAdmin->TissueCollection RNA_Extraction Total RNA Extraction TissueCollection->RNA_Extraction qPCR Quantitative Real-Time PCR RNA_Extraction->qPCR Data_Analysis Data Analysis (ΔΔCT method) qPCR->Data_Analysis D_Molecule Small Molecule (Oral Bioavailability) Shared_MOA Shared Mechanism of Action (MC1R Activation -> cAMP -> PKA -> CREB) D_GeneData Quantitative Gene Expression Data Available (Tyr, Trp1, Dct upregulation) D_Selectivity Selective MC1R Agonist A_Molecule Peptide Analogue (Subcutaneous Implant) A_GeneData Qualitative Evidence of Melanogenesis Gene Upregulation A_Selectivity Binds to MC1R, MC3R, and others

References

Validating Dersimelagon Phosphate's effect on eumelanin vs pheomelanin production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Effects of Dersimelagon (B607062) Phosphate and Alternatives on Eumelanin (B1172464) and Pheomelanin Production.

This guide provides a comprehensive comparison of Dersimelagon Phosphate and other notable compounds in their capacity to influence the synthesis of eumelanin and pheomelanin, the two primary types of melanin (B1238610). The following sections detail the experimental data, methodologies, and underlying signaling pathways to offer a thorough resource for researchers in the field of melanogenesis and related therapeutic areas.

Quantitative Comparison of Melanogenic Modulators

The following table summarizes the quantitative data available for this compound and its comparators, afamelanotide and forskolin (B1673556). These compounds have been selected based on their shared mechanism of targeting the melanocortin 1 receptor (MC1R) pathway to stimulate melanin production.

CompoundTargetBinding Affinity (Ki, nM) - Human MC1RFunctional Agonist Activity (EC50, nM) - Human MC1REffect on Eumelanin vs. Pheomelanin Production
This compound (MT-7117) Selective MC1R Agonist2.268.16Elicits the synthesis of eumelanin rather than pheomelanin[1][2].
Afamelanotide ([Nle4, D-Phe7]-α-MSH) Non-selective Melanocortin Receptor AgonistBinds predominantly to MC1R8.455 (in B16F1 cells)Induces significant increases in eumelanin with lesser effects on pheomelanin, thereby increasing the eumelanin:pheomelanin ratio[2].
Forskolin Adenylyl Cyclase ActivatorN/A (downstream activator)N/AIn a murine model, induced a >20-fold increase in eumelanin and shifted the eumelanin:pheomelanin ratio from approximately 0.09 to 0.9.

Signaling Pathways and Mechanisms of Action

This compound, afamelanotide, and forskolin all ultimately stimulate melanogenesis by increasing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). However, they achieve this through different primary targets in the signaling cascade.

This compound and Afamelanotide: These compounds are agonists of the melanocortin 1 receptor (MC1R), a G-protein coupled receptor on the surface of melanocytes.[1] Dersimelagon is a selective MC1R agonist, whereas afamelanotide is a non-selective agonist that can also bind to other melanocortin receptors.[1] Binding to MC1R activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cAMP.

Forskolin: This diterpene directly activates adenylyl cyclase, bypassing the MC1R receptor. This leads to a robust increase in intracellular cAMP levels.

The subsequent downstream pathway is common for all three compounds. Increased cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB acts as a transcription factor, upregulating the expression of the Microphthalmia-associated transcription factor (MITF). MITF is the master regulator of melanocyte differentiation and melanogenesis, and it promotes the transcription of key melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome (B613829) tautomerase (DCT). The activation of this enzymatic cascade leads to the synthesis of melanin. The preferential synthesis of eumelanin over pheomelanin is a key outcome of sustained MC1R signaling.

Dersimelagon This compound (Selective Agonist) MC1R MC1R Dersimelagon->MC1R Afamelanotide Afamelanotide (Non-selective Agonist) Afamelanotide->MC1R Forskolin Forskolin AdenylylCyclase Adenylyl Cyclase Forskolin->AdenylylCyclase Directly Activates MC1R->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription MelanogenicEnzymes Tyrosinase, TRP1, DCT MITF->MelanogenicEnzymes Upregulates Transcription Melanogenesis Melanogenesis MelanogenicEnzymes->Melanogenesis Eumelanin Eumelanin Production Pheomelanin Pheomelanin Production Melanogenesis->Eumelanin Favors Melanogenesis->Pheomelanin

Caption: Signaling pathway for melanogenesis modulation.

Experimental Protocols

Quantification of Eumelanin and Pheomelanin by High-Performance Liquid Chromatography (HPLC)

This method is the gold standard for accurately quantifying the two types of melanin in biological samples.

Principle: The method relies on the chemical degradation of eumelanin and pheomelanin into specific, stable marker compounds that can be separated and quantified using HPLC. Eumelanin is degraded to pyrrole-2,3,5-tricarboxylic acid (PTCA), and pheomelanin is degraded to 4-amino-3-hydroxyphenylalanine (B1195792) (4-AHP) and thiazole-2,4,5-tricarboxylic acid (TTCA).

Protocol Outline:

  • Sample Preparation: Biological samples (e.g., cell pellets, skin biopsies) are homogenized.

  • Eumelanin Degradation (Alkaline Hydrogen Peroxide Oxidation):

    • A portion of the homogenate is subjected to oxidation with alkaline hydrogen peroxide. This specifically degrades eumelanin into PTCA.

  • Pheomelanin Degradation (Hydroiodic Acid Hydrolysis):

    • Another portion of the homogenate is hydrolyzed with hydroiodic acid, which degrades pheomelanin into 4-AHP and TTCA.

  • Sample Clean-up: The degradation products are purified, often using solid-phase extraction, to remove interfering substances.

  • HPLC Analysis: The purified degradation products are injected into an HPLC system equipped with a suitable column (typically a reverse-phase column) and a UV or electrochemical detector.

  • Quantification: The concentrations of PTCA, 4-AHP, and TTCA are determined by comparing their peak areas to those of known standards. The amounts of eumelanin and pheomelanin in the original sample are then calculated from the quantities of their respective degradation markers.

start Biological Sample (e.g., B16F10 cell pellet) homogenize Homogenization start->homogenize split Split Sample homogenize->split eumelanin_deg Alkaline H2O2 Oxidation (Eumelanin Degradation) split->eumelanin_deg Aliquot 1 pheomelanin_deg Hydroiodic Acid Hydrolysis (Pheomelanin Degradation) split->pheomelanin_deg Aliquot 2 ptca PTCA eumelanin_deg->ptca ahp_ttca 4-AHP & TTCA pheomelanin_deg->ahp_ttca cleanup1 Solid-Phase Extraction ptca->cleanup1 cleanup2 Solid-Phase Extraction ahp_ttca->cleanup2 hplc HPLC Analysis cleanup1->hplc cleanup2->hplc quant Quantification vs. Standards hplc->quant results Eumelanin & Pheomelanin Content quant->results

Caption: Workflow for HPLC-based melanin quantification.
In Vitro Melanin Content Assay in B16F10 Melanoma Cells

This assay is a common method for screening the effects of compounds on overall melanin production in a cell-based model.

Principle: The melanin content of cultured B16F10 melanoma cells is quantified spectrophotometrically after treatment with the test compound.

Protocol Outline:

  • Cell Culture: B16F10 cells are seeded in multi-well plates and allowed to adhere.

  • Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control for a specified period (typically 48-72 hours).

  • Cell Lysis: After treatment, the cells are washed and then lysed, typically using a sodium hydroxide (B78521) solution, to release the intracellular melanin.

  • Spectrophotometry: The absorbance of the melanin-containing lysate is measured at a specific wavelength (commonly around 475 nm).

  • Normalization: The melanin content is often normalized to the total protein content of the cell lysate to account for any effects of the compound on cell proliferation.

  • Data Analysis: The melanin content in treated cells is compared to that in control cells to determine the effect of the compound on melanogenesis.

Concluding Remarks

References

In Vivo Target Engagement of Dersimelagon Phosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of Dersimelagon (B607062) Phosphate (MT-7117), a selective melanocortin 1 receptor (MC1R) agonist, against alternative approaches. Supporting experimental data from preclinical and clinical studies are presented to validate its target engagement and therapeutic potential.

Executive Summary

Dersimelagon Phosphate is an orally bioavailable small molecule that demonstrates significant target engagement in vivo by selectively activating the MC1R.[1][2] Preclinical studies, primarily in bleomycin-induced murine models of systemic sclerosis, have validated its anti-inflammatory and anti-fibrotic effects.[3][4] Clinical trials in patients with erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP) have further substantiated its mechanism of action by demonstrating increased eumelanin (B1172464) production and improved tolerance to sunlight.[2][5] This guide will delve into the experimental evidence supporting these claims, compare this compound to the non-selective MC1R agonist afamelanotide, and provide detailed methodologies for key experiments.

Comparative Performance

The primary alternative for MC1R agonism is afamelanotide, a synthetic analog of α-melanocyte-stimulating hormone (α-MSH).[2][6] The key differentiator between this compound and afamelanotide lies in their selectivity and route of administration. This compound is a selective MC1R agonist administered orally, whereas afamelanotide is a non-selective agonist of melanocortin receptors and is administered as a subcutaneous implant.[2][7]

Preclinical Efficacy in a Systemic Sclerosis Model

The bleomycin-induced murine model is a well-established preclinical model for studying systemic sclerosis, a disease characterized by skin and organ fibrosis.[8]

ParameterThis compound (MT-7117)Vehicle Control (Bleomycin only)p-value
Prophylactic Treatment (≥0.3 mg/kg/day, p.o.)
Inhibition of Skin FibrosisSignificant-<0.05
Inhibition of Lung InflammationSignificant-<0.05
Therapeutic Treatment (≥3 mg/kg/day, p.o.)
Suppression of Skin Fibrosis DevelopmentSignificant-<0.05

Data summarized from preclinical studies in bleomycin-induced systemic sclerosis murine models.[3][4]

Clinical Efficacy in EPP and XLP

Phase 2 clinical trials have demonstrated the efficacy of this compound in increasing symptom-free light exposure in patients with EPP and XLP.[9]

EndpointDersimelagon 100 mgDersimelagon 300 mgPlacebo
Change in daily time to first prodromal symptom (minutes)+53.8 (p=0.008)+62.5 (p=0.003)Baseline
Reduction in total number of pain events60% (p=0.027)50% (p=0.028)Baseline

Data from a Phase 2 clinical trial in patients with EPP or XLP.[9]

Experimental Protocols

Bleomycin-Induced Systemic Sclerosis Murine Model

This model is used to evaluate the anti-fibrotic and anti-inflammatory effects of this compound.

Experimental Workflow:

G cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Endpoint Analysis Animal Model C3H/HeNCrlCrlj Mice Bleomycin (B88199) Injection Daily subcutaneous injection of bleomycin Animal Model->Bleomycin Injection Dersimelagon Oral administration of this compound Bleomycin Injection->Dersimelagon Vehicle Oral administration of vehicle Bleomycin Injection->Vehicle Skin Analysis Collagen Content Skin Thickness Dersimelagon->Skin Analysis Lung Analysis Inflammation Markers Dersimelagon->Lung Analysis Serum Analysis Biomarkers Dersimelagon->Serum Analysis Vehicle->Skin Analysis Vehicle->Lung Analysis Vehicle->Serum Analysis

Caption: Workflow for the bleomycin-induced systemic sclerosis model.

Methodology:

  • Animal Model: Female C3H/HeNCrlCrlj mice are used.[2]

  • Induction of Fibrosis: Mice receive daily subcutaneous injections of bleomycin in a designated area of their back for 4 weeks.[2]

  • Treatment:

    • Prophylactic: this compound (≥0.3 mg/kg/day) or vehicle is administered orally once daily, starting from the first day of bleomycin injections.[3]

    • Therapeutic: this compound (≥3 mg/kg/day) or vehicle is administered orally once daily, starting after the establishment of fibrosis.[3]

  • Endpoint Analysis:

    • Skin Fibrosis: Dermal thickness is measured, and collagen content in the skin is quantified using assays like the Sircol Collagen Assay.[3]

    • Lung Inflammation: Lung tissue is analyzed for inflammatory cell infiltration and expression of inflammatory markers.[3]

    • Biomarkers: Serum levels of relevant biomarkers are measured.[3]

Signaling Pathway of this compound

This compound exerts its effects by activating the MC1R, a G-protein coupled receptor. This initiates a downstream signaling cascade that leads to anti-inflammatory and anti-fibrotic effects, as well as increased eumelanin production.[10]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Dersimelagon Dersimelagon Phosphate MC1R MC1R Dersimelagon->MC1R Binds to G_Protein G-Protein MC1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Induces Gene_Expression Gene Expression (Anti-inflammatory, Anti-fibrotic, Melanogenesis) MITF->Gene_Expression Promotes

Caption: this compound's signaling pathway via MC1R activation.

Conclusion

The in vivo data strongly support the target engagement of this compound as a selective MC1R agonist. Preclinical studies in a robust mouse model of systemic sclerosis demonstrate its potent anti-fibrotic and anti-inflammatory properties. Furthermore, clinical data from studies in EPP and XLP patients confirm its mechanism of action in humans. As an orally available and selective MC1R agonist, this compound presents a promising therapeutic alternative to the non-selective, implantable afamelanotide for conditions where MC1R activation is beneficial. Further head-to-head comparative studies would be valuable to delineate the full therapeutic advantages of its selectivity and oral bioavailability.

References

Comparative Pharmacokinetics of Dersimelagon Phosphate: A Cross-Species Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Dersimelagon (B607062) Phosphate (formerly MT-7117) is an investigational, orally administered, selective small molecule agonist of the melanocortin 1 receptor (MC1R). It is currently under development for the treatment of rare photosensitivity disorders, including erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP). This guide provides a comparative overview of the pharmacokinetic profile of dersimelagon across different species, offering valuable insights for researchers and professionals involved in drug development. The data presented is compiled from preclinical and clinical studies, highlighting key differences and similarities in absorption, distribution, metabolism, and excretion (ADME).

Comparative Pharmacokinetic Parameters

The pharmacokinetic properties of dersimelagon have been evaluated in rats, monkeys, and humans. A summary of the key parameters following oral administration is presented below.

ParameterRatMonkeyHuman
Tmax (Time to Maximum Concentration) ~0.5 hours[1][2]~1.5 hours[1][2]~2-5 hours[1][2][3]
Cmax (Maximum Concentration) Dose-dependentDose-dependentDose-proportional increase over 1-600 mg range[3][4][5]
t½ (Half-life) Not explicitly statedNot explicitly stated~10.6 - 18.97 hours (after multiple doses)[3][4][5]
Primary Route of Excretion Feces[1][2]Feces[1][2]Feces (>90% of radioactivity recovered)[2]
Metabolism Extensively metabolized, primarily to a glucuronide conjugate[1][2]Extensively metabolized, primarily to a glucuronide conjugate[1][2]Extensively metabolized in the liver to a glucuronide conjugate[1][2]

Mechanism of Action: MC1R Signaling Pathway

Dersimelagon exerts its therapeutic effect by selectively agonizing the melanocortin 1 receptor (MC1R), a G-protein coupled receptor primarily expressed on melanocytes. Activation of MC1R initiates a signaling cascade that leads to the production of eumelanin, a dark pigment that protects the skin from the harmful effects of ultraviolet (UV) radiation.

MC1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dersimelagon Dersimelagon MC1R MC1R Dersimelagon->MC1R Binds to G-Protein G-Protein MC1R->G-Protein Activates Adenylate_Cyclase Adenylate_Cyclase G-Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF_Gene MITF_Gene CREB->MITF_Gene Promotes Transcription of MITF MITF MITF_Gene->MITF Expresses Tyrosinase_Gene Tyrosinase_Gene MITF->Tyrosinase_Gene Activates Transcription of Eumelanin_Production Eumelanin_Production Tyrosinase_Gene->Eumelanin_Production Leads to Experimental_Workflow Preclinical_Studies Preclinical_Studies Animal_Model_Selection Animal_Model_Selection Preclinical_Studies->Animal_Model_Selection Dosing_Administration Dosing_Administration Animal_Model_Selection->Dosing_Administration Sample_Collection_Animal Sample_Collection_Animal Dosing_Administration->Sample_Collection_Animal Bioanalysis_Animal Bioanalysis_Animal Sample_Collection_Animal->Bioanalysis_Animal PK_Analysis_Animal PK_Analysis_Animal Bioanalysis_Animal->PK_Analysis_Animal Data_Comparison Data_Comparison PK_Analysis_Animal->Data_Comparison Clinical_Studies Clinical_Studies Healthy_Volunteer_Recruitment Healthy_Volunteer_Recruitment Clinical_Studies->Healthy_Volunteer_Recruitment Dosing_Placebo_Control Dosing_Placebo_Control Healthy_Volunteer_Recruitment->Dosing_Placebo_Control Sample_Collection_Human Sample_Collection_Human Dosing_Placebo_Control->Sample_Collection_Human Bioanalysis_Human Bioanalysis_Human Sample_Collection_Human->Bioanalysis_Human PK_Analysis_Human PK_Analysis_Human Bioanalysis_Human->PK_Analysis_Human PK_Analysis_Human->Data_Comparison

References

Safety Operating Guide

Navigating the Disposal of Dersimelagon Phosphate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Dersimelagon Phosphate, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals handling this compound, proper disposal is a critical component of laboratory safety and regulatory compliance. While specific disposal instructions for this compound are not extensively documented in publicly available literature due to its status as an investigational drug, a safety data sheet (SDS) for the free base form, Dersimelagon, provides crucial guidance. This information, coupled with general principles of pharmaceutical waste management, forms the basis for the following disposal procedures.

According to a safety data sheet from Cayman Chemical, Dersimelagon is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] The SDS suggests that smaller quantities may be disposed of with household waste; however, for a laboratory environment, a more rigorous and documented approach is necessary to ensure compliance with local and federal regulations.[1] All disposal actions must be in accordance with official regulations.[1]

Key Disposal Considerations:
  • Environmental Protection: Do not allow Dersimelagon or this compound to enter sewers or surface and ground water.[1] It is classified as Water Hazard Class 1 (slightly hazardous for water).[1]

  • Regulatory Compliance: The disposal of pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) and potentially state and local authorities.[2][3] It is imperative to adhere to all applicable regulations.

  • Institutional Policies: Always consult and follow your institution's specific policies and procedures for chemical and pharmaceutical waste disposal.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, the following table summarizes its classification based on the available safety data.

ParameterValueSource
GHS Hazard Classification Not classified as hazardous[1]
Water Hazard Class 1 (Slightly hazardous for water)[1]

Standard Disposal Protocol for this compound

The following protocol provides a step-by-step guide for the disposal of this compound in a research laboratory setting. This procedure is based on the available safety information and general best practices for non-hazardous pharmaceutical waste.

Objective: To safely dispose of this compound in compliance with environmental regulations and institutional safety protocols.

Materials:

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate chemical-resistant gloves.

  • Labeled, sealed waste container for non-hazardous chemical waste.

  • Spill containment materials.

Procedure:

  • Risk Assessment: Before handling, review the Safety Data Sheet for Dersimelagon and any internal safety guidelines. Confirm that there are no specific institutional protocols that supersede this general guidance.

  • Personal Protective Equipment: Don appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Containment:

    • For solid waste (e.g., unused compound, contaminated consumables): Place directly into a designated, clearly labeled, and sealable waste container for non-hazardous chemical waste.

    • For solutions: If permissible by your institution's waste management plan, absorb the liquid with an inert material (e.g., vermiculite, sand) and place the absorbed material into the designated solid waste container. Do not pour solutions down the drain.[1]

  • Waste Segregation: Ensure that this compound waste is not mixed with hazardous waste streams (e.g., solvents, heavy metals, biohazards).

  • Labeling: Clearly label the waste container with the contents ("this compound, non-hazardous" or as required by your institution) and the date of accumulation.

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, pending collection by your institution's environmental health and safety (EHS) department or a licensed waste contractor.

  • Documentation: Maintain a log of the disposed material, including the quantity and date of disposal, as required by your institution's protocols.

  • Disposal: Arrange for the collection and disposal of the waste through your institution's approved waste management vendor. The most common method for pharmaceutical waste disposal is incineration by a licensed facility.[3]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated review_sds Review Safety Data Sheet and Institutional Policies start->review_sds is_hazardous Is the waste classified as hazardous? review_sds->is_hazardous ppe Don Appropriate PPE (Safety glasses, lab coat, gloves) is_hazardous->ppe No (per SDS) is_hazardous->ppe Yes segregate Segregate as Non-Hazardous Pharmaceutical Waste ppe->segregate contain_solid Contain Solid Waste in Labeled, Sealed Container segregate->contain_solid Solid Waste contain_liquid Absorb Liquid Waste and Contain in Sealed Container segregate->contain_liquid Liquid Waste store Store in Designated Waste Accumulation Area contain_solid->store no_drain Do NOT dispose down the drain contain_liquid->no_drain contain_liquid->store dispose Arrange for Disposal via Institutional EHS / Licensed Contractor store->dispose end End: Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

References

Safeguarding Research: A Comprehensive Guide to Handling Dersimelagon Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety and precision in the laboratory is paramount. This guide provides essential, immediate safety and logistical information for handling Dersimelagon Phosphate, an investigational selective melanocortin-1 receptor (MC1R) agonist. The following procedural guidance outlines operational and disposal plans to foster a secure and efficient research environment.

This compound is currently under investigation and, while a specific Safety Data Sheet (SDS) from Cayman Chemical indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to treat all investigational compounds with a high degree of caution.[1] The following protocols are based on best practices for handling potent pharmaceutical compounds in a laboratory setting.

Personal Protective Equipment (PPE) and Handling

Given the investigational nature of this compound, a comprehensive approach to personal protection is essential to minimize exposure risk.

Recommended Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves.Prevents skin contact and potential absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Eye Protection ANSI Z87.1-compliant safety goggles.Protects eyes from potential splashes or aerosolized particles of the compound.
Body Protection Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.Minimizes skin contact and prevents contamination of personal clothing.
Respiratory Protection An N95 respirator is recommended when handling the powder form outside of a containment system.Reduces the risk of inhaling fine particles of the compound.
Foot Protection Closed-toe shoes.Protects feet from potential spills.
Safe Handling Procedures

Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Weighing: Use a ventilated balance enclosure or a powder weighing hood for accurate and contained weighing of the compound.

Work Practices:

  • Access Control: Restrict access to areas where this compound is being handled to authorized personnel only.

  • Hygiene: Wash hands thoroughly with soap and water before and after handling the compound, and before leaving the laboratory.

  • Decontamination: Clean all surfaces and equipment that have come into contact with this compound with an appropriate cleaning agent. For spills, follow established laboratory protocols for potent compounds.

Experimental Workflow for Handling this compound

The following diagram illustrates a typical workflow for handling this compound in a research laboratory setting, emphasizing safety at each step.

G Experimental Workflow: Handling this compound cluster_prep Preparation cluster_handling Compound Handling (in Containment) cluster_cleanup Post-Experiment A Review Safety Data Sheet (SDS) and Standard Operating Procedures (SOPs) B Don Appropriate Personal Protective Equipment (PPE) A->B C Weigh this compound in a Ventilated Enclosure B->C Enter Containment Area D Prepare Solution or Perform Experimental Manipulation C->D E Decontaminate Work Surfaces and Equipment D->E Complete Experiment F Dispose of Waste According to Protocol E->F G Doff PPE and Wash Hands F->G

Workflow for safe handling of this compound.

Disposal Plan

Proper disposal of investigational pharmaceutical waste is critical to ensure environmental safety and regulatory compliance. As this compound is not currently classified as a hazardous substance, it should be disposed of as non-hazardous pharmaceutical waste.[1]

Waste Segregation and Disposal Protocol
  • Segregation:

    • Do not mix this compound waste with hazardous chemical waste.

    • Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, clearly labeled container for "Non-Hazardous Pharmaceutical Waste for Incineration."

    • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled container for "Non-Hazardous Pharmaceutical Liquid Waste for Incineration."

  • Container Labeling:

    • All waste containers must be labeled with the following information:

      • "Non-Hazardous Pharmaceutical Waste"

      • "this compound"

      • Date of accumulation

      • Principal Investigator's name and contact information

  • Storage:

    • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Final Disposal:

    • Arrange for the collection and incineration of the non-hazardous pharmaceutical waste through your institution's environmental health and safety office or a licensed waste management vendor. Incineration is the recommended disposal method for non-hazardous pharmaceutical waste to ensure its complete destruction.

Mechanism of Action: this compound Signaling Pathway

Dersimelagon is a selective agonist for the melanocortin-1 receptor (MC1R), a G-protein coupled receptor.[2] Activation of MC1R initiates a signaling cascade that leads to the production of eumelanin, which is involved in skin pigmentation.

The following diagram illustrates the signaling pathway activated by this compound.

G This compound (MC1R Agonist) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dersimelagon Dersimelagon Phosphate MC1R MC1R Dersimelagon->MC1R Binds to AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates and Activates MITF MITF CREB->MITF Increases Transcription of Gene_Expression Target Gene Expression MITF->Gene_Expression Promotes Eumelanin Eumelanin Gene_Expression->Eumelanin Leads to Eumelanin Production

MC1R signaling cascade initiated by this compound.

By adhering to these safety protocols and understanding the operational and disposal requirements, researchers can handle this compound responsibly, ensuring both personal safety and the integrity of their research. This commitment to best practices builds a foundation of trust and reliability in the pursuit of scientific advancement.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.